molecular formula C25H32N2O4 B1664808 Alvimopan CAS No. 170098-38-1

Alvimopan

Número de catálogo: B1664808
Número CAS: 170098-38-1
Peso molecular: 424.5 g/mol
Clave InChI: UPNUIXSCZBYVBB-JVFUWBCBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alvimopan is a peptide.
This compound is a peripherally acting μ opioid antagonist. It is used to avoid postoperative ileus following small or large bowel resection and accelerates the gastrointestinal recovery period.
This compound anhydrous is an Opioid Antagonist. The mechanism of action of this compound anhydrous is as an Opioid Antagonist.
This compound is a synthetic trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine with peripherally selective opioid mu receptor antagonist activity. This compound is a selective and competitive antagonist at mu-opioid receptors, found in myenteric and submucosal neurons and the immune cells of the lamina propria in the human gut. Upon administration, this agent binds to mu-opioid receptors in the gut, thereby reversing opioid-related disturbances in gut motility. This compound is approximately three to nine times more potent than naloxone.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and is indicated for constipation and has 5 investigational indications. This drug has a black box warning from the FDA.
mu opioid receptor antagonist;  intended to treat constipation in patients taking opiates for pain
See also: Naltrexone (related);  Naloxone (related);  Naloxone Hydrochloride (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNUIXSCZBYVBB-JVFUWBCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

170098-38-1 (dihydrate), 1383577-62-5 (monohydrate salt/solvate)
Record name Alvimopan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60166035
Record name Alvimopan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alvimopan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

<0.1 mg/mL, White to light beige powder. Solubility: <0.1 mg/mL in water or buffered solutions between pH 3.0 and 9.0; 1 to 5 mg/mL in buffered solutions at pH 1.2, and 10 to 25 mg/mL in aqueous 0.1 N sodium hydroxide. /Alvimpoan dihydrate/, 8.34e-03 g/L
Record name Alvimopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALVIMOPAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alvimopan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

156053-89-3, 170098-38-1
Record name Alvimopan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156053-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alvimopan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvimopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alvimopan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALVIMOPAN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q153V49P3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALVIMOPAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alvimopan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Alvimopan's Mechanism of Action in Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alvimopan is a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate the gastrointestinal side effects of opioid analgesics, particularly postoperative ileus (POI). Its mechanism of action is centered on the competitive antagonism of mu-opioid receptors in the gastrointestinal tract. Due to its unique pharmacokinetic properties, including low oral bioavailability and limited ability to cross the blood-brain barrier, this compound selectively targets peripheral opioid receptors without compromising the central analgesic effects of opioids. This technical guide provides an in-depth exploration of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Molecular Mechanism of Action

This compound functions as a potent and selective competitive antagonist at the mu-opioid receptor.[1] Its primary action is to displace opioid agonists from these receptors located on enteric neurons, smooth muscle cells, and immune cells within the gastrointestinal wall.

Receptor Binding and Selectivity

This compound exhibits a high binding affinity for the mu-opioid receptor. In vitro studies have demonstrated a pKi (the negative logarithm of the inhibition constant) of 9.6 for human mu-opioid receptors, indicating a strong interaction.[2] It has a considerably greater affinity for mu-opioid receptors than for delta- and kappa-opioid receptors.[1] This selectivity ensures that its effects are primarily mediated through the mu-opioid receptor pathway.

Downstream Signaling Pathway Blockade

The binding of opioid agonists to mu-opioid receptors in the enteric nervous system triggers a cascade of intracellular signaling events that lead to decreased gastrointestinal motility.[3][4] These receptors are coupled to inhibitory G-proteins (Gi/Go). Upon activation, the G-protein dissociates, leading to:

  • Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: This includes the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.

The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of excitatory neurotransmitters, such as acetylcholine, which are crucial for peristalsis. By competitively binding to the mu-opioid receptor, this compound prevents these downstream signaling events, thereby restoring normal gastrointestinal motility.

Mu-Opioid Receptor Signaling Pathway in Gastrointestinal Motility Opioid_Agonist Opioid Agonist (e.g., Morphine) Mu_Opioid_Receptor Mu-Opioid Receptor (in GI Tract) Opioid_Agonist->Mu_Opioid_Receptor Binds and Activates This compound This compound This compound->Mu_Opioid_Receptor Competitively Blocks Restored_GI_Motility Restored Gastrointestinal Motility This compound->Restored_GI_Motility Leads to G_Protein Gi/Go Protein Mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels K+ Channel Activation Ca2+ Channel Inhibition G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Excitability ↓ Acetylcholine Release cAMP->Neuronal_Activity Ion_Channels->Neuronal_Activity GI_Motility ↓ Gastrointestinal Motility (Postoperative Ileus) Neuronal_Activity->GI_Motility

Caption: Mu-Opioid Receptor Signaling Pathway and this compound's Point of Intervention.

Pharmacokinetics and Pharmacodynamics

This compound's clinical efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic profiles, which ensure its action is localized to the periphery.

ParameterValueReference(s)
Binding Affinity (pKi) 9.6 (human mu-opioid receptor)
Oral Bioavailability ~6%
Time to Peak Plasma Concentration (Tmax) ~2 hours
Plasma Protein Binding 80% (this compound), 94% (Metabolite)
Half-life (t1/2) 10-17 hours (this compound), 10-18 hours (Metabolite)
Metabolism Primarily by gut microflora to an active metabolite
Excretion Primarily in feces

Clinical Efficacy in Postoperative Ileus

Multiple Phase III clinical trials have demonstrated the efficacy of this compound in accelerating the recovery of gastrointestinal function following bowel resection surgery.

EndpointThis compound 12 mg vs. PlaceboReference(s)
Time to GI-3 Recovery (First tolerated solid food and first flatus or bowel movement) Hazard Ratio: 1.38 (P ≤ 0.001)
Time to GI-2 Recovery (First tolerated solid food and first bowel movement) Hazard Ratio: 1.44 (P < 0.001)
Mean Acceleration of GI-3 Recovery 10 to 20 hours sooner
Mean Acceleration of GI-2 Recovery 13 to 26 hours sooner
Time to Hospital Discharge Order Written Accelerated by 13 to 21 hours
Incidence of Postoperative Nasogastric Tube Insertion Reduced by 4.3% to 9.8%

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity of this compound for the mu-opioid receptor.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing mu-opioid receptors Incubate Incubate membranes with radioligand and this compound Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., [3H]diprenorphine) Radioligand_Prep->Incubate Alvimopan_Prep Prepare serial dilutions of this compound Alvimopan_Prep->Incubate Filtration Rapid filtration to separate bound and free radioligand Incubate->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Analysis Generate competition curve and calculate Ki value Scintillation->Analysis

Caption: Workflow for a typical radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing recombinant human mu-opioid receptors are prepared.

  • Incubation: Membranes are incubated with a constant concentration of a radiolabeled opioid ligand (e.g., [3H]diprenorphine) and varying concentrations of this compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay (GTPγS Binding)

This assay measures the ability of this compound to antagonize agonist-induced G-protein activation.

GTPγS Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing mu-opioid receptors Incubate Incubate membranes with agonist, This compound, and [35S]GTPγS Membrane_Prep->Incubate Reagents_Prep Prepare assay buffer, GDP, agonist, and this compound Reagents_Prep->Incubate Filtration Rapid filtration to separate bound and free [35S]GTPγS Incubate->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Analysis Determine the inhibitory effect of this compound on agonist-stimulated [35S]GTPγS binding Scintillation->Analysis Animal Model of Postoperative Ileus Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_measurement Measurement of GI Transit cluster_analysis Data Analysis Anesthesia Anesthetize animal (e.g., rat) Laparotomy Perform laparotomy and intestinal manipulation Anesthesia->Laparotomy Drug_Admin Administer this compound or placebo (e.g., by oral gavage) Laparotomy->Drug_Admin Marker_Admin Administer a non-absorbable marker (e.g., charcoal meal or radiolabeled tracer) Drug_Admin->Marker_Admin Sacrifice Sacrifice animal after a defined time period Marker_Admin->Sacrifice Measurement Measure the distance traveled by the marker in the intestine Sacrifice->Measurement Analysis Compare GI transit between This compound and placebo groups Measurement->Analysis

References

Alvimopan: A Peripherally Acting Mu-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Structure, Properties, and Mechanism of Action of Alvimopan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a peripherally acting mu-opioid receptor (MOR) antagonist approved for the management of postoperative ileus to accelerate the recovery of gastrointestinal function following bowel resection surgery.[1][2] Its mechanism of action is characterized by a high affinity and selective binding to MORs in the gastrointestinal tract, where it competitively inhibits the effects of endogenous and exogenous opioids.[3][4] This targeted peripheral action allows this compound to mitigate the gastrointestinal side effects of opioids, such as constipation and delayed transit, without compromising their central analgesic effects, as it does not readily cross the blood-brain barrier.[3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of this compound, along with detailed experimental protocols for its characterization.

Molecular Structure and Physicochemical Properties

This compound, with the chemical name N-[(2S)-2-[[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]glycine, is a synthetic compound with a complex stereochemistry. Its structure is fundamental to its pharmacological activity and pharmacokinetic profile.

Table 1: Molecular and Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C25H32N2O4
Molecular Weight 424.53 g/mol
IUPAC Name N-[(2S)-2-[[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]glycine
Appearance White to light beige powder
Solubility <0.1 mg/mL in water (pH 3.0-9.0); 1-5 mg/mL (pH 1.2); 10-25 mg/mL in 0.1 N NaOH
pKa pKa1 = 3.71 (phenol); pKa2 = 10.66 (tertiary amine)
logP 1.7
Melting Point 210-213 °C

At physiological pH, this compound exists as a zwitterion, a feature that contributes to its low solubility and limited ability to cross the blood-brain barrier.

Mechanism of Action and Receptor Binding

This compound is a selective antagonist of the mu-opioid receptor. Its high affinity for this receptor in the gastrointestinal tract allows it to displace opioid agonists, thereby reversing their inhibitory effects on gut motility.

Table 2: Opioid Receptor Binding Affinity of this compound and its Metabolite

CompoundReceptorBinding Affinity (Ki)Reference(s)
This compound Mu (µ)0.4 nM (0.2 ng/mL)
Delta (δ)4.4 - 7.8 nM
Kappa (κ)40 - 4,050 nM
Metabolite (ADL 08-0011) Mu (µ)0.8 nM (0.3 ng/mL)

The binding kinetics of this compound to the mu-opioid receptor are characterized by a slow dissociation rate, which may contribute to its prolonged duration of action compared to other opioid antagonists like naloxone.

Signaling Pathway

The binding of opioid agonists to the mu-opioid receptor in the myenteric plexus of the gastrointestinal tract leads to an inhibition of acetylcholine release, resulting in decreased peristalsis. This compound competitively blocks this interaction, thereby restoring normal gut motility.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Opioid_Agonist Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds and Activates This compound This compound This compound->MOR Competitively Blocks ACh Acetylcholine (ACh) MOR->ACh Inhibits Release AChR Acetylcholine Receptor (AChR) ACh->AChR Binds and Activates Contraction Muscle Contraction AChR->Contraction Initiates

This compound's competitive antagonism at the mu-opioid receptor.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by low oral bioavailability and metabolism by the gut microflora into an active metabolite.

Table 3: Pharmacokinetic Parameters of this compound and its Metabolite

ParameterThis compoundMetabolite (ADL 08-0011)Reference(s)
Bioavailability < 7%-
Tmax (Peak Plasma Time) ~2 hours~36 hours
Cmax (Peak Plasma Concentration) 10.98 ng/mL (12 mg BID for 5 days)35.73 ± 35.29 ng/mL (12 mg BID for 5 days)
Protein Binding 80-90%94%
Volume of Distribution (Vd) 30 ± 10 L-
Half-life (t1/2) 10-17 hours10-18 hours
Elimination Biliary secretion and renal excretion (35%)Feces and urine
Metabolism Workflow

This compound is primarily metabolized in the gut by the intestinal microflora through amide hydrolysis to form its active metabolite, ADL 08-0011.

G Oral_Admin Oral Administration of this compound GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Metabolism Metabolism by Gut Microflora GI_Tract->Metabolism Alvimopan_Unabsorbed Unabsorbed this compound GI_Tract->Alvimopan_Unabsorbed Metabolite Active Metabolite (ADL 08-0011) Metabolism->Metabolite Alvimopan_Unabsorbed->Metabolism Systemic_Circulation Systemic Circulation Metabolite->Systemic_Circulation Elimination Elimination Systemic_Circulation->Elimination

Metabolic pathway of this compound in the gastrointestinal tract.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is a standard method for determining the binding affinity (Ki) of a compound to a specific receptor.

  • Objective: To determine the Ki of this compound for mu, delta, and kappa opioid receptors.

  • Materials:

    • Cell membranes expressing the human opioid receptor of interest (mu, delta, or kappa).

    • Radioligand (e.g., [3H]DAMGO for mu, [3H]DPDPE for delta, [3H]U-69,593 for kappa).

    • This compound (test compound).

    • Unlabeled ligand for non-specific binding (e.g., Naloxone).

    • Binding buffer (50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • For non-specific binding, incubate the membranes and radioligand with a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).

    • Incubate at room temperature for 60 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Guinea Pig Ileum Assay for Functional Antagonism

This assay assesses the functional antagonism of this compound against opioid-induced inhibition of smooth muscle contraction.

  • Objective: To evaluate the ability of this compound to reverse the inhibitory effects of morphine on guinea pig ileum contractions.

  • Materials:

    • Guinea pig ileum longitudinal muscle-myenteric plexus preparation.

    • Organ bath with Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.

    • Isotonic transducer to measure muscle contractions.

    • Morphine (agonist).

    • This compound (antagonist).

  • Procedure:

    • Mount the guinea pig ileum preparation in the organ bath.

    • Induce contractions with electrical field stimulation.

    • Add morphine to the bath to inhibit the electrically induced contractions.

    • Add increasing concentrations of this compound to the bath and measure the reversal of morphine-induced inhibition.

    • Construct a dose-response curve to determine the potency of this compound as a functional antagonist.

In Vivo Measurement of Gastrointestinal Transit in Rats

This in vivo model evaluates the effect of this compound on gastrointestinal motility.

  • Objective: To assess the prokinetic effect of this compound in a rat model of normal or delayed gastrointestinal transit.

  • Materials:

    • Rats (e.g., Sprague-Dawley or Wistar).

    • Non-absorbable marker (e.g., charcoal meal, radiolabeled marker like 51Cr).

    • This compound.

    • Opioid agonist (e.g., morphine) to induce delayed transit (optional).

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer this compound or vehicle orally at a predetermined time before the marker.

    • If modeling opioid-induced ileus, administer an opioid agonist.

    • Administer the non-absorbable marker by gavage.

    • After a specific time, euthanize the animals and carefully remove the gastrointestinal tract.

    • Measure the distance traveled by the marker as a percentage of the total length of the small intestine.

    • Compare the gastrointestinal transit in this compound-treated animals to control groups.

Clinical Trial Design for Postoperative Ileus

This outlines a typical phase III clinical trial design to evaluate the efficacy and safety of this compound in patients undergoing bowel resection.

  • Objective: To assess whether this compound accelerates the time to recovery of gastrointestinal function in patients after major abdominal surgery.

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: Adults undergoing partial large or small bowel resection with primary anastomosis.

  • Intervention:

    • This compound (e.g., 12 mg) administered orally a few hours before surgery.

    • Postoperative doses of this compound (e.g., 12 mg) administered twice daily until hospital discharge or for a maximum of 7 days.

  • Primary Endpoint: Time to recovery of gastrointestinal function, often a composite measure of the later of two events: tolerance of solid food and first bowel movement.

  • Secondary Endpoints: Time to hospital discharge order written, incidence of postoperative nasogastric tube insertion, and safety assessments.

  • Data Analysis: Time-to-event analysis using methods such as the Kaplan-Meier method and Cox proportional hazards models.

G Screening Patient Screening (Bowel Resection) Randomization Randomization Screening->Randomization PreOp_Dose Preoperative Dose (this compound or Placebo) Randomization->PreOp_Dose Surgery Surgery PreOp_Dose->Surgery PostOp_Dosing Postoperative Dosing (Twice Daily) Surgery->PostOp_Dosing Follow_Up Follow-up until Discharge or 7 Days PostOp_Dosing->Follow_Up Endpoint_Analysis Endpoint Analysis (GI Recovery, Discharge) Follow_Up->Endpoint_Analysis

Workflow of a typical Phase III clinical trial for this compound.

Conclusion

This compound's unique pharmacological profile as a peripherally restricted mu-opioid receptor antagonist makes it a valuable therapeutic agent for the management of postoperative ileus. Its high affinity for the mu-opioid receptor, coupled with its limited central nervous system penetration, allows for the targeted reversal of opioid-induced gastrointestinal dysfunction without compromising analgesia. The data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and clinicians involved in the study and application of this compound.

References

Alvimopan's Binding Affinity for Mu-Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Alvimopan's binding affinity for the mu-opioid receptor (MOR). This compound is a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects.[1][2] Its clinical efficacy is rooted in its specific and high-affinity binding to MORs in the gastrointestinal tract.[3][]

Mechanism of Action

This compound functions as a competitive antagonist at the mu-opioid receptor.[5] Opioids, such as morphine, exert their effects by binding to MORs, which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to decreased gastrointestinal motility and secretion, often resulting in postoperative ileus or opioid-induced constipation. This compound's structure, which includes a quaternary amine, restricts its ability to cross the blood-brain barrier. This peripheral restriction allows it to selectively block the effects of opioids on the enteric nervous system without interfering with centrally-mediated analgesia.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is often quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

This compound demonstrates a high affinity and selectivity for the mu-opioid receptor compared to delta- and kappa-opioid receptors.

CompoundReceptorKi (nM)SpeciesReference
This compound Mu-opioid 0.4 - 0.8 Human
0.77 Not Specified
0.4 Not Specified
Delta-opioid 4.4 - 7.8Human
4.4Not Specified
Kappa-opioid 40 - 4,050Human
40Not Specified
ADL 08-0011 (Metabolite)Mu-opioid0.8Not Specified
NaloxoneMu-opioid3.7Not Specified
N-methylnaltrexoneMu-opioidNot SpecifiedNot Specified
MorphineMu-opioid1.2Rat
BuprenorphineMu-opioid0.2Not Specified

In addition to its high affinity, this compound exhibits a slow dissociation rate from the mu-opioid receptor. This prolonged receptor occupancy may contribute to its sustained clinical effect.

CompoundDissociation Half-life (t½) from Mu-Opioid ReceptorReference
This compound 30 - 44 minutes
Naloxone0.82 minutes
N-methylnaltrexone0.46 minutes
Buprenorphine44 minutes

Experimental Protocols

The binding affinity of this compound is typically determined using radioligand binding assays. These assays are a powerful tool for characterizing the interaction between a ligand and its receptor.

Protocol: Competitive Radioligand Binding Assay for Mu-Opioid Receptor

1. Membrane Preparation:

  • Cells or tissues expressing the human mu-opioid receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) containing protease inhibitors.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method, such as a BCA assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the mu-opioid receptor (e.g., [³H]DAMGO), and varying concentrations of the unlabeled competitor drug (e.g., this compound).

  • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Total binding is measured in the absence of a competitor, while non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

3. Separation and Detection:

  • The reaction is terminated by rapid vacuum filtration through a filter mat (e.g., GF/C filters), which separates the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data is plotted as the percentage of specific binding versus the log concentration of the competitor drug.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Mu-Opioid Receptor Signaling Pathway

mu_opioid_pathway cluster_agonist Agonist Action (e.g., Morphine) cluster_antagonist Antagonist Action (this compound) Agonist Opioid Agonist (e.g., Morphine) MOR_active Mu-Opioid Receptor (Active) Agonist->MOR_active Binds & Activates G_Protein Gi/o Protein MOR_active->G_Protein Couples AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response ↓ Neurotransmission ↓ GI Motility cAMP->Cellular_Response Ion_Channels->Cellular_Response This compound This compound MOR_inactive Mu-Opioid Receptor (Inactive) This compound->MOR_inactive Competitively Binds & Blocks No_Signal No Signal Transduction MOR_inactive->No_Signal Agonist_blocked Opioid Agonist (Blocked) Agonist_blocked->MOR_inactive

Caption: Mu-opioid receptor signaling and this compound's antagonistic action.

Radioligand Binding Assay Workflow

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation Incubation 4. Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand 2. Radiolabeled Ligand ([³H]DAMGO) Radioligand->Incubation Competitor 3. Competitor Ligand (this compound) Competitor->Incubation Filtration 5. Vacuum Filtration (Separates Bound/Free) Incubation->Filtration Counting 6. Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis 7. Calculate IC50 Counting->Analysis Ki_Calc 8. Calculate Ki (Cheng-Prusoff) Analysis->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

References

The Peripherally Restricted Mu-Opioid Antagonist Alvimopan: A Deep Dive into its Pharmacokinetics and Oral Bioavailability in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of Alvimopan, a peripherally acting mu-opioid receptor antagonist. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed look into the preclinical and clinical behavior of this compound. By summarizing quantitative data, outlining experimental methodologies, and visualizing key pathways, this document serves as a practical resource for laboratory investigation and clinical trial design.

Core Pharmacokinetic and Bioavailability Data

This compound exhibits distinct pharmacokinetic properties, primarily characterized by its low systemic absorption and metabolism by the gut microbiota into an active metabolite. The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, ADL 08-0011, in various research models.

Table 1: Pharmacokinetic Parameters of this compound

ParameterHumanRatDog
Oral Bioavailability (%) ~6 (range: 1-19)[1][2]Low (specific value not widely reported)Low (specific value not widely reported)
Tmax (hours) ~2[1][2]Not widely reportedNot widely reported
Terminal Half-life (hours) 10-18[2]Not widely reportedNot widely reported
Protein Binding (%) 80-90Not widely reportedNot widely reported
Primary Route of Elimination Biliary Excretion (~65%)Biliary ExcretionBiliary Excretion

Table 2: Pharmacokinetic Parameters of Active Metabolite (ADL 08-0011)

ParameterHumanRatDog
Oral Bioavailability (%) Not directly administered53.380.1
Tmax (hours) Variable, formed by gut microfloraNot widely reportedNot widely reported
Terminal Half-life (hours) 10-17Not widely reportedNot widely reported
Ki for μ-opioid receptor (nM) 0.8Not widely reportedNot widely reported

Mechanism of Action: Peripheral Mu-Opioid Receptor Antagonism

This compound functions as a selective antagonist of the mu-opioid receptors located in the gastrointestinal tract. Its large molecular weight and polarity limit its ability to cross the blood-brain barrier, thereby preventing interference with the central analgesic effects of opioids. The binding of this compound to peripheral mu-opioid receptors competitively inhibits the binding of opioid agonists, mitigating their inhibitory effects on gut motility and secretion. This targeted peripheral action is crucial for its clinical application in managing postoperative ileus.

The following diagram illustrates the signaling pathway of a mu-opioid receptor and the antagonistic action of this compound.

cluster_0 Gastrointestinal Lumen cluster_1 Enterocyte Opioid_Agonist Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds & Activates This compound This compound This compound->MOR Competitively Blocks G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Effect ↓ Gut Motility & Secretion cAMP->Effect Animal_Prep Animal Preparation (Fasting) Dosing Oral Gavage Administration Animal_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep LCMS LC-MS/MS Analysis Plasma_Prep->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

References

Early-Stage Research on Alvimopan for Postoperative Ileus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical and clinical research on Alvimopan, a peripherally acting mu-opioid receptor antagonist developed to manage postoperative ileus (POI). POI is a transient cessation of coordinated bowel motility following surgery, which can lead to patient discomfort, increased morbidity, and prolonged hospitalization.[1][2] this compound was specifically designed to counteract the gastrointestinal side effects of opioid analgesics, which are a standard of care for postoperative pain management, without compromising their central analgesic effects.[3][]

Core Mechanism of Action

This compound functions as a selective, competitive antagonist of the mu-opioid receptor.[3] Its therapeutic rationale is based on its unique pharmacokinetic properties. Due to its polarity and zwitterionic structure, this compound has low oral bioavailability (approximately 6%) and limited ability to cross the blood-brain barrier. This peripheral restriction allows it to block opioid binding to mu-receptors in the gastrointestinal tract, thereby mitigating opioid-induced dysmotility, while not interfering with the central pain relief provided by opioid analgesics.

Signaling Pathway of Opioid Action and this compound Antagonism

The following diagram illustrates the mechanism by which opioids inhibit gastrointestinal motility and how this compound reverses this effect. Opioid agonists, such as morphine, bind to mu-opioid receptors on enteric neurons. This binding inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP), and decreases the release of excitatory neurotransmitters like acetylcholine, leading to reduced peristalsis. This compound competitively blocks this binding, restoring normal neuronal function and motility.

G Mechanism of Mu-Opioid Receptor Antagonism by this compound in the GI Tract cluster_0 Opioid Agonist Action (e.g., Morphine) cluster_1 This compound Intervention opioid Opioid Agonist receptor_bound Mu-Opioid Receptor (Activated) opioid->receptor_bound Binds receptor_unbound Mu-Opioid Receptor (Blocked) opioid->receptor_unbound Blocked inhibition Inhibition of Adenylyl Cyclase receptor_bound->inhibition neuro_inhibit Decreased Neurotransmitter Release (e.g., Acetylcholine) inhibition->neuro_inhibit motility_decrease Decreased GI Motility (Postoperative Ileus) neuro_inhibit->motility_decrease This compound This compound This compound->receptor_unbound Competitively Binds & Blocks Opioid Agonist normal_function Normal Neurotransmitter Release receptor_unbound->normal_function motility_restore Restoration of GI Motility normal_function->motility_restore

Caption: this compound competitively blocks opioid agonists at the mu-receptor in the gut.

Preclinical Research

Early preclinical studies were essential to establish the efficacy and peripheral selectivity of this compound. These studies utilized both in vitro and in vivo models.

In Vitro Receptor Binding and Kinetics

Binding assays confirmed this compound's high affinity and selectivity for the mu-opioid receptor over delta- and kappa-opioid receptors. Notably, kinetic studies revealed that this compound has a slow dissociation rate from the mu-opioid receptor, which may contribute to its long duration of action and potency.

Parameter This compound Naloxone N-methylnaltrexone Reference
Receptor Binding Affinity (Ki) 0.2 ng/mL--
Dissociation Half-Life (t½) 30-44 min0.82 min0.46 min
Table 1: Comparative In Vitro Receptor Kinetics of Opioid Antagonists.
Experimental Protocol: Radioligand Binding Assay

A typical protocol to determine binding affinity (Ki) involves:

  • Receptor Source: Membranes prepared from cells expressing recombinant human mu-opioid receptors (e.g., CHO cells).

  • Radioligand: A radiolabeled opioid agonist or antagonist (e.g., [³H]diprenorphine) is used.

  • Competitive Binding: Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: Radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Animal Models of Postoperative Ileus

Animal models, typically in rats and mice, were used to demonstrate this compound's ability to reverse delayed gastrointestinal transit characteristic of POI. These models showed that this compound could antagonize the transit-delaying effects of exogenous opioids like morphine and also improve transit in models where POI was induced by surgical manipulation alone, suggesting a role for endogenous opioids in the pathophysiology of POI.

Experimental Protocol: Rat Model of Postoperative Ileus
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Induction of POI: Under anesthesia (e.g., isoflurane), a laparotomy is performed, and the small intestine is gently manipulated to induce an inflammatory response that leads to ileus.

  • Drug Administration: this compound or a vehicle control is administered by oral gavage before or after the surgical procedure. In some protocols, an opioid agonist like morphine is also administered to exacerbate the ileus.

  • Transit Measurement: A non-absorbable marker (e.g., fluorescein-labeled dextran or radiolabeled ⁵¹Cr) is administered by gavage.

  • Assessment: After a set period (e.g., 90 minutes or 3 hours), the animal is euthanized, and the gastrointestinal tract is excised. The distribution of the marker is quantified by measuring its geometric center (GC), which provides a numerical value for the extent of transit.

  • Data Analysis: The GC values are compared between treatment groups (e.g., sham, POI + vehicle, POI + this compound) using statistical tests like ANOVA.

G Preclinical Experimental Workflow for POI Animal Model start Select Animal Model (e.g., Sprague-Dawley Rat) surgery Induce POI via Laparotomy & Intestinal Manipulation start->surgery grouping Randomize into Groups surgery->grouping group1 Vehicle Control grouping->group1 Group 1 group2 This compound Treatment grouping->group2 Group 2 group3 Morphine + Vehicle grouping->group3 Group 3 group4 Morphine + this compound grouping->group4 Group 4 marker Administer GI Transit Marker (e.g., FITC-dextran) group1->marker group2->marker group3->marker group4->marker sacrifice Euthanize & Excise GI Tract (after defined period) marker->sacrifice measure Measure Geometric Center (GC) of Marker Distribution sacrifice->measure analysis Statistical Analysis (Compare GC between groups) measure->analysis

Caption: Workflow of a typical in vivo study of this compound in a rat model of POI.

Early-Stage Clinical Research

Following promising preclinical data, this compound advanced to clinical trials in human subjects to assess its pharmacokinetics, safety, and preliminary efficacy.

Pharmacokinetics and Metabolism

In healthy subjects, orally administered this compound reaches peak plasma concentrations in approximately two hours. It has an absolute oral bioavailability of about 6% and is 80-90% bound to plasma proteins. This compound is metabolized by intestinal flora into a single major, active metabolite (ADL 08-0011). Both the parent drug and its metabolite have a terminal half-life of 10 to 18 hours.

Pharmacokinetic Parameter This compound Metabolite (ADL 08-0011) Reference
Median Tmax (hr) 236
Terminal Half-Life (t½, hr) 10-1710-18
Absolute Oral Bioavailability (%) ~6%Not Applicable
Protein Binding (%) 80%94%
Table 2: Pharmacokinetic Properties of this compound and its Primary Metabolite.
Phase I and II Clinical Trials

Early-phase clinical trials were designed to establish the safety and efficacy of this compound in patients undergoing surgeries known to cause POI, such as bowel resection or total abdominal hysterectomy.

A key Phase II randomized trial demonstrated that a 6 mg dose of this compound significantly accelerated the median time to first bowel movement by 41 hours and readiness for hospital discharge by 23 hours compared to placebo, without compromising opioid-based analgesia. These foundational studies established the 12 mg twice-daily dose that was carried forward into larger Phase III trials.

Study Phase Patient Population This compound Dose Primary Outcome vs. Placebo Reference
Phase II Bowel Resection / Hysterectomy6 mgAccelerated time to first bowel movement by 41 hrs (p<0.05)
Phase II Bowel Resection / Hysterectomy6 mgAccelerated time to discharge readiness by 23 hrs (p<0.05)
Pooled Phase III Bowel Resection12 mgHazard Ratio for GI Recovery (GI-3) = 1.38 (p<0.001)
Pooled Phase III Bowel Resection12 mgAccelerated time to hospital discharge order by 13-21 hrs
Table 3: Summary of Key Early and Pivotal Clinical Trial Efficacy Data.
Clinical Trial Protocol: Phase II Efficacy Study
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.

  • Patient Population: Adults scheduled for partial small or large bowel resection or total abdominal hysterectomy.

  • Intervention: Patients are randomized to receive either this compound (e.g., 6 mg or 12 mg) or a matching placebo. The first dose is administered orally 30 minutes to 5 hours before surgery. Subsequent doses are given twice daily starting the day after surgery until hospital discharge, for a maximum of 7 days.

  • Standard of Care: All patients typically receive a standardized accelerated care pathway, including early removal of nasogastric tubes, early ambulation, and advancement of diet. Postoperative pain is managed with patient-controlled analgesia (PCA), usually with an opioid like morphine.

  • Primary Endpoints: A composite measure of GI recovery, such as "GI-2" (time to tolerance of solid food and first bowel movement) or "GI-3" (GI-2 plus first flatus).

  • Secondary Endpoints: Time to hospital discharge order written, postoperative length of stay, incidence of POI-related morbidity, and safety assessments.

  • Analgesia Assessment: Opioid consumption and pain scores (e.g., using a Visual Analogue Scale) are monitored to ensure this compound does not reverse central analgesia.

Conclusion

The early-stage research on this compound provided a strong foundation for its development as a first-in-class therapy for postoperative ileus. Preclinical studies elucidated its selective, peripherally-restricted mechanism of action and demonstrated its efficacy in relevant animal models. Subsequent Phase I and II clinical trials confirmed its favorable pharmacokinetic profile and established its ability to accelerate gastrointestinal recovery in surgical patients without compromising necessary pain management. This body of research was critical for designing the successful Phase III programs that ultimately led to its FDA approval for accelerating GI recovery after bowel resection surgery.

References

The Journey of Alvimopan: A Peripherally Acting Mu-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of Alvimopan (Entereg®)

Executive Summary

This compound is a first-in-class, peripherally acting mu-opioid receptor (MOR) antagonist developed to counteract the gastrointestinal side effects of opioids without reversing their central analgesic effects. Its development addressed the significant unmet clinical need of postoperative ileus (POI), a common and debilitating condition following abdominal surgery, which is often exacerbated by opioid analgesics. This technical guide details the discovery, development, and regulatory history of this compound, providing an in-depth look at its pharmacology, the experimental protocols used in its evaluation, and the clinical data that established its efficacy and safety. The journey of this compound is marked by a clear understanding of its target, a focused clinical development program, and a unique post-marketing risk management strategy to ensure its safe use.

Discovery and Rationale

The development of this compound was driven by the need to mitigate the gastrointestinal complications of opioid therapy, particularly in the postoperative setting. Opioids are the cornerstone of postoperative pain management, but their activation of mu-opioid receptors in the enteric nervous system leads to decreased gastrointestinal motility, resulting in postoperative ileus.[1]

The core concept behind this compound's design was to create a MOR antagonist with limited ability to cross the blood-brain barrier.[2] This peripheral restriction would allow it to block the effects of opioids in the gut while preserving the centrally mediated analgesia. This compound (chemical name: 2-([(2S)-2-([(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl) -3-phenylpropanoyl]amino)acetic acid) is a zwitterionic molecule at physiological pH. Its polarity and relatively large molecular weight contribute to its low oral bioavailability and inability to significantly penetrate the central nervous system.[3][4]

While detailed information on the initial lead optimization process by Eli Lilly is not extensively published, the chemical structure of this compound, a substituted piperidine, is a common scaffold in opioid receptor ligands.[5] The development likely involved synthesizing and screening a library of compounds to identify a candidate with high affinity for the mu-opioid receptor and physicochemical properties favoring peripheral restriction.

Mechanism of Action and Pharmacology

This compound is a competitive antagonist of the μ-opioid receptor. Opioid agonists, such as morphine, bind to MORs on enteric neurons, which are G-protein coupled receptors (GPCRs). This binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels. The net effect is hyperpolarization of the neuron and reduced release of excitatory neurotransmitters like acetylcholine, leading to decreased gut motility and secretion. This compound competitively binds to these same receptors in the gastrointestinal tract, preventing the opioid agonist from binding and thereby blocking this inhibitory cascade.

dot digraph "Mu-Opioid Receptor Signaling Pathway in Enteric Neurons" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, width=2, height=0.8];

} /dot Caption: this compound's mechanism of action at the enteric mu-opioid receptor.

Preclinical Development

Preclinical studies were essential to establish the pharmacodynamic and pharmacokinetic profile of this compound.

2.1.1. In Vitro Receptor Binding and Functional Assays

Radioligand binding assays were conducted to determine the affinity of this compound for opioid receptors. These studies demonstrated that this compound has a high affinity for the human mu-opioid receptor, with a considerably lower affinity for delta- and kappa-opioid receptors.

Table 1: this compound Receptor Binding Affinities (Ki)

Receptor Subtype Inhibition Constant (Ki) Reference
Mu (µ) 0.4 nM
Delta (δ) 4.4 nM
Kappa (κ) 40 nM

| Metabolite (ADL 08-0011) - Mu (µ) | 0.8 nM | |

Experimental Protocol: Radioligand Binding Assay

A representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound like this compound is as follows:

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate. Wells are set up for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand like naloxone), and competitive binding (membranes + radioligand + varying concentrations of the test compound, this compound).

  • Radioligand: A radiolabeled mu-opioid receptor agonist or antagonist (e.g., [³H]DAMGO) is used at a fixed concentration, typically near its dissociation constant (Kd).

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

2.1.2. In Vivo Animal Models

Animal models of postoperative ileus were used to assess the in vivo efficacy of this compound. These models typically involve surgical manipulation of the intestines in rodents (mice or rats) to induce a state of decreased gastrointestinal transit, which is then measured. Studies showed that while surgical manipulation delayed gastrointestinal transit, this delay was significantly worsened by the administration of morphine. This compound was effective in antagonizing the morphine-induced delay in transit.

Experimental Protocol: Murine Model of Postoperative Ileus

A common protocol to induce and measure postoperative ileus in mice is as follows:

  • Animals: Male C57BL/6 mice are often used.

  • Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine/xylazine mixture.

  • Surgical Procedure: A midline laparotomy is performed. The small intestine and cecum are externalized and gently manipulated (e.g., rolled between moist cotton applicators or subjected to standardized pressure) for a set duration to induce inflammation and ileus. The intestines are then returned to the abdominal cavity, and the incision is closed.

  • Drug Administration: this compound or a vehicle control is administered orally via gavage at a predetermined time before or after the surgery. Opioids like morphine may be administered postoperatively to mimic the clinical scenario.

  • Gastrointestinal Transit Measurement: At a specific time point post-surgery (e.g., 24 hours), a non-absorbable marker is administered orally. Common markers include a charcoal meal or fluorescein isothiocyanate (FITC)-labeled dextran. After a set period (e.g., 90 minutes), the animal is euthanized, and the gastrointestinal tract is excised. The distance traveled by the marker is measured, or in the case of FITC-dextran, the geometric center of the fluorescence distribution is calculated to quantify transit.

Pharmacokinetics

The pharmacokinetic profile of this compound is central to its peripheral selectivity.

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value Reference
Oral Bioavailability ~6%
Time to Peak Plasma Concentration (Tmax) ~2 hours
Plasma Protein Binding 80-90%
Volume of Distribution (Vd) 30 ± 10 L
Metabolism Primarily by intestinal microflora to an active metabolite (ADL 08-0011)
Elimination Half-life 10-17 hours

| Excretion | Primarily biliary/fecal; ~35% renal | |

Clinical Development

The clinical development program for this compound focused on its efficacy in accelerating the recovery of gastrointestinal function in patients undergoing bowel resection surgery. The program consisted of several Phase II and Phase III trials.

dot digraph "Alvimopan_Development_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

} /dot Caption: A simplified workflow of the discovery and development of this compound.

Phase III Clinical Trials

Five pivotal Phase III, randomized, double-blind, placebo-controlled trials established the efficacy and safety of this compound for the management of POI. A pooled analysis of these trials provided robust evidence of its clinical benefit.

3.1.1. Study Design and Endpoints

  • Patient Population: Adult patients undergoing partial large or small bowel resection with primary anastomosis via laparotomy.

  • Intervention: this compound (typically 12 mg) or placebo administered orally 30 minutes to 5 hours before surgery, followed by twice-daily dosing until hospital discharge, for a maximum of 7 days (15 doses).

  • Primary Endpoint: A composite endpoint measuring the time to recovery of gastrointestinal function. The most common endpoints were:

    • GI-3: Time to first toleration of solid food AND first passage of flatus or bowel movement.

    • GI-2: Time to first toleration of solid food AND first bowel movement.

  • Secondary Endpoints: Included time to hospital discharge order written, actual hospital discharge, and measures of postoperative morbidity like the need for nasogastric tube insertion.

3.1.2. Key Efficacy Results

Across the Phase III trials, this compound consistently demonstrated a statistically significant and clinically meaningful acceleration in the recovery of gastrointestinal function compared to placebo.

Table 3: Summary of Pooled Phase III Efficacy Results in Bowel Resection Patients

Endpoint Placebo (Mean Time) This compound 12 mg (Mean Time) Acceleration with this compound P-value Reference
Time to GI-3 Recovery ~110 hours ~92 hours ~18 hours <0.001
Time to GI-2 Recovery ~112 hours ~92 hours ~20 hours <0.001
Time to Hospital Discharge Order Written ~147 hours ~129 hours ~18 hours <0.001

| Time to Actual Hospital Discharge | ~141 hours | ~124 hours | ~17 hours | <0.001 | |

Note: Values are approximate means derived from pooled analyses and individual studies.

3.1.3. Safety and Tolerability

In the short-term setting for POI (up to 15 doses), this compound was generally well-tolerated. The incidence of adverse events was similar between the this compound and placebo groups. Importantly, there was no evidence that this compound reversed the central analgesic effects of opioids, as pain scores and opioid consumption were comparable between treatment arms.

Regulatory History and Risk Management

This compound, developed by Adolor Corporation and GlaxoSmithKline, was approved by the U.S. Food and Drug Administration (FDA) in May 2008 under the trade name Entereg®. The approved indication was to accelerate the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis. In October 2013, the indication was expanded to include surgeries that feature a partial bowel resection with primary anastomosis.

A key aspect of this compound's regulatory journey was the management of a potential cardiovascular safety signal. In a long-term (12-month) study of this compound for opioid-induced bowel dysfunction (a different indication and patient population), a higher number of myocardial infarctions (MIs) were observed in patients receiving this compound compared to placebo. Although a causal relationship was not established and this imbalance was not seen in the short-term POI studies, the finding led the FDA to require a Risk Evaluation and Mitigation Strategy (REMS) to ensure its safe use.

This REMS includes the Entereg Access Support and Education (E.A.S.E.) program . The key components of this program are:

  • Hospital Use Only: this compound is restricted to short-term use (maximum of 15 doses) in hospitalized patients.

  • Hospital Registration: Only hospitals that have registered with the E.A.S.E. program and attest to having systems in place to ensure appropriate short-term use are permitted to dispense the drug.

  • No Outpatient Use: The program is designed to prevent long-term outpatient use, where the potential cardiovascular risk was observed.

Conclusion

The development of this compound represents a successful example of targeted drug design to address a specific, mechanism-based clinical problem. By creating a peripherally restricted mu-opioid receptor antagonist, its developers were able to uncouple the desired central analgesic effects of opioids from their undesirable peripheral gastrointestinal effects. Rigorous preclinical and clinical testing established a clear, albeit modest, clinical benefit in accelerating gastrointestinal recovery and shortening hospital stays for patients undergoing bowel resection surgery. The implementation of the E.A.S.E. REMS program highlights a proactive approach to risk management, allowing for the availability of a novel therapy while mitigating potential long-term safety concerns. This compound remains an important tool in enhanced recovery after surgery (ERAS) protocols for appropriate patient populations.

References

Alvimopan's Effect on Endogenous and Exogenous Opioids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvimopan is a peripherally acting mu-opioid receptor (PAM-OR) antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics without compromising their central analgesic effects. This technical guide provides an in-depth analysis of this compound's mechanism of action and its differential effects on both endogenous and exogenous opioids. Quantitative data on receptor binding affinities, detailed experimental protocols from key preclinical and clinical studies, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of gastroenterology and opioid pharmacology.

Introduction

Opioid analgesics are a cornerstone of pain management, particularly in the postoperative setting. However, their utility is often limited by significant adverse effects on the gastrointestinal (GI) system, collectively known as opioid-induced bowel dysfunction (OIBD). A primary manifestation of this in surgical patients is postoperative ileus (POI), a transient cessation of coordinated bowel motility that can delay recovery and prolong hospitalization[1]. These GI effects are mediated by the activation of mu-opioid receptors in the enteric nervous system[2].

This compound is a selective, peripherally acting mu-opioid receptor antagonist. Its chemical structure, a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative, confers properties such as limited oral bioavailability and an inability to cross the blood-brain barrier, thereby confining its antagonistic activity to the GI tract[1][3]. This targeted action allows this compound to counteract the peripheral effects of both exogenous opioid analgesics and potentially endogenous opioids involved in the pathophysiology of POI, without affecting central opioid-mediated analgesia[1].

Mechanism of Action

This compound functions as a competitive antagonist at the mu-opioid receptor. Following oral administration, it binds to mu-opioid receptors within the GI tract, preventing the binding of both exogenous opioid agonists (like morphine) and endogenous opioid peptides. This antagonism blocks the downstream signaling pathways that lead to decreased GI motility and secretion, thereby accelerating the recovery of normal bowel function.

Signaling Pathway of Opioid Receptor Antagonism

The following diagram illustrates the mechanism by which this compound antagonizes the effects of opioid agonists at the cellular level in the enteric nervous system.

cluster_0 Without this compound cluster_1 With this compound Opioid Opioid Agonist (Endogenous/Exogenous) MOR_A Mu-Opioid Receptor Opioid->MOR_A G_protein_A Gi/Go Protein MOR_A->G_protein_A activates AC_A Adenylyl Cyclase G_protein_A->AC_A inhibits Ca_A ↓ Ca2+ influx G_protein_A->Ca_A inhibits K_A ↑ K+ efflux G_protein_A->K_A activates cAMP_A ↓ cAMP AC_A->cAMP_A Neuron_A ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP_A->Neuron_A Ca_A->Neuron_A K_A->Neuron_A This compound This compound MOR_B Mu-Opioid Receptor This compound->MOR_B blocks Opioid_B Opioid Agonist Opioid_B->MOR_B G_protein_B Gi/Go Protein (inactive) MOR_B->G_protein_B no activation AC_B Adenylyl Cyclase (active) G_protein_B->AC_B no inhibition cAMP_B Normal cAMP AC_B->cAMP_B Neuron_B Normal Neuronal Excitability cAMP_B->Neuron_B cluster_0 Experimental Workflow start Anesthetize Rat (Isoflurane) laparotomy Perform Laparotomy and Intestinal Manipulation start->laparotomy drug_admin Administer this compound/Vehicle (Oral Gavage) laparotomy->drug_admin morphine_admin Administer Morphine (optional) (Subcutaneous) laparotomy->morphine_admin marker_admin Administer 51Cr Marker (Oral Gavage) drug_admin->marker_admin morphine_admin->marker_admin wait Wait 3 Hours marker_admin->wait euthanize Euthanize Rat wait->euthanize excise Excise and Segment GI Tract euthanize->excise measure Measure Radioactivity in Segments excise->measure calculate Calculate Geometric Center (GC) measure->calculate end Assess GI Transit calculate->end cluster_0 Clinical Trial Logical Flow screen Screen Patients for Eligibility Criteria consent Obtain Informed Consent screen->consent randomize Randomize (1:1) consent->randomize group_a This compound Group randomize->group_a Arm A group_b Placebo Group randomize->group_b Arm B preop_dose Administer Preoperative Dose (30 min - 5 hr before surgery) group_a->preop_dose group_b->preop_dose surgery Bowel Resection Surgery preop_dose->surgery postop_dose Administer Postoperative Doses (Twice daily until discharge, max 7 days) surgery->postop_dose assess Assess Efficacy and Safety Endpoints postop_dose->assess analysis Data Analysis assess->analysis

References

In-Vitro Pharmacology of Alvimopan at Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro studies characterizing the binding and functional activity of Alvimopan at opioid receptors. This compound is a peripherally acting mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics without compromising their central analgesic effects.[1] This document summarizes key quantitative data, details common experimental protocols, and visualizes the relevant biological pathways and workflows.

Core Data Presentation: Opioid Receptor Binding and Functional Antagonism

The following tables summarize the quantitative data from in-vitro studies on the binding affinity and functional antagonism of this compound and its active metabolite, ADL 08-0011, at human and other mammalian opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound and its Active Metabolite (ADL 08-0011)

CompoundReceptor SubtypeSpeciesKi (nM)pKiIC50 (nM)Reference
This compound Mu (µ)Human0.449.61.7[2][]
Delta (δ)Human10.0-50[2]
Kappa (κ)Human99.6-53[2]
Mu (µ)-0.77--
ADL 08-0011 Mu (µ)Human0.819.60.64
Delta (δ)Human110-110
Kappa (κ)Human290-59
Mu (µ)-0.25--
Delta (δ)-31.6--
Kappa (κ)-15.8--

Table 2: Functional Antagonist Activity of this compound and ADL 08-0011

CompoundReceptor SubtypeAssay TypeAgonistpA2Intrinsic ActivityReference
This compound Mu (µ)Guinea Pig IleumEndomorphin-19.6Negative
Kappa (κ)Guinea Pig IleumU695938.4-
ADL 08-0011 Mu (µ)Guinea Pig IleumEndomorphin-19.4Negative
Kappa (κ)Guinea Pig IleumU695937.2-

Experimental Protocols

Detailed methodologies for the key in-vitro assays used to characterize this compound's interaction with opioid receptors are provided below.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

  • Source: Recombinant cells (e.g., CHO or HEK293) stably expressing the human mu, delta, or kappa opioid receptor are commonly used.

  • Procedure:

    • Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer.

    • Protein concentration is determined using a standard method (e.g., Bradford assay).

    • Membrane preparations are stored at -80°C until use.

2. Competition Binding Assay:

  • Objective: To determine the IC50 of this compound, which is then used to calculate its Ki.

  • Materials:

    • Prepared cell membranes expressing the opioid receptor of interest.

    • A radiolabeled opioid ligand (e.g., [3H]DAMGO for mu-receptors, [3H]DPDPE for delta-receptors, or [3H]U69,593 for kappa-receptors).

    • This compound at various concentrations.

    • A non-labeled opioid for determining non-specific binding (e.g., Naloxone).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of this compound and a constant amount of the membrane preparation.

    • "Total binding" wells contain the radioligand and membranes, while "non-specific binding" wells also include a high concentration of a non-labeled opioid to saturate the receptors.

    • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The filters are washed with ice-cold wash buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to opioid receptors and can differentiate between agonists, antagonists, and inverse agonists.

1. Principle:

  • Opioid receptor activation by an agonist promotes the exchange of GDP for GTP on the Gα subunit of the associated G protein.

  • The assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on the activated Gα subunit.

  • The amount of bound [35S]GTPγS is proportional to the level of G protein activation.

2. Procedure:

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • [35S]GTPγS.

    • GDP (to enhance agonist-stimulated signal).

    • An opioid agonist (e.g., DAMGO or Endomorphin-1).

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Assay Setup:

    • In a 96-well plate, cell membranes are incubated with GDP, the opioid agonist, and varying concentrations of this compound.

    • The reaction is initiated by the addition of [35S]GTPγS.

    • The plate is incubated (e.g., 60 minutes at 30°C) to allow for G protein activation and [35S]GTPγS binding.

    • The reaction is terminated by rapid filtration, and the bound radioactivity is measured.

  • Data Analysis:

    • To determine the antagonist properties of this compound, its ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.

    • The pA2 value, a measure of antagonist potency, can be determined through Schild analysis.

    • Studies have shown that this compound exhibits negative intrinsic activity, meaning it can reduce basal G protein signaling in the absence of an agonist.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the in-vitro study of this compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Membrane_Prep Cell Membrane Preparation Assay_Plate Assay Plate Setup (Membranes, Radioligand, This compound/Buffer/Naloxone) Membrane_Prep->Assay_Plate Reagent_Prep Radioligand & this compound Serial Dilutions Reagent_Prep->Assay_Plate Incubate Incubate to Equilibrium Assay_Plate->Incubate Filtration Rapid Filtration (Separates Bound/Free) Incubate->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Radioligand Binding Assay Workflow

GTP_gamma_S_Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Membrane_Prep Cell Membrane Preparation Assay_Setup Assay Plate Setup (Membranes, GDP, Agonist, This compound) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Agonist, this compound, GDP) Reagent_Prep->Assay_Setup Initiation Initiate with [35S]GTPγS Assay_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (pA2, Intrinsic Activity) Counting->Analysis

GTPγS Binding Assay Workflow

Mu_Opioid_Receptor_Signaling_Antagonism cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_Protein G Protein (Gi/o) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->MOR Binds & Activates This compound This compound This compound->MOR Competitively Binds & Blocks Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Mu-Opioid Receptor Signaling and this compound Antagonism

References

Alvimopan's Preclinical Profile: A Technical Guide to its Peripheral Opioid Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate the gastrointestinal side effects of opioid analgesics, such as opioid-induced constipation and postoperative ileus, without compromising centrally mediated analgesia. Its clinical efficacy is rooted in its selective action on opioid receptors in the gastrointestinal tract and its limited ability to cross the blood-brain barrier. This technical guide provides an in-depth review of the preclinical data that elucidates this compound's selectivity for peripheral opioid receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Receptor Binding Affinity

The cornerstone of this compound's pharmacological profile is its high affinity for the mu-opioid receptor, coupled with a significantly lower affinity for delta- and kappa-opioid receptors. This selectivity has been quantified in numerous preclinical studies using radioligand binding assays.

Quantitative Binding Affinity Data

The following tables summarize the binding affinities (Ki) of this compound and its active metabolite, ADL 08-0011, for human and guinea pig opioid receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of this compound for Opioid Receptors

Species/TissueMu (μ) ReceptorDelta (δ) ReceptorKappa (κ) ReceptorReference
Human (recombinant)0.4--[1]
Human (recombinant)pKi 9.6--[2]

Note: pKi is the negative logarithm of the Ki value. A pKi of 9.6 corresponds to a Ki of approximately 0.25 nM.

Table 2: Binding Affinity (Ki, nM) of ADL 08-0011 (Active Metabolite) for Opioid Receptors

Species/TissueMu (μ) ReceptorDelta (δ) ReceptorKappa (κ) ReceptorReference
Human (recombinant)0.251632[3]

These data clearly demonstrate that both this compound and its active metabolite are potent mu-opioid receptor antagonists with significantly weaker affinity for delta and kappa subtypes, establishing the basis for its selective pharmacological effects.

Experimental Protocol: Radioligand Competition Binding Assay

The binding affinities presented above were determined using a competitive radioligand binding assay. The following is a representative protocol.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., recombinant human mu, delta, or kappa opioid receptors).

  • Radioligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U-69,593 for kappa).

  • Unlabeled test compound (this compound).

  • Unlabeled non-specific binding competitor (e.g., naloxone).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and a fixed concentration of the radioligand in binding buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding at each concentration of the test compound.

    • Total Binding: Add cell membranes and radioligand.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific competitor.

    • Competitive Binding: Add cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Antagonism

Functional assays are crucial to confirm that the binding of this compound to the mu-opioid receptor translates into an antagonistic effect, thereby blocking the downstream signaling initiated by opioid agonists.

Quantitative Functional Antagonism Data

The antagonist potency of this compound is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Table 3: Functional Antagonist Potency (pA2) of this compound

Assay SystemAgonistMu (μ) ReceptorKappa (κ) ReceptorReference
Guinea Pig IleumEndomorphin-19.6-[2]
Guinea Pig IleumU-69,593-8.4[2]

These results confirm that this compound is a potent antagonist at the mu-opioid receptor and also exhibits antagonist activity at the kappa-opioid receptor in this functional assay.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins, a key step in opioid receptor signaling. Antagonists are evaluated by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Objective: To determine the functional antagonist potency of a test compound (e.g., this compound) at an opioid receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Opioid agonist (e.g., DAMGO).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the opioid receptor.

  • Assay Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of the antagonist (this compound) or vehicle.

  • Pre-incubation: Pre-incubate the mixture to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of the opioid agonist to stimulate G protein activation.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration to determine the IC50. The antagonist potency (Ke) can be calculated using the Cheng-Prusoff equation.

In Vivo Selectivity: Peripheral vs. Central Effects

The ultimate demonstration of this compound's peripheral selectivity comes from in vivo studies in animal models. These studies are designed to show that this compound can reverse opioid-induced gastrointestinal dysfunction without affecting centrally mediated effects like analgesia.

Quantitative In Vivo Data

The following table summarizes key findings from preclinical in vivo studies, demonstrating this compound's ability to selectively antagonize peripheral opioid effects.

Table 4: In Vivo Preclinical Studies of this compound's Peripheral Selectivity

Animal ModelOpioid AgonistThis compound DoseEffect on GI TransitEffect on AnalgesiaReference
RatMorphine (1 mg/kg)1 and 3 mg/kg (gavage)Significantly reversed morphine-induced delay in GI transitNo antagonism of analgesia
RatLoperamide0.03-1 mg/kgReversed loperamide-induced delayed gastric emptyingNot assessed
MouseMorphineNot specifiedAntagonized transit-delaying effects of morphineNo effect on analgesia

These studies consistently show that orally administered this compound effectively counteracts the constipating effects of opioids in the gastrointestinal tract at doses that do not interfere with their analgesic effects in the central nervous system.

Experimental Protocol: Measurement of Gastrointestinal Transit in Rodents

A common method to assess the in vivo effects of compounds on gastrointestinal motility is the charcoal meal transit assay.

Objective: To measure the effect of a test compound on gastrointestinal transit time in rodents.

Materials:

  • Rodents (e.g., mice or rats).

  • Opioid agonist (e.g., morphine).

  • Test compound (this compound).

  • Charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia).

  • Vehicle for drug administration.

Procedure:

  • Fasting: Fast the animals for a specified period (e.g., 18 hours) with free access to water.

  • Drug Administration: Administer the test compound (this compound) or vehicle at a defined time before the opioid agonist.

  • Opioid Administration: Administer the opioid agonist or vehicle.

  • Charcoal Meal Administration: After a set time, administer the charcoal meal orally.

  • Euthanasia and Dissection: At a predetermined time after the charcoal meal, euthanize the animals and carefully dissect the small intestine from the pyloric sphincter to the cecum.

  • Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

  • Data Analysis: Express the gastrointestinal transit as the percentage of the total length of the small intestine traveled by the charcoal front. Compare the transit in different treatment groups to assess the effects of the test compound.

Visualizing the Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Opioid Receptor Signaling Pathway

This diagram illustrates the canonical G-protein coupled signaling pathway activated by opioid agonists and the point of inhibition by antagonists like this compound.

Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Agonist Opioid Agonist Opioid Receptor Opioid Receptor (μ, δ, κ) Opioid Agonist->Opioid Receptor:f0 Binds and Activates G-protein (inactive) Gα(GDP) Gβγ Opioid Receptor->G-protein (inactive) This compound This compound This compound->Opioid Receptor:f0 Competitively Binds and Blocks G-protein (active) Gα(GTP) Gβγ G-protein (inactive)->G-protein (active) GDP/GTP Exchange Adenylyl Cyclase Adenylyl Cyclase G-protein (active):e->Adenylyl Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Reduced Levels Lead to

Opioid receptor signaling pathway and this compound's mechanism of action.
Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes with Opioid Receptors C Incubate Membranes with Radioligand and Test Compound A->C B Prepare Radioligand and Test Compound (this compound) Dilutions B->C D Separate Bound and Free Radioligand via Filtration C->D E Wash Filters to Remove Unbound Radioligand D->E F Quantify Radioactivity with Scintillation Counting E->F G Calculate Specific Binding and Determine IC50 F->G H Calculate Ki using Cheng-Prusoff Equation G->H

Workflow for a competitive radioligand binding assay.
Logical Relationship of this compound's Peripheral Selectivity

This diagram illustrates the key factors contributing to this compound's selective action in the periphery.

Alvimopan_Selectivity cluster_properties Physicochemical Properties cluster_pharmacokinetics Pharmacokinetics cluster_pharmacodynamics Pharmacodynamics cluster_outcome Clinical Outcome A High Polarity D Poor Blood-Brain Barrier Penetration A->D B Large Molecular Size B->D C Limited Oral Bioavailability E High Affinity for Peripheral Mu-Opioid Receptors C->E D->E H Preservation of Central Analgesia D->H F Antagonism of Opioid Effects in the Gut E->F G Reversal of Opioid-Induced GI Dysfunction F->G

Factors contributing to this compound's peripheral selectivity.

Conclusion

The preclinical data for this compound robustly supports its profile as a peripherally selective mu-opioid receptor antagonist. High-affinity binding to the mu-opioid receptor, coupled with potent functional antagonism, underlies its mechanism of action. Crucially, in vivo studies confirm that these properties translate to a desirable clinical profile: the reversal of opioid-induced gastrointestinal side effects without compromising essential central analgesia. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of peripherally acting opioid receptor modulators.

References

The Role of Alvimopan's Metabolites in Its Overall Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvimopan is a peripherally acting mu-opioid receptor antagonist (PAMORA) indicated for the management of postoperative ileus. Following oral administration, this compound exhibits low systemic bioavailability and is metabolized by the gut microbiota to its primary and pharmacologically active metabolite, ADL-08-0011. This technical guide provides an in-depth analysis of the role of this metabolite in the overall activity of this compound. It consolidates quantitative data on the pharmacological properties of both compounds, details the experimental protocols used for their characterization, and visualizes key metabolic and signaling pathways. Evidence suggests that while ADL-08-0011 is a potent mu-opioid receptor antagonist, the parent drug, this compound, is likely the primary contributor to the clinical efficacy observed in the management of postoperative ileus.

Introduction

This compound is a selective antagonist of the mu-opioid receptor with its action primarily confined to the gastrointestinal tract due to its physicochemical properties that limit its systemic absorption and prevent it from crossing the blood-brain barrier.[1][2] This peripheral restriction allows it to counteract the undesirable gastrointestinal side effects of opioid analgesics, such as constipation and delayed gastrointestinal recovery after surgery, without compromising their central analgesic effects.[2][3]

Upon oral administration, this compound undergoes significant metabolism by the intestinal flora, leading to the formation of an active metabolite, ADL-08-0011, through amide hydrolysis.[1] This metabolite is systemically absorbed and exhibits a pharmacological profile similar to that of the parent compound. Understanding the contribution of ADL-08-0011 to the overall therapeutic effect of this compound is crucial for a comprehensive understanding of its mechanism of action and for guiding further drug development.

Pharmacological Profile of this compound and its Metabolite

Both this compound and its metabolite, ADL-08-0011, are potent and selective antagonists of the mu-opioid receptor. Their pharmacological activity has been characterized through various in vitro and in vivo studies.

Quantitative Pharmacological Data

The binding affinities and functional potencies of this compound and ADL-08-0011 have been determined using radioligand binding assays and functional assays in isolated tissues. The following tables summarize the key quantitative data.

CompoundReceptor SubtypepKi (Binding Affinity)Ki (nM)
This compound Human mu-opioid9.6~0.25
Human delta-opioid<7.0>1000
Guinea pig kappa-opioid8.0~10
ADL-08-0011 Human mu-opioid9.6~0.25
Human delta-opioid<7.5>316
Guinea pig kappa-opioid7.8~15.8

Table 1: Opioid Receptor Binding Affinities of this compound and ADL-08-0011.

CompoundFunctional AssaypA2 (Antagonist Potency)
This compound Endomorphin-1 inhibition (guinea pig ileum)9.6
U69593 inhibition (guinea pig ileum)8.4
ADL-08-0011 Endomorphin-1 inhibition (guinea pig ileum)9.4
U69593 inhibition (guinea pig ileum)7.2

Table 2: Functional Antagonist Potency of this compound and ADL-08-0011.

In vitro studies indicate that both this compound and its metabolite ADL-08-0011 possess high and comparable affinity for the human mu-opioid receptor, with pKi values of 9.6. ADL-08-0011 demonstrates higher selectivity for the mu-opioid receptor over the delta and kappa subtypes compared to the parent compound. Functional assays in guinea pig ileum confirm their potent antagonist activity at the mu-opioid receptor. Notably, both compounds exhibit negative intrinsic activity, suggesting they act as inverse agonists.

Experimental Protocols

The characterization of this compound and its metabolite has relied on established pharmacological and analytical methodologies.

Radioligand Binding Assays

The binding affinities of this compound and ADL-08-0011 to opioid receptors are typically determined through competitive radioligand binding assays.

Objective: To determine the inhibitory constant (Ki) of the test compounds for the mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from recombinant cell lines (e.g., HEK293 or CHO) expressing the human mu-opioid receptor.

  • Radioligand: A tritiated opioid agonist or antagonist with high affinity for the mu-receptor, such as [³H]-DAMGO or [³H]-diprenorphine.

  • Test Compounds: this compound and ADL-08-0011.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist, such as naloxone, to determine non-specific binding.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

General Procedure:

  • Cell membranes expressing the mu-opioid receptor are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or ADL-08-0011).

  • Incubations are carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.

  • Filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.

  • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Experimental Workflow: Radioligand Binding Assay prep Prepare reagents: - Cell membranes with mu-opioid receptors - Radioligand ([³H]-DAMGO) - Test compounds (this compound/ADL-08-0011) - Assay buffer incubate Incubate membranes, radioligand, and varying concentrations of test compound prep->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash quantify Quantify radioactivity using scintillation counting wash->quantify analyze Analyze data: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation quantify->analyze

Workflow for a competitive radioligand binding assay.
In Vivo Models of Postoperative Ileus

Animal models are utilized to assess the in vivo efficacy of this compound and to understand the contribution of its metabolite.

Objective: To evaluate the effect of this compound on delayed gastrointestinal transit in a rat model of postoperative ileus.

General Procedure:

  • Postoperative ileus is induced in rats by laparotomy with intestinal manipulation under anesthesia.

  • Immediately after surgery, a non-absorbable marker (e.g., ⁵¹Cr) is administered by gavage.

  • This compound is administered orally either before or after the surgical procedure.

  • After a set period (e.g., 3 hours), the animals are euthanized, and the gastrointestinal tract is excised.

  • The distribution of the radioactive marker along the gastrointestinal tract is measured to calculate the geometric center (GC), which serves as an index of gastrointestinal transit.

  • The GC in this compound-treated animals is compared to that in vehicle-treated control animals to determine the effect of the drug on postoperative ileus.

Signaling Pathways and Metabolism

Mu-Opioid Receptor Signaling

This compound and its metabolite exert their effects by antagonizing the signaling cascade initiated by the activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR).

G cluster_0 Mu-Opioid Receptor Signaling Pathway opioid Opioid Agonist (e.g., Morphine) receptor Mu-Opioid Receptor (GPCR) opioid->receptor Activates This compound This compound / ADL-08-0011 (Antagonist) This compound->receptor Blocks g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp ↓ cAMP adenylyl_cyclase->camp cellular_response ↓ Neuronal Excitability ↓ Neurotransmitter Release camp->cellular_response ion_flux ↑ K+ efflux ↓ Ca2+ influx ion_channel->ion_flux ion_flux->cellular_response G cluster_0 Metabolic Pathway of this compound This compound This compound gut_microbiota Gut Microbiota (Amide Hydrolysis) This compound->gut_microbiota metabolite ADL-08-0011 (Active Metabolite) gut_microbiota->metabolite

References

Methodological & Application

Protocol for Administering Alvimopan in Preclinical Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor (PAMORA) antagonist.[1] It is utilized in preclinical rodent models to investigate its potential to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus (POI) and opioid-induced constipation (OIC), without compromising central analgesia.[2] Due to its low oral bioavailability and limited ability to cross the blood-brain barrier, this compound's effects are primarily localized to the gastrointestinal tract.[2] These application notes provide detailed protocols for the administration of this compound in rat and mouse models of POI and OIC, along with data presentation and visualization of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound in preclinical rodent models is typically assessed by measuring its impact on gastrointestinal motility and the symptoms of constipation. The following tables summarize quantitative data from representative studies.

Table 1: Effect of this compound on Gastrointestinal Transit in a Rat Model of Postoperative Ileus

Treatment GroupDose (mg/kg, p.o.)Administration TimeGeometric Center (GC) of 51Cr
Control (Intestinal Manipulation)--2.92 ± 0.17
This compound145 min before surgerySignificantly improved vs. control
This compound345 min before surgerySignificantly improved vs. control
Control (Intestinal Manipulation + Morphine)--1.97 ± 0.11
This compound + Morphine145 min before surgerySignificantly improved vs. control
This compound + Morphine345 min before surgerySignificantly improved vs. control

Data adapted from Fukuda et al., 2006.[3]

Table 2: Effect of this compound on Opioid-Induced Constipation Parameters in Mice

Treatment GroupDose (mg/kg)Fecal Pellet Output (number in 4h)Fecal Water Content (%)Latency to Bead Expulsion (min)
Vehicle-NormalNormalNormal
Morphine10, s.c.Significantly reducedSignificantly reducedSignificantly increased
Morphine + this compound1, p.o.Significantly increased vs. MorphineSignificantly increased vs. MorphineSignificantly decreased vs. Morphine
Morphine + this compound3, p.o.Significantly increased vs. MorphineSignificantly increased vs. MorphineSignificantly decreased vs. Morphine
Morphine + this compound10, p.o.Significantly increased vs. MorphineSignificantly increased vs. MorphineSignificantly decreased vs. Morphine

Note: This table represents a composite of expected outcomes based on the known pharmacology of this compound and typical results in OIC models. Specific values can vary between studies.

Signaling Pathway: this compound's Mechanism of Action

This compound functions by competitively antagonizing the binding of opioid agonists (like morphine or endogenous opioids) to the mu-opioid receptors located on enteric neurons in the gastrointestinal tract.[4] Activation of these G-protein coupled receptors normally leads to an inhibition of adenylyl cyclase, activation of potassium channels, and inhibition of calcium channels, which collectively suppresses neuronal activity and reduces gastrointestinal motility and secretion. By blocking these receptors, this compound prevents these downstream effects, thereby restoring normal gut function.

Alvimopan_Mechanism_of_Action cluster_neuron Enteric Neuron Opioid Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (GPCR) Opioid->MOR Binds & Activates This compound This compound This compound->MOR Competitively Blocks G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx G_protein->Ca_channel Inhibits K_channel ↑ K⁺ Efflux G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Reduced_Motility ↓ GI Motility & Secretion cAMP->Reduced_Motility Ca_channel->Reduced_Motility K_channel->Reduced_Motility

This compound's antagonism of the mu-opioid receptor signaling pathway.

Experimental Protocols

Postoperative Ileus (POI) Model in Rats

This protocol describes the induction of POI in rats and the administration of this compound to assess its efficacy in restoring gastrointestinal transit.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments

  • 51Cr (radioactive marker) or non-absorbable colored marker (e.g., carmine red)

  • Oral gavage needles

Procedure:

  • Animal Preparation: Fast rats for 16-24 hours before surgery with free access to water.

  • This compound Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle by oral gavage 45-60 minutes prior to surgery.

  • Anesthesia: Anesthetize the rats using a standard protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

  • Surgical Procedure (Intestinal Manipulation):

    • Perform a midline laparotomy (a 2-3 cm incision).

    • Gently exteriorize the small intestine and cecum.

    • Manipulate the small intestine by gently rolling it between sterile, moist cotton-tipped applicators for a standardized period (e.g., 2 minutes).

    • Carefully return the intestines to the abdominal cavity.

    • Close the abdominal wall and skin in two layers with sutures.

  • Marker Administration: Immediately after surgery, administer the gastrointestinal transit marker (e.g., 51Cr or a charcoal meal) via oral gavage.

  • Measurement of Gastrointestinal Transit:

    • Euthanize the rats at a predetermined time point (e.g., 3-24 hours) after marker administration.

    • Carefully dissect the gastrointestinal tract from the stomach to the distal colon.

    • Divide the tract into segments (stomach, small intestine in 10 equal parts, cecum, and colon in 3 equal parts).

    • Quantify the amount of marker in each segment.

    • Calculate the Geometric Center (GC) of the marker distribution using the formula: GC = Σ (% of marker in each segment × segment number) / 100. A higher GC value indicates faster transit.

POI_Workflow start Start: Fasted Rats This compound Administer this compound or Vehicle (p.o.) start->this compound anesthesia Anesthetize Rats This compound->anesthesia surgery Induce POI: Laparotomy & Intestinal Manipulation anesthesia->surgery marker Administer GI Transit Marker (p.o.) surgery->marker wait Wait for Predetermined Time (e.g., 3-24h) marker->wait euthanize Euthanize Rats wait->euthanize dissect Dissect GI Tract euthanize->dissect measure Measure Marker Distribution in GI Segments dissect->measure calculate Calculate Geometric Center (GC) measure->calculate end End: Compare GC Between Groups calculate->end

Experimental workflow for the postoperative ileus (POI) model.
Opioid-Induced Constipation (OIC) Model in Mice

This protocol details the induction of constipation in mice using an opioid agonist and the evaluation of this compound's ability to alleviate the symptoms.

Materials:

  • Male ICR or C57BL/6 mice (20-25g)

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Opioid agonist (e.g., morphine sulfate or loperamide)

  • Metabolic cages

  • Oral gavage and subcutaneous injection needles

  • Glass beads (3mm diameter) for colonic propulsion assay

Procedure:

  • Animal Acclimatization: Acclimatize mice to individual housing or metabolic cages for at least 3 days.

  • Induction of Constipation: Administer an opioid agonist to induce constipation. For example, inject morphine (e.g., 10 mg/kg, s.c.) or loperamide (e.g., 5 mg/kg, s.c.).

  • This compound Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle by oral gavage 30-60 minutes before or after the opioid administration.

  • Evaluation of Constipation Parameters:

    • Fecal Pellet Output and Water Content:

      • Place mice in metabolic cages immediately after treatment.

      • Collect all fecal pellets excreted over a defined period (e.g., 2-4 hours).

      • Count the number of pellets and measure their total wet weight.

      • Dry the pellets (e.g., at 60°C for 24 hours) and measure their dry weight.

      • Calculate fecal water content: [(Wet Weight - Dry Weight) / Wet Weight] x 100.

    • Gastrointestinal Transit Time:

      • Administer a non-absorbable marker (e.g., carmine red or charcoal meal) by oral gavage at a set time after treatment.

      • Monitor the time to the first appearance of the colored marker in the feces.

    • Colonic Propulsion (Bead Expulsion Test):

      • At the time of expected peak opioid effect, gently insert a small glass bead (3mm) into the distal colon (approximately 2 cm from the anus).

      • Place the mouse in an individual cage and record the time it takes to expel the bead, with a pre-defined cut-off time (e.g., 30-60 minutes).

OIC_Workflow start Start: Acclimatized Mice opioid Induce Constipation: Administer Opioid (e.g., Morphine) start->opioid This compound Administer this compound or Vehicle (p.o.) opioid->this compound evaluation Evaluate Constipation Parameters This compound->evaluation fecal Fecal Pellet Output & Water Content evaluation->fecal transit GI Transit Time evaluation->transit bead Bead Expulsion Test evaluation->bead end End: Compare Parameters Between Groups fecal->end transit->end bead->end

Experimental workflow for the opioid-induced constipation (OIC) model.

References

Alvimopan dosage and administration in clinical trials for bowel resection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alvimopan is a peripherally acting mu-opioid receptor (PAM-OR) antagonist approved by the FDA to accelerate the recovery of gastrointestinal (GI) function following partial large or small bowel resection with primary anastomosis.[1][2] Postoperative ileus (POI) is a transient cessation of coordinated bowel motility that commonly occurs after such surgeries, leading to patient discomfort, prolonged hospital stays, and increased healthcare costs.[1][3] this compound was designed to mitigate the peripheral GI-related side effects of opioids, such as constipation and delayed motility, without compromising their central analgesic effects, as it does not cross the blood-brain barrier.[]

Mechanism of Action

Opioid analgesics, a standard for postoperative pain management, bind to mu-opioid receptors in the central nervous system (CNS) to provide pain relief. However, they also bind to mu-opioid receptors in the gastrointestinal tract, leading to decreased motility and secretions, which contributes significantly to POI. This compound acts by competitively binding to these peripheral mu-opioid receptors in the gut. This selective antagonism blocks the inhibitory effects of both endogenous opioids (released in response to surgical stress) and exogenous opioid analgesics on the gut, thereby promoting the return of normal bowel function. Its large molecular size, zwitterionic form, and high polarity limit its passage into the CNS, preserving centrally mediated analgesia.

cluster_cns Central Nervous System (CNS) cluster_gut Gastrointestinal (GI) Tract Opioids_CNS Opioid Analgesics Mu_Receptor_CNS Mu-Opioid Receptor (Brain/Spinal Cord) Opioids_CNS->Mu_Receptor_CNS Binds BBB Blood-Brain Barrier Opioids_CNS->BBB Crosses Analgesia Analgesia (Pain Relief) Mu_Receptor_CNS->Analgesia Activates Opioids_Gut Opioid Analgesics Mu_Receptor_Gut Mu-Opioid Receptor (Gut Wall) Opioids_Gut->Mu_Receptor_Gut Binds This compound This compound This compound->Mu_Receptor_Gut Blocks POI Postoperative Ileus (Decreased Motility) Mu_Receptor_Gut->POI Activates Normal_Function Normal GI Function Mu_Receptor_Gut->Normal_Function Restores Alvimopan_Systemic This compound (Systemic Circulation) Alvimopan_Systemic->BBB Does Not Cross Start Patient Screening (Inclusion/Exclusion Criteria) Random Randomization Start->Random ArmA This compound 12 mg Group Random->ArmA 1:1 ArmB Placebo Group Random->ArmB PreOp Pre-Op Dose (30 min - 5 hr before surgery) ArmA->PreOp ArmB->PreOp Surgery Bowel Resection Surgery (Open Laparotomy) PreOp->Surgery PostOp Post-Op Dosing Twice Daily (Max 7 days / 15 doses) Surgery->PostOp Collect Data Collection (GI-3, GI-2, DCO) PostOp->Collect Care Accelerated Care Pathway (Early Feeding, Ambulation) Care->PostOp End End of Study (Discharge or Day 7) Collect->End

References

Application Notes and Protocols for Measuring Gastrointestinal Recovery Following Alvimopan Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques and detailed protocols for measuring the recovery of gastrointestinal (GI) function, with a specific focus on assessing the efficacy of Alvimopan. This compound is a peripherally acting mu-opioid receptor antagonist designed to accelerate the recovery of GI function, particularly after surgical procedures that can lead to postoperative ileus (POI).[][2][3][4][5]

Introduction to this compound and Gastrointestinal Recovery

Postoperative ileus is a common complication of abdominal surgery, characterized by a temporary cessation of coordinated bowel motility. This delay in the return of normal gut function can lead to patient discomfort, prolonged hospital stays, and increased healthcare costs. Opioid analgesics, frequently used for postoperative pain management, are a major contributing factor to POI by acting on mu-opioid receptors in the gut, thereby inhibiting motility.

This compound selectively blocks these peripheral mu-opioid receptors in the gastrointestinal tract without interfering with the central analgesic effects of opioids. This targeted action helps to mitigate the inhibitory effects of opioids on gut motility, thereby accelerating the recovery of gastrointestinal function.

Accurate and consistent measurement of GI recovery is crucial for evaluating the effectiveness of this compound in clinical trials and research settings. This document outlines both clinical assessment methods and advanced physiological measurement techniques.

This compound's Mechanism of Action

This compound functions as a competitive antagonist at the mu-opioid receptors located in the enteric nervous system of the gastrointestinal wall. Endogenous opioids (like enkephalins) and exogenous opioid analgesics (like morphine) bind to these receptors, leading to a decrease in acetylcholine release and subsequent reduction in propulsive peristalsis. By blocking these receptors, this compound prevents the binding of opioids, thereby restoring normal gut motility. Due to its high polarity and large molecular size, this compound has limited ability to cross the blood-brain barrier, which preserves the central analgesic effects of opioids.

Alvimopan_Mechanism cluster_gut Gastrointestinal Tract cluster_cns Central Nervous System Opioids Opioid Analgesics (e.g., Morphine) MuReceptor Mu-Opioid Receptor (in Enteric Nervous System) Opioids->MuReceptor Binds to Opioids_CNS Opioid Analgesics Motility Decreased GI Motility (Postoperative Ileus) MuReceptor->Motility Activation leads to This compound This compound This compound->MuReceptor Blocks Recovery Accelerated GI Recovery This compound->Recovery Promotes Analgesia Analgesia Opioids_CNS->Analgesia

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Clinical Endpoints for Measuring Gastrointestinal Recovery

Clinical observations are the most common and readily available methods for assessing the return of GI function. These are often used as primary endpoints in clinical trials for this compound.

Key Clinical Outcome Measures:

  • Time to First Flatus: The time elapsed from the end of surgery to the first passage of gas. This is a widely used indicator of returning bowel motility.

  • Time to First Bowel Movement: The time from the end of surgery to the first passage of stool. This signifies the return of coordinated, propulsive activity in the colon.

  • Time to Toleration of Solid Food: The time until a patient can consume a solid meal without experiencing nausea, vomiting, or significant abdominal distention.

Composite Endpoints:

To provide a more comprehensive assessment of GI recovery, composite endpoints are frequently utilized in this compound studies.

  • GI-3 Recovery: Defined as the later of the time to first toleration of solid food and the time to first passage of flatus or a bowel movement.

  • GI-2 Recovery: A more objective measure defined as the later of the time to toleration of solid food and the time of the first bowel movement.

Protocol for Clinical Data Collection

Clinical_Protocol_Workflow Start End of Surgery (Time Zero) Dosing Administer this compound/Placebo (per study protocol, e.g., pre-op and twice daily post-op) Start->Dosing Monitor Monitor Patient Postoperatively Dosing->Monitor RecordFlatus Record Time of First Flatus Monitor->RecordFlatus Patient passes flatus RecordBM Record Time of First Bowel Movement Monitor->RecordBM Patient has bowel movement OfferFood Offer Solid Food (as per standardized care pathway) Monitor->OfferFood CalculateEndpoints Calculate Composite Endpoints (GI-2, GI-3) RecordFlatus->CalculateEndpoints RecordBM->CalculateEndpoints RecordFood Record Time of Toleration of Solid Food OfferFood->RecordFood Patient tolerates food RecordFood->CalculateEndpoints End End of Observation Period (e.g., Hospital Discharge) CalculateEndpoints->End

Figure 2: Experimental workflow for clinical endpoint assessment.

Methodology:

  • Establish Time Zero: The time of the final surgical closure is recorded as the baseline (Time Zero).

  • Standardized Postoperative Care: All patients should be managed under a standardized protocol, such as an Enhanced Recovery After Surgery (ERAS) pathway, to minimize variability in care. This includes guidelines for mobilization, diet advancement, and nasogastric tube removal.

  • Data Recording: Trained clinical staff should prospectively record the date and time of the following events in the patient's chart or a dedicated case report form:

    • First passage of flatus.

    • First bowel movement.

    • First solid meal offered and consumed.

    • Any instances of nausea, vomiting, or need for nasogastric tube reinsertion after attempting to eat.

  • Defining Toleration of Solid Food: This is typically defined as the patient consuming at least half of a solid meal without any subsequent signs of GI distress (e.g., vomiting) within a specified timeframe (e.g., 4-8 hours).

  • Calculating Endpoints: The recorded times are used to calculate the primary and secondary endpoints (Time to First Flatus, Time to First Bowel Movement, GI-2, GI-3).

Quantitative Data from this compound Clinical Trials

The following table summarizes representative data from clinical trials assessing the impact of this compound on GI recovery.

Outcome MeasureThis compound (12 mg)PlaceboMean Difference/Reduction (Hours)Reference
Time to GI-3 Recovery 86.2 hours100.3 hours14.1 hours
(Mean) 10-20 hours sooner10-20 hours
Time to GI-2 Recovery 117 hours152 hours35 hours
(Mean) 13-26 hours sooner13-26 hours
Time to First Bowel Movement 67 hours89 hours22 hours
(Median) 41 hours sooner41 hours
Time to Hospital Discharge Order Written (Mean) 16-18.4 hours sooner16-18.4 hours

Advanced Techniques for Measuring Gastrointestinal Motility

For more objective and detailed assessment of GI function, several non-invasive or minimally invasive techniques can be employed. These methods provide quantitative data on specific aspects of gastrointestinal transit.

Gastric Emptying Scintigraphy

Principle: This is considered a gold standard for measuring the rate of gastric emptying. A patient consumes a standardized meal (e.g., egg whites) labeled with a radioactive isotope (e.g., Technetium-99m). A gamma camera then images the stomach at various time points to quantify the rate at which the meal is emptied.

Protocol:

  • Patient Preparation: Patients should fast overnight (at least 8 hours).

  • Radiolabeled Meal: A standardized meal (e.g., 120g of egg whites) is prepared with the addition of 0.5-1.0 mCi of 99mTc-sulfur colloid.

  • Ingestion: The patient consumes the meal within 10 minutes.

  • Imaging: Images of the stomach are acquired immediately after meal ingestion and at 1, 2, and 4 hours post-ingestion using a gamma camera.

  • Data Analysis: The percentage of the radiolabeled meal remaining in the stomach at each time point is calculated. This data can be used to determine the gastric emptying half-time (T50).

¹³C-Spirulina Gastric Emptying Breath Test

Principle: This non-invasive test measures gastric emptying by detecting the breakdown product of a labeled substrate in the breath. The patient ingests a meal containing ¹³C-Spirulina. Once the meal empties from the stomach and the ¹³C is absorbed in the small intestine, it is metabolized and exhaled as ¹³CO₂. The rate of ¹³CO₂ appearance in the breath correlates with the rate of gastric emptying.

Protocol:

  • Patient Preparation: Patients fast overnight.

  • Baseline Breath Sample: A baseline breath sample is collected before the test meal.

  • Test Meal: The patient consumes a standardized meal (e.g., a muffin or scrambled eggs) containing a known amount of ¹³C-Spirulina.

  • Breath Sampling: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 4 hours.

  • Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is analyzed using mass spectrometry or infrared spectroscopy. The data is used to calculate the gastric emptying rate.

Wireless Motility Capsule (WMC)

Principle: The WMC is a non-digestible, ingestible capsule that measures pH, temperature, and pressure as it travels through the GI tract. It provides transit times for the stomach, small intestine, and colon. Gastric emptying time is determined by the abrupt pH change as the capsule moves from the acidic stomach to the alkaline duodenum.

Protocol:

  • Patient Preparation: Patients fast overnight.

  • Capsule Ingestion: The patient ingests the activated capsule with a small amount of water, followed by a standardized nutrient-rich meal.

  • Data Recording: The patient wears a data recorder that wirelessly receives signals from the capsule.

  • Data Analysis: The recorded data is downloaded and analyzed. Gastric emptying time is the time from ingestion to the sharp rise in pH, indicating entry into the small intestine. Small bowel and colonic transit times can also be determined based on subsequent pH and pressure changes.

Comparison of Advanced Motility Measurement Techniques
TechniquePrincipleAdvantagesDisadvantages
Gastric Emptying Scintigraphy Tracking a radiolabeled mealGold standard, well-validated, direct visualization of gastric emptyingRadiation exposure, requires specialized equipment, relatively expensive
¹³C-Breath Test Measuring ¹³CO₂ in breath from a labeled mealNon-invasive, no radiation exposure, good correlation with scintigraphyIndirect measurement, can be affected by malabsorption or liver/lung disease
Wireless Motility Capsule (WMC) Ingestible capsule measuring pH, pressure, temperatureMeasures transit through the entire GI tract, ambulatory, no radiationMeasures transit of a large solid, may not reflect emptying of a meal, can be expensive
Transabdominal Ultrasonography Measuring changes in gastric antral areaNon-invasive, no radiation, real-time assessment, portableOperator-dependent, can be affected by bowel gas, less validated than scintigraphy

Conclusion

The assessment of gastrointestinal recovery after this compound treatment requires a multi-faceted approach. For large-scale clinical trials, well-defined clinical endpoints such as time to first bowel movement and time to toleration of solid food (often combined into the GI-2 composite endpoint) provide robust and clinically meaningful data. These should be collected within the framework of a standardized postoperative care protocol to ensure consistency. For more detailed mechanistic studies or when a higher resolution of GI motility is required, advanced techniques like scintigraphy, breath tests, or wireless motility capsules offer objective, quantitative data on specific segments of the gastrointestinal tract. The choice of method will depend on the specific research question, available resources, and the patient population being studied.

References

Alvimopan's Role in Enhanced Recovery After Surgery (ERAS) Protocols: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioids without compromising their analgesic effects.[1][] Within Enhanced Recovery After Surgery (ERAS) protocols, this compound serves as a key agent to accelerate the recovery of gastrointestinal function, particularly following bowel resection.[3][4] Postoperative ileus (POI), a common complication of abdominal surgery characterized by impaired gut motility, significantly prolongs hospital stays and increases healthcare costs.[5] Opioid analgesics, a cornerstone of postoperative pain management, exacerbate POI by binding to mu-opioid receptors in the gut. This compound selectively blocks these peripheral receptors, thereby counteracting the inhibitory effects of opioids on gastrointestinal motility and secretion. Its limited ability to cross the blood-brain barrier ensures that it does not interfere with the central analgesic effects of opioids. Clinical evidence strongly supports the integration of this compound into ERAS pathways to reduce time to first bowel movement, decrease the length of hospital stay, and lower the incidence of postoperative ileus.

Data Presentation

Table 1: Clinical Efficacy of this compound in ERAS Protocols for Colorectal Surgery
Outcome MeasureThis compound GroupControl Groupp-valueCitation
Return of Bowel Function
Median Time to First Bowel Movement1 day2 days0.003
Adjusted Mean Faster Return0.6 days-0.0006
Postoperative Ileus
Incidence5%16%<0.0001
Odds Ratio0.23-0.0002
Hospital Length of Stay
Median Length of Stay4 days5 days0.0002
Adjusted Mean Reduction1.6 days-0.002
Other Outcomes
Foley Re-insertion Rate7%14%0.008
Postoperative Urinary Tract Infection5%12%0.005
Table 2: Efficacy of this compound in Radical Cystectomy within an ERAS Protocol
Outcome MeasureThis compound GroupControl Groupp-valueCitation
Mean Time to Regular Diet4.1 days5.3 days<0.01
Mean Hospital Stay5.7 days6.9 days0.01
Odds Ratio for Regular Diet within 4 days3.81-<0.01
Odds Ratio for Length of Stay < 5 days2.98-0.03

Signaling Pathway and Mechanism of Action

This compound functions as a competitive antagonist at the mu-opioid receptor in the gastrointestinal tract. Opioids, administered for postoperative pain, bind to these receptors, leading to a cascade of events that inhibit gut motility. This compound's selective action in the periphery blocks these effects.

Alvimopan_Signaling_Pathway cluster_opioid Opioid Action (Postoperative Pain Management) cluster_this compound This compound Intervention (ERAS Protocol) Opioid Opioid Analgesics (e.g., Morphine) MuReceptor Peripheral Mu-Opioid Receptor (GI Tract) Opioid->MuReceptor Binds to Inhibition Inhibition of Adenylyl Cyclase MuReceptor->Inhibition Ca_K Decreased Ca2+ Influx Increased K+ Efflux Inhibition->Ca_K Release Reduced Neurotransmitter Release (e.g., Acetylcholine) Ca_K->Release Motility Decreased GI Motility & Secretion (Postoperative Ileus) Release->Motility This compound This compound Block Competitive Antagonism This compound->Block Block->MuReceptor Blocks Opioid Binding Restoration Restoration of GI Motility & Secretion Block->Restoration Alvimopan_Clinical_Workflow Start Patient Scheduled for Bowel Resection Screening Screen for Eligibility (Opioid Use History) Start->Screening Consent Informed Consent Screening->Consent Eligible Stop Discontinue this compound Screening->Stop Ineligible PreOpDose Administer 12mg this compound (30 min - 5 hrs pre-op) Consent->PreOpDose Surgery Bowel Resection Surgery PreOpDose->Surgery PostOpDose Administer 12mg this compound BID (Starting Post-op Day 1) Surgery->PostOpDose Monitor Monitor GI Recovery (Flatus, BM, Diet Tolerance) PostOpDose->Monitor DischargeCriteria Discharge or Max 7 Days/15 Doses? Monitor->DischargeCriteria DischargeCriteria->PostOpDose No DischargeCriteria->Stop Yes Outcome Analyze Outcomes (LOS, POI Incidence) Stop->Outcome Preclinical_Experimental_Workflow Start Acclimatize Rats Grouping Randomize into Groups (Sham, POI+Vehicle, POI+this compound) Start->Grouping Surgery Laparotomy and Intestinal Manipulation (POI Groups) Grouping->Surgery Treatment Administer this compound or Vehicle (Oral Gavage) Surgery->Treatment Marker Administer Charcoal Meal (24h Post-Op) Treatment->Marker Euthanasia Euthanize Rats (30 min after Marker) Marker->Euthanasia Harvest Harvest GI Tract Euthanasia->Harvest Measure Measure Distance Traveled by Charcoal Harvest->Measure Analysis Calculate and Analyze GI Transit Percentage Measure->Analysis

References

Application Notes and Protocols: Utilizing Alvimopan for the Study of Opioid-Induced Bowel Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid analgesics are mainstays for managing moderate to severe pain. However, their therapeutic benefits are often limited by significant adverse effects, most notably Opioid-Induced Bowel Dysfunction (OIBD). OIBD encompasses a range of gastrointestinal symptoms, including constipation, bloating, abdominal pain, and delayed gastric emptying, which can severely impact a patient's quality of life.[1][2] These effects are primarily mediated by the activation of mu (μ)-opioid receptors located in the enteric nervous system.[1][3]

Alvimopan is a peripherally acting μ-opioid receptor antagonist (PAMORA).[4] Its chemical structure and quaternary amine render it selective for receptors outside of the central nervous system (CNS), as it does not readily cross the blood-brain barrier. This property makes this compound an invaluable pharmacological tool to investigate the peripheral mechanisms of OIBD, as it can reverse the gastrointestinal side effects of opioids without compromising their central analgesic effects. These application notes provide a summary of this compound's characteristics and detailed protocols for its use in preclinical and clinical research settings.

Mechanism of Action

Opioid agonists, such as morphine, bind to μ-opioid receptors on myenteric and submucosal neurons within the gastrointestinal tract. This activation inhibits the release of excitatory neurotransmitters like acetylcholine, leading to decreased propulsive peristalsis and segmental contractions. It also reduces intestinal fluid and electrolyte secretion, resulting in harder, drier stools. This compound functions as a competitive antagonist at these peripheral μ-opioid receptors. By occupying the receptor binding site, it prevents opioid agonists from exerting their inhibitory effects on gut motility and secretion, thereby restoring normal bowel function.

OIBD_Mechanism cluster_gut Enteric Neuron cluster_effects Physiological Effects MOR Mu-Opioid Receptor (μ-OR) Inhibit_ACh Inhibition of Neurotransmitter Release MOR->Inhibit_ACh Opioid Opioid Agonist (e.g., Morphine) Opioid->MOR Binds & Activates This compound This compound This compound->MOR Competitively Blocks Dec_Motility Decreased Peristalsis & Increased Transit Time Inhibit_ACh->Dec_Motility Dec_Secretion Decreased Intestinal Fluid Secretion Inhibit_ACh->Dec_Secretion OIBD OIBD Symptoms (Constipation, Bloating) Dec_Motility->OIBD Dec_Secretion->OIBD

Caption: Signaling pathway of OIBD and this compound's antagonistic action.

Quantitative Data Summary

The efficacy of this compound is supported by extensive preclinical and clinical data. Key quantitative findings are summarized below.

Table 1: Comparative Receptor Binding Kinetics This table highlights the slow dissociation rate of this compound from the μ-opioid receptor compared to other antagonists, which may contribute to its prolonged duration of action.

CompoundReceptorDissociation Half-Life (t½)Reference
This compound μ-opioid30 - 44 min
Buprenorphine (Partial Agonist)μ-opioid44 min
Naloxoneμ-opioid0.82 min
N-methylnaltrexoneμ-opioid0.46 min

Table 2: Clinical Efficacy of this compound in Opioid-Induced Bowel Dysfunction (Chronic Pain) This table summarizes results from a 21-day, randomized, placebo-controlled trial in patients with OIBD receiving chronic opioid therapy.

ParameterPlaceboThis compound 0.5 mg (Once Daily)This compound 1 mg (Once Daily)
Patients with Bowel Movement (BM) within 8h29%43%54%
Median Time to First BM after Initial Dose21 hours7 hours3 hours
P-value vs. Placebo-< 0.001< 0.001

Table 3: Clinical Efficacy of this compound in Postoperative Ileus (POI) Data from five Phase III trials in patients undergoing bowel resection show a significant acceleration of gastrointestinal recovery.

EndpointThis compound (12 mg) vs. PlaceboReference
Acceleration in Time to Recovery of GI Function10.7 to 26.1 hours sooner
Acceleration in GI-3 Recovery¹12 hours sooner
Acceleration in GI-2 Recovery²17 hours sooner
Reduction in Hospital Discharge Time13 to 21 hours sooner
¹GI-3: Composite of first toleration of solid food and first bowel movement or flatus.
²GI-2: Composite of first toleration of solid food and first bowel movement.

Experimental Protocols

Protocol 1: In Vitro Mu-Opioid Receptor Binding Assay

Objective: To determine the binding affinity and kinetics of this compound at the μ-opioid receptor.

Materials:

  • Cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]this compound.

  • Non-specific binding control: Naloxone (high concentration).

  • Assay Buffer: Tris-HCl buffer with MgCl₂.

  • Scintillation fluid and vials.

  • Glass fiber filters and filtration manifold.

  • Scintillation counter.

Methodology:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of unlabeled this compound and competitor compounds in assay buffer.

  • Incubation: In a 96-well plate, combine cell membranes, [³H]this compound (at a concentration near its Kd), and either buffer (for total binding), unlabeled naloxone (for non-specific binding), or the test compound.

  • Equilibrium: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly harvest the samples by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the inhibition constant (Ki) for this compound by fitting the competition binding data to a one-site sigmoidal dose-response curve. For kinetic analysis (dissociation rate), allow binding to reach equilibrium, then initiate dissociation by adding a high concentration of naloxone and measure the remaining bound radioligand at various time points.

Protocol 2: In Vivo Rodent Model of Opioid-Induced Constipation

Objective: To evaluate the efficacy of this compound in preventing or reversing opioid-induced delays in gastrointestinal transit in a rodent model.

Animal_Workflow cluster_groups Treatment Protocol start Animal Acclimatization (e.g., 7 days) grouping Randomize into Treatment Groups start->grouping groups Group 1: Vehicle Group 2: Morphine + Vehicle Group 3: Morphine + this compound admin Drug Administration admin->groups assay GI Transit Measurement (e.g., Bead Expulsion) groups->assay analysis Data Collection & Statistical Analysis assay->analysis end Determine Efficacy analysis->end

Caption: Experimental workflow for an in vivo animal study of OIBD.

Materials:

  • Male Wistar rats or C57BL/6 mice.

  • Morphine sulfate (or other opioid agonist).

  • This compound.

  • Vehicle (e.g., saline or 0.5% methylcellulose).

  • Glass beads (3 mm diameter for mice).

  • Stopwatch.

Methodology:

  • Acclimatization: House animals in standard conditions with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly assign animals to treatment groups (n=8-10 per group):

    • Group A: Vehicle control.

    • Group B: Morphine + Vehicle.

    • Group C: Morphine + this compound (at various doses).

  • Dosing (Prophylactic Model):

    • Administer this compound or its vehicle orally (p.o.) or subcutaneously (s.c.).

    • After a set pre-treatment time (e.g., 30-60 minutes), administer morphine (s.c.) to Groups B and C. Administer vehicle to Group A.

  • Bead Insertion: At the time of expected peak opioid effect (e.g., 30 minutes post-morphine), gently insert a single 3 mm glass bead into the distal colon of each animal to a depth of approximately 2 cm.

  • Observation: Place each animal in an individual cage and record the time (latency) to expel the glass bead. A cut-off time (e.g., 30-120 minutes) should be established.

  • Data Analysis: Compare the mean latency to bead expulsion across the different groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in expulsion latency in the this compound-treated group compared to the morphine-only group indicates efficacy.

Protocol 3: Clinical Trial Design for OIBD

Objective: To assess the efficacy and safety of this compound for the treatment of OIBD in patients on chronic opioid therapy.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population: Adult patients receiving stable doses of opioid analgesics for chronic, non-cancer pain and experiencing OIBD (e.g., fewer than three spontaneous bowel movements per week).

Methodology:

  • Screening and Baseline: Screen patients for eligibility based on inclusion/exclusion criteria. Eligible patients enter a baseline period (e.g., 14 days) to document bowel movement frequency.

  • Randomization: Randomly assign patients in a 1:1:1 ratio to one of three arms:

    • Arm 1: Placebo (once daily).

    • Arm 2: this compound 0.5 mg (once daily).

    • Arm 3: this compound 1.0 mg (once daily).

  • Treatment Period: Patients self-administer the study drug for a fixed period (e.g., 21 or 42 days). Patients maintain a daily electronic diary to record bowel movements, stool consistency, and any adverse events.

  • Endpoints:

    • Primary Endpoint: The proportion of patients having at least one spontaneous bowel movement (SBM) within 8 hours of taking the study drug, averaged over the treatment period.

    • Secondary Endpoints: Median time to first SBM after the first dose, change from baseline in weekly SBM frequency, patient satisfaction, and safety assessments (adverse events, pain scores, daily opioid consumption).

  • Data Analysis: The primary endpoint is analyzed using a chi-square test or logistic regression. Secondary continuous endpoints are analyzed using ANCOVA. Safety data are summarized descriptively. The analysis ensures that this compound does not interfere with central analgesia by comparing pain scores and opioid use between groups.

Clinical_Trial_Flow cluster_setup Study Setup cluster_treatment Treatment Phase (e.g., 21 days) cluster_followup Data Collection & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Data Collection (e.g., 14-day diary) Consent->Baseline Randomization Randomization Baseline->Randomization Arm1 Arm A: Placebo Randomization->Arm1 Arm2 Arm B: This compound Randomization->Arm2 Endpoints Primary & Secondary Endpoint Assessment Arm1->Endpoints Arm2->Endpoints Safety Safety Monitoring (Adverse Events, Pain Scores) Endpoints->Safety Analysis Statistical Analysis Safety->Analysis Result Efficacy & Safety Conclusion Analysis->Result

Caption: Logical flow of a randomized, placebo-controlled clinical trial.

References

Application Notes and Protocols for the Preparation of Alvimopan Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and use of Alvimopan solutions for in vitro and in vivo laboratory experiments. This compound is a peripherally acting µ-opioid receptor (MOR) antagonist. Due to its physicochemical properties, including poor aqueous solubility, specific protocols are required to ensure accurate and reproducible experimental outcomes. This document details this compound's relevant properties, provides step-by-step protocols for solution preparation, and outlines methodologies for common in vitro assays.

Physicochemical Properties of this compound

This compound is a white to light beige powder.[1] Its limited solubility in aqueous solutions at physiological pH necessitates the use of organic solvents or specific formulations for laboratory use. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyDataCitations
Molecular Formula C₂₅H₃₂N₂O₄ (Anhydrous)
Molecular Weight 424.53 g/mol (Anhydrous)
Appearance White to light beige powder[1]
Water Solubility <0.1 mg/mL (in buffered solutions between pH 3.0 and 9.0)
DMSO Solubility ≥100 mg/mL[2]
Other Solubilities 1 to 5 mg/mL (in buffered solutions at pH 1.2)10 to 25 mg/mL (in aqueous 0.1 N sodium hydroxide)
Binding Affinity (Ki) ~0.4 nM for human µ-opioid receptor[1]
IC₅₀ ~1.7 nM (in a [³⁵S]GTPγS binding assay using membranes with cloned human µ-opioid receptor)[2]
Storage Temperature Powder: 2-8°C or 15-30°C
Stock Solution Storage In DMSO: -20°C for 1 month, or -80°C for up to 6 months

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Its action is primarily restricted to the periphery, such as the gastrointestinal tract, as it does not readily cross the blood-brain barrier. Upon activation by an agonist (e.g., morphine), the MOR couples to an inhibitory G-protein (Gi/o), which initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. This compound blocks these effects by preventing agonist binding.

Alvimopan_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MOR µ-Opioid Receptor (MOR) G_Protein Gi/o Protein (α, βγ subunits) MOR->G_Protein Activates Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->MOR Activates This compound This compound This compound->MOR Blocks AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC Cellular_Response ↓ Neuronal Excitability ↓ Gut Motility cAMP->Cellular_Response Ion_Channel->Cellular_Response

Caption: this compound competitively antagonizes the µ-opioid receptor signaling pathway.

Protocols for Solution Preparation

Preparation of High-Concentration Stock Solution (DMSO)

This protocol is suitable for preparing a stock solution for long-term storage, which will be used for subsequent dilutions for both in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 4.25 mg of this compound (MW: 424.53 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. To make a 10 mM solution with 4.25 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Vortex the vial vigorously until the powder is completely dissolved. The solution should be clear. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if precipitation occurs.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Table 2: Example Volumes for Preparing this compound Stock Solutions in DMSO

Desired ConcentrationMass of this compound (for 1 mL)Volume of DMSO
1 mM0.425 mg1 mL
10 mM4.25 mg1 mL
50 mM21.23 mg1 mL
100 mM42.45 mg1 mL
Preparation of Working Solutions for In Vitro Cell-Based Assays

Due to this compound's poor aqueous solubility, care must be taken when diluting the DMSO stock into aqueous cell culture media or buffers to prevent precipitation.

Key Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5% , to avoid solvent-induced cytotoxicity.

Procedure (Serial Dilution):

  • Intermediate Dilution: Perform an intermediate dilution of the high-concentration DMSO stock solution into your assay buffer or cell culture medium. For example, dilute a 10 mM DMSO stock 1:100 into the medium to get a 100 µM solution (containing 1% DMSO). This step should be done with vigorous mixing or vortexing to ensure rapid dispersion.

  • Final Working Dilutions: Use the 100 µM intermediate solution to prepare the final concentrations for your dose-response experiments. For example, to achieve a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium in your assay plate. This results in a final DMSO concentration of 0.01%.

  • Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the highest concentration of this compound tested.

Preparation of Solutions for In Vivo Animal Studies

For in vivo administration, this compound is often prepared in a vehicle that enhances its solubility and stability.

Table 3: Recommended Solvent Formulations for In Vivo Administration

FormulationFinal Concentration of this compound
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Procedure (Example using Formulation 1):

  • Dissolve this compound powder in DMSO first.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and mix.

  • Finally, add saline to reach the final volume and mix until a clear solution is formed.

Experimental Protocols and Methodologies

General Workflow for In Vitro Assays

The following diagram illustrates a general workflow for testing this compound's antagonist activity in a cell-based assay.

In_Vitro_Workflow A Prepare this compound Stock Solution (DMSO) C Prepare Serial Dilutions of this compound in Assay Medium A->C B Culture Cells Expressing µ-Opioid Receptor (e.g., CHO cells) D Plate Cells in Assay Plate B->D E Pre-incubate Cells with this compound Dilutions or Vehicle Control C->E D->E F Add µ-Opioid Agonist (e.g., DAMGO, Morphine) to Stimulate Receptor E->F G Incubate for Defined Time Period F->G H Lyse Cells and Measure Downstream Signal (e.g., cAMP levels) G->H I Data Analysis: Plot Dose-Response Curve, Calculate IC₅₀ H->I

Caption: General experimental workflow for an in vitro this compound antagonist assay.
Protocol: Functional Antagonist Assay (cAMP Measurement)

This protocol outlines a method to measure this compound's ability to antagonize agonist-induced inhibition of cAMP production in cells expressing the µ-opioid receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor are a suitable model system.

Materials:

  • CHO-MOR cells

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • µ-opioid agonist (e.g., DAMGO, Morphine)

  • Adenylyl cyclase activator (e.g., Forskolin)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • This compound working solutions

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque assay plates

Procedure:

  • Cell Preparation: Culture CHO-MOR cells to ~80-90% confluency. On the day of the assay, harvest the cells, wash with assay buffer, and resuspend in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to a desired cell density (e.g., 3,000 cells/well).

  • Compound Plating: Dispense this compound serial dilutions and vehicle control into the assay plate. A typical concentration range to test would be from 1 pM to 1 µM.

  • Cell Plating: Dispense the cell suspension into the wells of the assay plate containing the compounds.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to the receptors.

  • Agonist Stimulation: Prepare a solution containing the µ-opioid agonist (e.g., DAMGO at its EC₈₀ concentration) and Forskolin (e.g., 10 µM). The Forskolin stimulates adenylyl cyclase, creating a high basal level of cAMP that can then be inhibited by the agonist. Add this solution to the wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.

  • Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Plot the signal against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible data in both in vitro and in vivo experiments. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies. Investigators should always perform appropriate vehicle controls and may need to optimize specific parameters, such as final DMSO concentration and agonist concentrations, for their particular experimental system.

References

Best Practices for Pre-Surgical Administration of Alvimopan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioids, primarily postoperative ileus (POI), without compromising their analgesic effects.[1][2][][4][5] POI is a common complication following major abdominal surgery, characterized by a temporary cessation of coordinated bowel motility, which can lead to patient discomfort, prolonged hospital stays, and increased healthcare costs. This compound works by selectively blocking opioid receptors in the gut, thereby accelerating the recovery of gastrointestinal function. This document provides detailed application notes and protocols for the optimal timing of this compound administration before surgery, based on current clinical evidence and regulatory approvals.

Mechanism of Action

This compound is a potent and selective antagonist of the human μ-opioid receptor. Its therapeutic action is localized to the gastrointestinal tract due to its limited oral bioavailability (approximately 6%) and inability to cross the blood-brain barrier. This peripheral restriction allows it to counteract the inhibitory effects of opioid analgesics on gut motility and secretion without affecting central analgesia. Opioids administered for postoperative pain bind to mu-receptors in the gut, leading to decreased motility. This compound competitively binds to these same receptors, preventing opioids from exerting their inhibitory effects.

Opioids Opioid Analgesics MuReceptor Peripheral Mu-Opioid Receptors (Gut) Opioids->MuReceptor Binds to This compound This compound This compound->MuReceptor Competitively Blocks GImotility Decreased GI Motility (Postoperative Ileus) MuReceptor->GImotility Leads to NormalMotility Normal GI Motility MuReceptor->NormalMotility Maintains

Caption: this compound's competitive antagonism of peripheral mu-opioid receptors.

Recommended Dosing and Administration Timing

The FDA-approved dosage of this compound is a 12 mg capsule administered orally. The timing of the initial preoperative dose is critical for its efficacy.

Key Administration Protocol:

  • Initial Dose: One 12 mg capsule administered 30 minutes to 5 hours before surgery .

  • Postoperative Dosing: 12 mg administered twice daily, beginning the day after surgery, for a maximum of 7 days or a total of 15 doses, whichever comes first.

  • Administration: this compound can be taken with or without food.

Clinical Data Summary

Multiple Phase III clinical trials have established the efficacy and safety of this compound in accelerating gastrointestinal recovery. The timing of the preoperative dose has been a subject of investigation, with studies showing comparable outcomes within the approved window.

Trial Identifier Preoperative Timing Window Patient Population Key Outcomes (vs. Placebo) Reference
14CL302, 14CL308, 14CL313, SB-767905/0012 to 5 hoursBowel Resection- Accelerated mean time to GI recovery (5-11 hours sooner)- Reduced length of hospital stay
14CL31430 to 90 minutesBowel Resection- Significantly accelerated GI recovery
Pooled Analysis (Phase III)≥2 hoursBowel Resection- Accelerated time to discharge order written by 16-18 hours- Reduced postoperative morbidity
Pooled Analysis (4 Phase III trials)30 minutes to 5 hoursBowel Resection- Hospital discharge 1 day earlier- Lower readmission rates
Meta-analysisNot specifiedLaparoscopic Gastrointestinal Surgery- 75% relative risk reduction in postoperative ileus

Experimental Protocols

The following outlines a typical methodology for a clinical trial evaluating the optimal timing of this compound administration.

A Randomized, Double-Blind, Placebo-Controlled Trial Protocol:

  • Patient Selection:

    • Inclusion Criteria: Adult patients (18 years or older) scheduled for partial large or small bowel resection with primary anastomosis.

    • Exclusion Criteria: Patients with complete bowel obstruction, pancreatic or gastric anastomosis, end-stage renal disease, severe hepatic impairment, or those who have taken therapeutic doses of opioids for more than 7 consecutive days immediately prior to surgery.

  • Randomization and Blinding:

    • Patients are randomly assigned to one of the treatment arms (e.g., this compound 30-90 minutes pre-op, this compound 2-5 hours pre-op, or placebo).

    • Both patients and investigators are blinded to the treatment assignment.

  • Drug Administration:

    • The investigational drug (this compound 12 mg or placebo) is administered orally at the specified time before the scheduled start of surgery.

    • Postoperative doses are administered twice daily until hospital discharge or for a maximum of 7 days.

  • Data Collection and Endpoints:

    • Primary Endpoint: Time to recovery of gastrointestinal function, often a composite measure of the time to first bowel movement and tolerance of solid food (GI-3 recovery).

    • Secondary Endpoints: Time to first flatus, time to first bowel movement (GI-2 recovery), time to hospital discharge order written, length of hospital stay, incidence of postoperative ileus, and adverse event monitoring.

  • Statistical Analysis:

    • Time-to-event endpoints are typically analyzed using Cox proportional hazards models.

    • Categorical data are analyzed using chi-square or Fisher's exact tests.

Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA Group A (this compound 30-90 min pre-op) Randomization->GroupA GroupB Group B (this compound 2-5 hrs pre-op) Randomization->GroupB Placebo Group C (Placebo) Randomization->Placebo Surgery Surgery (Bowel Resection) GroupA->Surgery GroupB->Surgery Placebo->Surgery PostOp Postoperative Dosing (Twice Daily) Surgery->PostOp Data Data Collection (GI Recovery, LOS, AEs) PostOp->Data Analysis Statistical Analysis Data->Analysis

Caption: A typical experimental workflow for an this compound timing clinical trial.

Logical Relationships and Outcomes

The timing of preoperative this compound administration is based on its pharmacokinetic profile to ensure adequate receptor blockade at the time of opioid administration and surgical stress.

Timing Preoperative this compound Administration (12 mg, 30 min - 5 hrs prior) PK Optimal Plasma Concentration at Surgery Timing->PK ReceptorBlockade Peripheral Mu-Opioid Receptor Blockade in Gut PK->ReceptorBlockade OpioidEffect Mitigation of Opioid-Induced GI Motility Suppression ReceptorBlockade->OpioidEffect SurgicalStress Reduction of Surgical Stress-Related Gut Hypomotility ReceptorBlockade->SurgicalStress GI_Recovery Accelerated Return of Bowel Function OpioidEffect->GI_Recovery SurgicalStress->GI_Recovery LOS Reduced Hospital Length of Stay GI_Recovery->LOS Morbidity Decreased Postoperative Morbidity GI_Recovery->Morbidity

Caption: Logical flow from this compound timing to improved patient outcomes.

Conclusion and Best Practices

The administration of a single 12 mg oral dose of this compound between 30 minutes and 5 hours prior to surgery is the established best practice for accelerating the recovery of gastrointestinal function in patients undergoing bowel resection. This timing ensures that the drug has reached a sufficient concentration in the gastrointestinal tract to effectively block peripheral mu-opioid receptors at the onset of surgical manipulation and postoperative opioid analgesia. While studies have shown comparable efficacy across this time window, institutional protocols should be developed to ensure consistent and timely administration. For drug development professionals, these protocols and the underlying data provide a framework for designing future studies to further refine the use of this compound and similar peripherally acting opioid antagonists in various surgical settings.

References

A Guide to Implementing Alvimopan Stewardship Programs in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Alvimopan and the Need for Stewardship in Research

This compound is a peripherally acting mu-opioid receptor (MOR) antagonist.[1][2][3] It is clinically approved to accelerate the time to upper and lower gastrointestinal recovery following surgeries that include partial bowel resection with primary anastomosis.[3] this compound functions by competitively binding to mu-opioid receptors in the gastrointestinal tract, thereby antagonizing the peripheral effects of opioids on gut motility and secretion without reversing their central analgesic effects.[1] This selective action makes it a valuable tool for investigating the role of peripheral opioid receptors in various physiological and pathological processes beyond postoperative ileus.

In a research setting, a stewardship program for a compound like this compound is crucial for ensuring responsible and efficient use, maximizing the scientific value of studies, and minimizing waste. A stewardship program in this context is not primarily about cost-savings as in a clinical setting, but rather about ensuring the right compound is used for the right experiment, at the right dose, and that all use is meticulously documented and justified. This approach enhances the reproducibility and integrity of research findings.

This compound: Mechanism of Action and Pharmacological Properties

This compound exhibits a high binding affinity for the mu-opioid receptor, with lower affinity for kappa and delta-opioid receptors. Its peripheral action is attributed to its pharmacokinetic properties, which limit its ability to cross the blood-brain barrier.

Quantitative Data: Receptor Binding Affinity and Efficacy

The following tables summarize key quantitative data for this compound from various studies.

ParameterSpeciesReceptorValueReference
Ki (nM) HumanMu-opioid0.2DrugBank Online
HumanKappa-opioid>1000Inferred from selectivity data
HumanDelta-opioid>1000Inferred from selectivity data

Table 1: this compound Receptor Binding Affinities (Ki)

Study TypeModelEndpointThis compound DoseResultReference
Preclinical Rat model of postoperative ileusReversal of delayed GI transit1 and 3 mg/kgSignificant improvement in GI transit
Clinical Trial Patients with opioid-induced bowel dysfunctionSpontaneous bowel movements (SBMs) per week0.5 mg twice dailyIncreased SBMs by 1.71/week vs. placebo
Clinical Trial Patients undergoing bowel resectionTime to GI recovery (GI-3)12 mgAccelerated recovery by a mean of 22 hours vs. placebo
Clinical Trial Patients undergoing radical cystectomyHospital stayNot specifiedReduced by a mean of 2.63 days vs. placebo

Table 2: Summary of this compound Efficacy Data

This compound Stewardship Program: Protocols for a Research Setting

This section outlines a framework for establishing an this compound stewardship program within a research laboratory or institution.

Governance and Oversight

A successful stewardship program requires clear governance.

  • Stewardship Committee: A small, dedicated committee should be formed, comprising the Principal Investigator (PI), a senior researcher, and a laboratory manager.

  • Responsibilities:

    • Develop and maintain standard operating procedures (SOPs) for this compound use.

    • Review and approve experimental plans involving this compound.

    • Monitor this compound inventory and usage.

    • Provide guidance and training to research staff on the appropriate use of this compound.

Standard Operating Procedure (SOP) for this compound Use

A detailed SOP is the cornerstone of the stewardship program.

SOP Title: this compound Usage in Preclinical Research

1. Purpose: To ensure the appropriate, consistent, and documented use of this compound in all research protocols.

2. Scope: This SOP applies to all laboratory personnel involved in the handling, preparation, and administration of this compound.

3. Materials:

  • This compound (powder or other formulation)
  • Appropriate vehicle for dissolution/suspension
  • Calibrated balance
  • Vortex mixer/sonicator
  • Syringes and needles for administration
  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

4. Procedure:

Drug Accountability

Meticulous tracking of this compound from receipt to disposal is essential.

  • Drug Accountability Log: A dedicated logbook or electronic record must be maintained for this compound. Templates for such logs are readily available.

Example Drug Accountability Log:

Date ReceivedLot NumberExpiration DateAmount Received (mg)Storage LocationDate DispensedAmount Dispensed (mg)Protocol #Dispensed By (Initials)Remaining Balance (mg)Comments
2025-11-27A123B452027-111000-20°C Freezer, Shelf 22025-12-01502025-01-ALVJD950For motility study
2025-12-05752025-02-ALVAS875For ileum assay

Table 3: Example this compound Drug Accountability Log

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound.

In Vivo: Charcoal Meal Gastrointestinal Motility Assay in Mice

This assay is used to evaluate the effect of this compound on gastrointestinal transit time, particularly in the context of opioid-induced constipation.

Materials:

  • Mice (e.g., C57BL/6, 8-10 weeks old)

  • This compound

  • Opioid agonist (e.g., Morphine sulfate)

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)

  • Oral gavage needles

Procedure:

  • Animal Acclimation: House mice in standard conditions for at least one week before the experiment.

  • Fasting: Fast mice for 3-6 hours before the experiment with free access to water.

  • Drug Administration:

    • Administer this compound (or vehicle) via the desired route (e.g., oral gavage) at a predetermined time before the opioid.

    • Administer the opioid agonist (e.g., morphine, 10 mg/kg, subcutaneous) to induce constipation. A control group should receive a vehicle.

  • Charcoal Meal Administration: 30 minutes after opioid administration, administer the charcoal meal (e.g., 0.2 mL per mouse) via oral gavage.

  • Euthanasia and Dissection: 20-30 minutes after charcoal administration, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Measurement:

    • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

    • Lay the intestine flat on a moist surface without stretching.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter.

  • Data Analysis:

    • Calculate the percent of intestinal transit for each mouse: (Distance traveled by charcoal / Total length of small intestine) x 100.

    • Compare the mean percent transit between treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

In Vitro: Isolated Guinea Pig Ileum Assay

This classic pharmacological preparation is used to assess the antagonist activity of compounds at mu-opioid receptors in a functional assay.

Materials:

  • Guinea pig

  • Organ bath system with a transducer and recording device

  • Krebs-Henseleit solution

  • Acetylcholine (agonist)

  • This compound (antagonist)

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution bubbled with carbogen gas.

    • Clean the ileum segment of mesenteric tissue and cut it into 2-3 cm pieces.

  • Mounting:

    • Mount the ileum segment in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen.

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 30-60 minutes, with regular washing every 15 minutes.

  • Experiment:

    • Agonist Response: Obtain a cumulative concentration-response curve for acetylcholine to establish a baseline contractile response.

    • Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).

    • Antagonist Challenge: In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

  • Data Analysis:

    • Measure the amplitude of contractions in response to acetylcholine in the absence and presence of this compound.

    • Calculate the EC50 values for acetylcholine in both conditions.

    • A rightward shift in the acetylcholine concentration-response curve in the presence of this compound indicates competitive antagonism. The Schild plot analysis can be used to determine the pA2 value, a measure of the antagonist's affinity.

Visualizations of Key Pathways and Workflows

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mu-opioid receptor upon activation by an agonist and the point of inhibition by this compound.

mu_opioid_pathway agonist Opioid Agonist (e.g., Morphine) mor Mu-Opioid Receptor (GPCR) agonist->mor Activates This compound This compound This compound->mor Antagonizes g_protein Gi/o Protein mor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_beta_gamma->ion_channel Modulates camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Decreased Neuronal Excitability & Decreased GI Motility pka->cellular_response ion_channel->cellular_response stewardship_workflow proposal Research Proposal with This compound Use review Stewardship Committee Review proposal->review approval Protocol Approved review->approval Meets Criteria rejection Revise Protocol review->rejection Does Not Meet Criteria dispensing Dispense this compound & Update Accountability Log approval->dispensing rejection->proposal experiment Conduct Experiment (In Vivo / In Vitro) dispensing->experiment data_collection Data Collection & Documentation experiment->data_collection data_analysis Data Analysis & Interpretation data_collection->data_analysis reporting Reporting of Results data_analysis->reporting

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Oral Bioavailability of Alvimopan in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alvimopan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental setups aimed at improving its low oral bioavailability.

Understanding the Challenge: Why Does this compound Have Low Oral Bioavailability?

This compound is a peripherally acting µ-opioid receptor antagonist with an oral bioavailability of approximately 6%.[1] This is primarily due to a combination of its physicochemical properties:

  • High Molecular Weight: this compound has a relatively large molecular structure.

  • Low Lipophilicity: Its poor lipid solubility hinders its ability to permeate the lipid-rich intestinal cell membranes.

  • Zwitterionic Nature: At physiological pH, this compound exists as a zwitterion (containing both positive and negative charges), which can limit its passive diffusion across the intestinal epithelium.[1]

  • High Affinity for µ-Opioid Receptors: this compound's high affinity for its target receptors in the gut can lead to slower absorption.

  • Metabolism by Intestinal Flora: this compound is metabolized by gut microflora to an active metabolite.[2]

Frequently Asked Questions (FAQs)

1. What are the main formulation strategies to improve this compound's oral bioavailability?

The most promising strategies focus on lipid-based and nanoparticle delivery systems to enhance solubility, permeability, and protect the drug from premature metabolism. These include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound, improving their absorption.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, facilitating their transport across the intestinal barrier.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, enhancing the solubilization and absorption of poorly water-soluble drugs.

2. How can I assess the in vitro permeability of my this compound formulation?

The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium. This assay uses a monolayer of differentiated Caco-2 cells to determine the rate of drug transport from the apical (intestinal lumen) to the basolateral (bloodstream) side.

3. What in vivo models are suitable for evaluating the oral bioavailability of new this compound formulations?

The rat is a commonly used animal model for in vivo pharmacokinetic studies of this compound formulations. The in situ single-pass intestinal perfusion (SPIP) technique in rats is a valuable method to study the intestinal permeability and absorption of drugs under controlled conditions. For comprehensive bioavailability assessment, oral administration of the formulation to rats followed by serial blood sampling and pharmacokinetic analysis is the standard approach.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency in Solid Lipid Nanoparticles (SLNs)
Potential Cause Troubleshooting Step
Poor solubility of this compound in the lipid matrix. Screen various solid lipids to find one with higher solubilizing capacity for this compound. Consider lipids like glyceryl monostearate, Compritol 888 ATO, or stearic acid.
Drug expulsion during lipid crystallization. Optimize the homogenization and ultrasonication process parameters (time, power). A rapid cooling of the nanoemulsion can sometimes trap the drug more effectively.
Inappropriate surfactant concentration. Adjust the concentration of the surfactant (e.g., Poloxamer 188, Tween 80). Too little surfactant may lead to particle aggregation, while too much can decrease encapsulation efficiency.
Issue 2: Instability of Liposomal Formulations
Potential Cause Troubleshooting Step
Liposome aggregation or fusion. Optimize the lipid composition. The inclusion of cholesterol can improve membrane rigidity and stability. Ensure the zeta potential is sufficiently high (typically > ±30 mV) to ensure electrostatic repulsion between vesicles.
Drug leakage from liposomes. Select phospholipids with a higher phase transition temperature (Tc) to create a more rigid bilayer at physiological temperature. Incorporate cholesterol to decrease membrane fluidity.
Oxidation of unsaturated phospholipids. Handle lipids under an inert atmosphere (e.g., nitrogen or argon) and store formulations protected from light and at low temperatures. Consider adding a lipophilic antioxidant like alpha-tocopherol to the formulation.
Issue 3: Poor Emulsification of Self-Emulsifying Drug Delivery Systems (SEDDS)
Potential Cause Troubleshooting Step
Incorrect oil/surfactant/co-surfactant ratio. Systematically vary the ratios of the components and construct a ternary phase diagram to identify the optimal self-emulsifying region.
Incompatible excipients. Ensure mutual miscibility of all components. Screen different oils (e.g., medium-chain triglycerides), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol P, Kollisolv MCT 70).
Drug precipitation upon dilution. Evaluate the solubility of this compound in the final SEDDS formulation and in the dispersed emulsion. The formulation must maintain the drug in a solubilized state after emulsification in aqueous media.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline and should be optimized for specific experimental needs.

  • Preparation of Lipid and Aqueous Phases:

    • Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent.

    • Prepare an aqueous phase containing a surfactant (e.g., Poloxamer 188) in distilled water.

  • Emulsification:

    • Heat both the lipid and aqueous phases to 5-10°C above the melting point of the lipid.

    • Add the hot aqueous phase to the lipid phase and homogenize at high speed (e.g., 12,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Ultrasonication:

    • Subject the pre-emulsion to high-power probe sonication for a defined period (e.g., 15-20 minutes) to reduce the particle size to the nanometer range.

  • Formation of SLNs:

    • Allow the resulting nanoemulsion to cool down to room temperature to solidify the lipid nanoparticles.

In Vitro Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • Equilibrate the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the this compound formulation to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at predetermined time points.

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp).

In Vivo Pharmacokinetic Study in Rats
  • Animal Preparation:

    • Acclimate male Wistar or Sprague-Dawley rats for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

  • Drug Administration:

    • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Analysis:

    • Separate the plasma from the blood samples by centrifugation.

    • Determine the concentration of this compound in the plasma samples using a validated bioanalytical method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic data for different this compound formulations based on typical improvements seen with nanoformulations for poorly soluble drugs. Note: This data is for illustrative purposes and actual results may vary.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension (Control)50 ± 122.0 ± 0.5250 ± 60100
This compound-SLNs150 ± 351.5 ± 0.3950 ± 180380
This compound-Liposomes120 ± 281.8 ± 0.4800 ± 150320
This compound-SEDDS180 ± 421.2 ± 0.21100 ± 210440

Visualizations

Signaling Pathway

mu_opioid_receptor_signaling This compound This compound (Antagonist) mor μ-Opioid Receptor (MOR) This compound->mor Blocks opioid Opioid Agonist opioid->mor Activates gi_protein Gi/o Protein mor->gi_protein Activates ac Adenylyl Cyclase (AC) gi_protein->ac Inhibits k_channel K+ Channel gi_protein->k_channel Activates ca_channel Ca2+ Channel gi_protein->ca_channel Inhibits camp cAMP ac->camp neuronal_activity Decreased Neuronal Excitability k_channel->neuronal_activity Leads to ca_channel->neuronal_activity Leads to constipation Decreased Gut Motility & Secretion (Constipation) neuronal_activity->constipation Results in

Caption: Mu-opioid receptor signaling pathway in enteric neurons.

Experimental Workflow

experimental_workflow start Start: Low Bioavailability of this compound formulation Formulation Development (SLNs, Liposomes, SEDDS) start->formulation characterization Physicochemical Characterization (Size, Zeta, EE%) formulation->characterization invitro In Vitro Permeability (Caco-2 Assay) characterization->invitro invivo In Vivo Pharmacokinetics (Rat Model) invitro->invivo data_analysis Data Analysis (Cmax, Tmax, AUC) invivo->data_analysis end End: Improved Oral Bioavailability data_analysis->end

Caption: Experimental workflow for enhancing this compound's bioavailability.

References

Addressing variability in patient response to Alvimopan in clinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alvimopan. The information is designed to address the variability in patient response observed in clinical studies and to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a peripherally acting mu-opioid receptor antagonist.[1][] It works by competitively binding to mu-opioid receptors in the gastrointestinal (GI) tract.[1][3] This action blocks the inhibitory effects of opioids on GI motility and secretion, such as constipation, without affecting the central analgesic effects of opioids.[] Its selectivity for peripheral receptors is due to its limited ability to cross the blood-brain barrier. This compound is used to accelerate the time to upper and lower gastrointestinal recovery following bowel resection surgery.

Q2: What are the common sources of variability in patient response to this compound?

Variability in patient response to this compound in clinical studies can be attributed to several factors:

  • Patient Demographics: Pooled analyses of Phase III studies have shown differences in response based on sex and age. For instance, in one analysis, male patients responded significantly to both 6 mg and 12 mg doses, while female patients showed a better response to the 12 mg dose.

  • Type of Surgery: The efficacy of this compound has been evaluated in patients undergoing various procedures, including partial bowel resection and radical hysterectomy. The extent and type of surgical manipulation can influence the severity of postoperative ileus (POI) and, consequently, the observable effect of this compound.

  • Concomitant Medications: The use of non-opioid analgesics, such as NSAIDs, can influence outcomes. In a European trial, a high percentage of patients received non-opioid analgesics, and the overall treatment effect of this compound was less pronounced than in North American trials where opioid-based patient-controlled analgesia (IV-PCA) was more common. However, a post hoc analysis of patients receiving opioid-based IV-PCA in the European trial showed a significant acceleration in GI recovery with this compound.

  • Postoperative Care Pathways: The implementation of standardized accelerated care pathways can facilitate GI recovery and may interact with the effects of this compound.

  • Metabolism by Intestinal Microflora: this compound is metabolized by intestinal flora to an active metabolite, ADL-08-0011. The composition and activity of an individual's gut microbiome could potentially influence the rate and extent of this conversion, contributing to response variability.

Q3: Are there any known drug interactions with this compound?

Yes, this compound may interact with other opioid medications. For example, it may increase the opioid antagonism activities of naloxegol and increase the risk or severity of adverse effects when combined with naltrexone, normethadone, oliceridine, and opium. It can also decrease the therapeutic efficacy of oxycodone. It is contraindicated in patients who have taken therapeutic doses of opioids for more than seven consecutive days immediately prior to administration.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Significant Results in a Clinical Trial

Possible Causes and Solutions:

  • Heterogeneous Patient Population:

    • Troubleshooting: Stratify your analysis by patient demographics (e.g., sex, age) and surgical procedure to identify potential subgroups with differential responses. A pooled analysis of three Phase III trials revealed that while both 6 mg and 12 mg doses of this compound were effective in male patients for accelerating GI-3 recovery, female patients responded better to the 12 mg dose.

  • Suboptimal Dosing Regimen:

    • Troubleshooting: Ensure the dosing regimen is appropriate for the patient population and clinical context. While both 6 mg and 12 mg doses have shown efficacy, the 12 mg dose has demonstrated a more consistent effect in some patient groups.

  • Variable Postoperative Care:

    • Troubleshooting: Standardize the postoperative care pathway across all study arms to minimize variability in factors that can influence GI recovery, such as diet advancement and mobilization protocols.

  • Concomitant Medication Use:

    • Troubleshooting: Document and analyze the use of all concomitant medications, particularly analgesics. High use of non-opioid analgesics may diminish the apparent benefit of this compound on opioid-induced constipation. An exploratory post hoc analysis of one study showed that this compound was more effective in patients who received intravenous patient-controlled analgesia (PCA) with opioids compared to those who did not.

Issue 2: Higher than Expected Incidence of Adverse Events

Possible Causes and Solutions:

  • Patient Selection:

    • Troubleshooting: Carefully screen patients for contraindications, such as long-term opioid use. This compound is not recommended for patients who have been on continuous opioid analgesics for seven days or more.

  • Misattribution of Symptoms:

    • Troubleshooting: Differentiate between adverse events related to this compound and symptoms of postoperative ileus (POI) itself. The most common treatment-emergent adverse events (TEAEs) in clinical trials were GI-related, such as nausea and vomiting, which are also symptoms of POI. In some studies, the incidence of nausea and vomiting was actually lower in the this compound groups compared to placebo.

Data Presentation

Table 1: Summary of Efficacy Endpoints from a Pooled Analysis of Phase III Trials in Bowel Resection Patients

EndpointPlaceboThis compound 6 mgThis compound 12 mg
Time to GI-3 Recovery (Hours, Mean) 111.4 - 126.5HR = 1.54 (males)HR = 1.51 (males)
HR = 1.06 (females)HR = 1.26 (females)
Incidence of POI as a TEAE (%) 13.97.6 (P = 0.004)8.0 (P = 0.007)
Postoperative NGT Insertion (%) 12.26.8 (P < 0.05)6.8 (P < 0.05)
Prolonged Hospital Stay (%) 13.78.6 (P = 0.024)7.0 (P = 0.002)
Hospital Readmission (%) 11.77.3 (P = 0.040)7.7 (P = 0.059)

Source: Pooled analysis of three randomized, double-blind, placebo-controlled, phase III trials. HR = Hazard Ratio for time to event. GI-3 is a composite endpoint of toleration of solid food and first passage of flatus or stool. TEAE = Treatment-Emergent Adverse Event. NGT = Nasogastric Tube.

Table 2: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in a Phase III Trial

Adverse EventPlacebo (n=149)This compound 6 mg (n=155)This compound 12 mg (n=165)
Nausea 56.4%51.0%48.5%
Vomiting 33.6%31.0%29.1%
Hypotension 14.1%16.8%13.9%
Anemia 9.4%11.6%10.9%
Tachycardia 8.1%10.3%9.1%

Source: Multicenter, randomized, double-blind, placebo-controlled, Phase III trial of major abdominal surgery and postoperative ileus.

Experimental Protocols

Key Experiment: Phase III Clinical Trial for Postoperative Ileus

  • Objective: To evaluate the efficacy and safety of this compound for the management of postoperative ileus (POI) in patients undergoing partial bowel resection with primary anastomosis or radical hysterectomy.

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients scheduled for partial bowel resection or radical hysterectomy.

  • Treatment:

    • This compound (6 mg or 12 mg) or placebo administered orally ≥2 hours before surgery.

    • Twice-daily administration starting on postoperative day 1 until hospital discharge, for a maximum of 7 postoperative days.

  • Primary Efficacy Endpoint: Time to recovery of gastrointestinal function (GI-3), defined as the later of the time to first tolerated solid food and the time to first passage of flatus or a bowel movement.

  • Secondary Efficacy Endpoints:

    • Time to recovery of GI function (GI-2), defined as the later of the time to first tolerated solid food and the time to first bowel movement.

    • Time to hospital discharge order written.

  • Safety Assessments: Monitoring and recording of all treatment-emergent adverse events (TEAEs).

  • Statistical Analysis:

    • Time-to-event endpoints analyzed using the Cox proportional hazards model.

    • Frequency of adverse events assessed using Fisher's exact test.

Visualizations

Alvimopan_Mechanism_of_Action cluster_cns Central Nervous System (CNS) cluster_gi Gastrointestinal (GI) Tract Opioid_Analgesia Opioid Analgesics (e.g., Morphine) Mu_Receptor_CNS Mu-Opioid Receptor Opioid_Analgesia->Mu_Receptor_CNS Binds Analgesia Analgesia Mu_Receptor_CNS->Analgesia Activates This compound This compound Mu_Receptor_GI Mu-Opioid Receptor This compound->Mu_Receptor_GI Antagonizes Normal_Motility Restoration of Normal GI Motility This compound->Normal_Motility Decreased_Motility Decreased GI Motility (Postoperative Ileus) Mu_Receptor_GI->Decreased_Motility Activates Mu_Receptor_GI->Normal_Motility Blockade leads to Opioid_Analgesia_GI Opioid Analgesics Opioid_Analgesia_GI->Mu_Receptor_GI Binds Opioid_Analgesia_GI->Decreased_Motility

Caption: this compound's peripheral action on mu-opioid receptors.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Bowel Resection/Hysterectomy) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Placebo_Group Placebo Group Randomization->Placebo_Group Alvimopan_6mg_Group This compound 6mg Group Randomization->Alvimopan_6mg_Group Alvimopan_12mg_Group This compound 12mg Group Randomization->Alvimopan_12mg_Group Preoperative_Dosing Preoperative Dosing (≥2 hours before surgery) Placebo_Group->Preoperative_Dosing Alvimopan_6mg_Group->Preoperative_Dosing Alvimopan_12mg_Group->Preoperative_Dosing Surgery Surgery Preoperative_Dosing->Surgery Postoperative_Dosing Postoperative Dosing (Twice daily for up to 7 days) Surgery->Postoperative_Dosing Data_Collection Data Collection (GI Recovery, AEs) Postoperative_Dosing->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Interpretation Analysis->Results

Caption: A typical workflow for a Phase III this compound clinical trial.

Troubleshooting_Logic Inconsistent_Results Inconsistent/Non-Significant Results Check_Population Heterogeneous Patient Population? Inconsistent_Results->Check_Population Stratify_Analysis Stratify Analysis (Sex, Age, Surgery Type) Check_Population->Stratify_Analysis Yes Check_Dosing Suboptimal Dosing? Check_Population->Check_Dosing No Review_Dose_Selection Review Dose Selection (e.g., 12mg vs 6mg) Check_Dosing->Review_Dose_Selection Yes Check_Postop_Care Variable Postoperative Care? Check_Dosing->Check_Postop_Care No Standardize_Protocol Standardize Postoperative Protocol Check_Postop_Care->Standardize_Protocol Yes Check_Meds Concomitant Medication Use? Check_Postop_Care->Check_Meds No Analyze_Concomitant_Meds Analyze Impact of Concomitant Medications Check_Meds->Analyze_Concomitant_Meds Yes

Caption: Troubleshooting logic for inconsistent this compound trial results.

References

Alvimopan Dosage Optimization: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Alvimopan dosage in various surgical models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the established clinical dosage of this compound for postoperative ileus?

The FDA-approved dosage for this compound (Entereg®) to accelerate gastrointestinal recovery after partial large or small bowel resection with primary anastomosis is a 12 mg capsule administered orally 30 minutes to 5 hours before surgery. This is followed by a 12 mg dose taken twice daily, starting the day after surgery, for a maximum of 7 days or until the patient is discharged, with a total of no more than 15 doses.[1][2][3]

Q2: What are the recommended dosages for this compound in preclinical rodent models of postoperative ileus?

In rat models of postoperative ileus induced by intestinal manipulation, this compound has been shown to be effective at doses ranging from 0.1 to 3 mg/kg when administered by oral gavage.[4] One study found that doses of 1 and 3 mg/kg significantly reversed delayed gastrointestinal transit when given 45 minutes before surgery.[4] The efficacy was noted to be less pronounced when administered after the surgical procedure.

Q3: How should this compound be prepared for oral administration in animal studies?

This compound has low solubility in water (<0.1 mg/mL). For preclinical studies, it is often formulated as a suspension for oral gavage. Researchers should consult specific study protocols, but a common approach involves suspending the powdered drug in a suitable vehicle, such as a solution of 0.5% methylcellulose. It is crucial to ensure the suspension is homogenous before each administration to guarantee accurate dosing.

Q4: What is the mechanism of action of this compound?

This compound is a peripherally acting mu-opioid receptor antagonist. It competitively binds to mu-opioid receptors in the gastrointestinal tract, thereby blocking the inhibitory effects of opioid analgesics on gut motility and secretion. Due to its chemical properties, including a large molecular size and zwitterionic form, this compound has limited ability to cross the blood-brain barrier. This selectivity allows it to counteract the peripheral side effects of opioids without reversing their central analgesic effects.

Troubleshooting Guide

Issue 1: High variability in gastrointestinal transit times in our animal model.

  • Possible Cause 1: Inconsistent surgical manipulation. The extent and duration of intestinal manipulation can significantly impact the severity of postoperative ileus.

    • Solution: Standardize the surgical procedure meticulously. Ensure that the same length of intestine is exteriorized and manipulated for the same duration and with the same gentle pressure in all animals. Using a defined protocol, such as three gentle back-and-forth strokes over the exteriorized bowel with a moist cotton applicator, can improve consistency.

  • Possible Cause 2: Inaccurate drug administration. Improper oral gavage technique can lead to incorrect dosing or aspiration.

    • Solution: Ensure all personnel are thoroughly trained in oral gavage techniques for the specific rodent species. Verify the correct placement of the gavage needle in the esophagus before administering the suspension. Administer the dose slowly to prevent regurgitation.

  • Possible Cause 3: Animal stress. Stress can influence gastrointestinal motility.

    • Solution: Acclimatize animals to the housing facility and handling for a sufficient period before the experiment. Handle animals gently and consistently to minimize stress.

Issue 2: this compound does not seem to be effective in our model.

  • Possible Cause 1: Timing of administration. Preclinical studies suggest that pre-surgical administration of this compound is more effective than post-surgical administration.

    • Solution: Administer this compound approximately 30-60 minutes before the start of the surgical procedure to allow for adequate absorption and receptor binding.

  • Possible Cause 2: Insufficient opioid challenge. The effect of this compound is most pronounced when there is an opioid-induced delay in gastrointestinal transit.

    • Solution: If your model does not include the administration of an opioid analgesic, the effect of this compound may be less apparent. Consider including a postoperative opioid (e.g., morphine) to more closely mimic the clinical scenario and enhance the observable effect of this compound.

  • Possible Cause 3: Inadequate dosage. The optimal dose may vary depending on the specific animal model and surgical procedure.

    • Solution: Perform a dose-response study to determine the most effective dose of this compound in your specific model. Start with the published effective dose range (e.g., 1-3 mg/kg in rats) and test both lower and higher doses.

Issue 3: Difficulty with oral gavage administration in rodents.

  • Possible Cause 1: Incorrect restraint. Improper restraint can lead to injury to the animal and inaccurate dosing.

    • Solution: Use a firm but gentle restraint technique that immobilizes the head and neck to ensure a straight path for the gavage needle.

  • Possible Cause 2: Esophageal or tracheal irritation. Forcing the gavage needle can cause trauma.

    • Solution: Use a gavage needle with a ball tip to minimize the risk of perforation. Advance the needle gently and allow the animal to swallow it. If resistance is met, do not force it; withdraw and try again.

  • Possible Cause 3: Aspiration of the dosing solution.

    • Solution: If the animal coughs or struggles excessively during dosing, the needle may be in the trachea. Withdraw the needle immediately. Monitor the animal closely for any signs of respiratory distress.

Quantitative Data Summary

Table 1: this compound Dosage in Clinical Trials for Postoperative Ileus

Surgical ModelThis compound DosageComparatorKey FindingsReference(s)
Bowel Resection12 mg pre-op, then 12 mg BIDPlaceboAccelerated time to GI recovery by 13-26 hours.
Bowel Resection6 mg or 12 mg pre-op, then BIDPlaceboBoth doses accelerated GI recovery; 12 mg showed more consistent effects.
Hysterectomy6 mg pre-op, then BIDPlaceboSignificantly accelerated median time to first bowel movement.

Table 2: this compound Dosage in Preclinical Models of Postoperative Ileus

Animal ModelSurgical ProcedureThis compound Dosage (Oral Gavage)Key FindingsReference(s)
RatLaparotomy and intestinal manipulation1 and 3 mg/kg (pre-op)Significantly reversed delayed GI transit.
RatLaparotomy and intestinal manipulation0.1, 1, and 3 mg/kg (pre-op)Dose-dependent improvement in GI transit.
MouseLaparotomy and intestinal manipulationNot specifiedAntagonized morphine-induced delay in GI transit.

Experimental Protocols

Protocol 1: Rat Model of Postoperative Ileus and Oral this compound Administration

Objective: To evaluate the efficacy of this compound in a rat model of postoperative ileus induced by laparotomy and intestinal manipulation.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound powder

  • 0.5% Methylcellulose solution

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, scissors)

  • Sterile saline

  • Cotton applicators

  • Oral gavage needles (18-gauge, straight with ball tip)

  • Syringes

Procedure:

  • Animal Preparation:

    • Acclimatize rats to the facility for at least one week before the experiment.

    • Fast rats for 12-16 hours before surgery, with free access to water.

  • This compound Preparation and Administration:

    • Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a 1 mL/kg volume).

    • Administer the this compound suspension or vehicle control via oral gavage 45 minutes before the induction of anesthesia.

  • Surgical Procedure (Laparotomy and Intestinal Manipulation):

    • Anesthetize the rat using isoflurane.

    • Shave the abdomen and disinfect the surgical area.

    • Perform a 3 cm midline laparotomy to expose the abdominal cavity.

    • Gently exteriorize the cecum and the entire small intestine onto a sterile saline-moistened gauze.

    • Manipulate the small intestine by gently running a moist cotton applicator along its entire length three times.

    • Return the intestine to the abdominal cavity.

    • Close the abdominal wall and skin with sutures.

  • Postoperative Care:

    • Allow the rats to recover from anesthesia on a warming pad.

    • Provide free access to water. Food can be provided at a specified time point post-surgery depending on the study design.

  • Assessment of Gastrointestinal Transit (Optional - using charcoal meal):

    • At a predetermined time point post-surgery (e.g., 24 hours), administer a charcoal meal (e.g., 10% charcoal in 5% gum arabic) via oral gavage.

    • Euthanize the rats after a specific duration (e.g., 90 minutes).

    • Harvest the gastrointestinal tract and measure the distance traveled by the charcoal meal from the pylorus to the cecum.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (GPCR) Opioid->MOR Binds and Activates This compound This compound This compound->MOR Competitively Binds and Blocks G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Effector Downstream Effectors (e.g., Ion Channels) G_protein->Effector Modulates cAMP ↓ cAMP Response ↓ Neuronal Excitability ↓ Neurotransmitter Release (Decreased GI Motility) Effector->Response

Caption: Mu-Opioid Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow start Start: Animal Acclimatization (1 week) fasting Fasting (12-16 hours) start->fasting dosing Oral Gavage: This compound or Vehicle fasting->dosing anesthesia Anesthesia Induction dosing->anesthesia surgery Surgical Procedure: Laparotomy & Intestinal Manipulation anesthesia->surgery recovery Postoperative Recovery surgery->recovery assessment Assessment of GI Transit (e.g., Charcoal Meal) recovery->assessment end End: Data Analysis assessment->end

Caption: Experimental Workflow for a Preclinical this compound Study.

Logical_Relationship cluster_problem Problem cluster_cause Contributing Factors cluster_mechanism Mechanism cluster_intervention Intervention cluster_effect Effect POI Postoperative Ileus (POI) GI_recovery Accelerated GI Recovery POI->GI_recovery Is Reversed by Surgery Surgical Trauma (Intestinal Manipulation) Inflammation Inflammation Surgery->Inflammation Opioids Opioid Analgesics MOR_activation Mu-Opioid Receptor Activation in Gut Opioids->MOR_activation Inflammation->POI MOR_activation->POI This compound This compound MOR_antagonism Peripheral Mu-Opioid Receptor Antagonism This compound->MOR_antagonism MOR_antagonism->GI_recovery Leads to

Caption: Logical Relationship of Factors in Postoperative Ileus and this compound's Role.

References

Troubleshooting inconsistent results in Alvimopan experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and supporting data for researchers, scientists, and drug development professionals working with Alvimopan. Our goal is to help you address common challenges and ensure the consistency and reproducibility of your experimental results.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during this compound experiments, presented in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in gastrointestinal (GI) transit time in our animal models treated with this compound. What are the potential causes?

A1: Inconsistent GI transit times are a common challenge in this compound studies and can be attributed to several factors:

  • Physiological Variability: Individual differences in the age, sex, and gut microbiome of the animals can significantly impact baseline and post-treatment GI motility.[1]

  • Surgical Model Consistency: In postoperative ileus models, the extent and method of surgical manipulation of the intestine can introduce variability. A standardized surgical procedure is crucial for reproducible results.[2][3]

  • Opioid Co-administration: The type, dose, and timing of opioid administration (e.g., morphine) used to induce gut dysfunction can affect this compound's efficacy.[2] For instance, some studies have shown this compound to be more effective when administered before the opioid challenge.

  • Diet and Fasting: The diet of the animals and the duration of pre-experiment fasting can alter GI transit. It is essential to standardize these conditions across all experimental groups.

  • Drug Formulation and Administration: this compound has low aqueous solubility, which can affect its absorption and bioavailability. Ensure consistent formulation and administration techniques (e.g., gavage).

Q2: Our in vitro receptor binding assays with this compound show high non-specific binding. How can we troubleshoot this?

A2: High non-specific binding can mask the true specific binding of this compound to the mu-opioid receptor. Here are some steps to mitigate this issue:

  • Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to non-target sites.

  • Increase Wash Steps: After incubation, perform additional and more voluminous washes with ice-cold buffer to remove unbound radioligand more effectively.

  • Pre-treat Filters: Soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter material.

  • Include Bovine Serum Albumin (BSA): Adding BSA (typically 0.1%) to the binding buffer can block non-specific binding sites on the assay plates and filters.

  • Select an Appropriate Competitor: For determining non-specific binding, use a high concentration of a known mu-opioid receptor ligand (e.g., naloxone) to displace all specific binding of the radioligand.

Q3: We are not observing the expected antagonism of opioid-induced effects in our functional assays. What could be the reason?

A3: A lack of functional antagonism can be due to several factors related to the assay setup and the unique properties of this compound:

  • Slow Binding Kinetics: this compound exhibits a slow dissociation rate from the mu-opioid receptor. This means that in functional assays, a pre-incubation period with this compound before the addition of the agonist may be necessary to allow for sufficient receptor occupancy and to observe its antagonist effects.

  • Agonist Concentration: The concentration of the opioid agonist used can influence the apparent potency of this compound. Ensure you are using an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window to observe antagonism.

  • Cellular System: The level of receptor expression and G-protein coupling efficiency in your cell line can impact the observed functional response.

  • Assay-dependent Effects: The choice of functional assay (e.g., cAMP inhibition vs. β-arrestin recruitment) can reveal different aspects of this compound's pharmacology. Mu-opioid receptor signaling is complex, and this compound's effects may be more pronounced in certain pathways.

Q4: What is the recommended solvent and storage condition for this compound stock solutions?

A4: this compound has limited solubility in water and neutral pH buffers. For in vitro experiments, it is recommended to prepare stock solutions in a solvent such as DMSO. For in vivo studies in animals, this compound can be suspended in a vehicle like 0.5% methylcellulose. This compound is a white to light beige powder and should be stored at room temperature. Stock solutions in DMSO should be stored at -20°C to ensure stability.

Data Presentation

The following tables summarize key quantitative data for this compound from various experimental settings.

Table 1: this compound In Vitro Binding Affinity for Opioid Receptors

Receptor SubtypeLigandKᵢ (nM)Cell Line/TissueReference
Mu-opioid (μ)This compound0.4Recombinant
Mu-opioid (μ)This compound Metabolite (ADL 08-0011)0.8Recombinant
Delta-opioid (δ)This compound4.4Recombinant
Kappa-opioid (κ)This compound40Recombinant

Table 2: this compound Effect on Gastrointestinal Transit in a Rat Model of Postoperative Ileus

Treatment GroupNGeometric Center (GC) ± SEM% Reversal of Morphine-induced DelayReference
Sham + Vehicle104.5 ± 0.3N/A
Intestinal Manipulation + Vehicle102.92 ± 0.17N/A
Intestinal Manipulation + Morphine (1 mg/kg)101.97 ± 0.110%
Intestinal Manipulation + Morphine + this compound (1 mg/kg)103.1 ± 0.258%
Intestinal Manipulation + Morphine + this compound (3 mg/kg)103.6 ± 0.384%

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

1. Mu-Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the mu-opioid receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR).

  • [³H]-DAMGO (a radiolabeled mu-opioid agonist).

  • This compound.

  • Naloxone (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.5% PEI).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from CHO-hMOR cells and determine the protein concentration using a standard protein assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes (20-40 µg protein), [³H]-DAMGO (at a concentration near its Kₑ), and binding buffer.

    • Non-specific Binding: Cell membranes, [³H]-DAMGO, and a high concentration of naloxone (e.g., 10 µM).

    • Competition Binding: Cell membranes, [³H]-DAMGO, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

2. In Vivo Gastrointestinal Motility Assay (Rodent Model)

Objective: To assess the effect of this compound on opioid-induced delay in gastrointestinal transit.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • This compound.

  • Morphine sulfate.

  • FITC-dextran (70,000 MW).

  • Vehicle for this compound (e.g., 0.5% methylcellulose in water).

  • Saline.

  • Gavage needles.

Procedure:

  • Acclimatization and Fasting: Acclimatize rats to the housing conditions for at least 3 days. Fast the animals for 12-18 hours before the experiment, with free access to water.

  • Drug Administration:

    • Administer this compound or vehicle by oral gavage 45 minutes before the induction of intestinal manipulation.

    • Anesthetize the rats (e.g., with isoflurane) and perform a laparotomy with gentle intestinal manipulation to induce postoperative ileus.

    • Immediately after surgery, administer morphine (e.g., 1 mg/kg, subcutaneous) or saline.

  • FITC-Dextran Administration: Immediately following morphine or saline administration, administer 100 µl of FITC-dextran solution (e.g., 6.25 mg/ml in saline) by oral gavage.

  • Transit Time: Return the animals to their cages with access to water. After a set period (e.g., 90 minutes), euthanize the animals by CO₂ asphyxiation followed by cervical dislocation.

  • Sample Collection: Carefully excise the gastrointestinal tract from the stomach to the distal colon. Divide the small intestine into 10 equal segments, and collect the stomach, cecum, and colon separately.

  • Quantification:

    • Place each segment in a tube with a known volume of saline and homogenize.

    • Centrifuge the homogenates and measure the fluorescence of the supernatant using a fluorometer (excitation ~490 nm, emission ~520 nm).

  • Data Analysis:

    • Calculate the percentage of FITC-dextran in each segment relative to the total fluorescence recovered.

    • Calculate the Geometric Center (GC) of the distribution of the FITC-dextran using the formula: GC = Σ (% of total fluorescence in each segment × segment number) / 100. A lower GC value indicates slower GI transit.

Mandatory Visualizations

Mu-Opioid Receptor Signaling Pathway with this compound Antagonism

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Opioid->MOR Binds and Activates This compound This compound This compound->MOR Competitively Binds and Blocks G_protein Gαi/o-GDP MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channel (e.g., GIRK) G_beta_gamma->Ion_Channel Activates cAMP cAMP AC->cAMP Converts ATP ATP K_ion K+ Ion_Channel->K_ion Efflux

Caption: this compound competitively antagonizes opioid binding to the mu-opioid receptor.

Experimental Workflow for Investigating this compound's Effect on GI Motility

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Collection & Analysis acclimatize Animal Acclimatization and Fasting grouping Randomize into Treatment Groups acclimatize->grouping alvimopan_admin Administer this compound or Vehicle (Oral) grouping->alvimopan_admin surgery Induce Postoperative Ileus (Intestinal Manipulation) alvimopan_admin->surgery morphine_admin Administer Morphine or Saline (Subcutaneous) surgery->morphine_admin fitc_admin Administer FITC-Dextran (Oral) morphine_admin->fitc_admin euthanize Euthanize Animals (after 90 min) fitc_admin->euthanize collect Collect GI Tract and Segment euthanize->collect quantify Quantify Fluorescence in Segments collect->quantify calculate Calculate Geometric Center (GC) quantify->calculate

Caption: Workflow for assessing this compound's in vivo efficacy on GI motility.

Logical Relationship of Factors Causing Inconsistent Results

G cluster_animal Animal-related Factors cluster_experimental Experimental Design Factors cluster_drug Drug-related Factors inconsistent_results Inconsistent Experimental Results physiological Physiological Variability physiological->inconsistent_results diet Diet and Fasting diet->inconsistent_results surgical Surgical Model Inconsistency surgical->inconsistent_results opioid Opioid Co-treatment (Dose, Timing) opioid->inconsistent_results assay Assay Conditions (e.g., Incubation Time) assay->inconsistent_results solubility Solubility and Bioavailability solubility->inconsistent_results kinetics Slow Binding Kinetics kinetics->inconsistent_results

Caption: Key factors contributing to variability in this compound experiments.

References

How to mitigate the impact of diet on Alvimopan absorption in studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for mitigating the impact of diet on Alvimopan absorption during clinical and preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the established effect of food on the oral absorption of this compound?

This compound has a low absolute oral bioavailability, estimated to be around 6%[1][2]. The absorption of this compound is significantly affected by the presence of food, particularly high-fat meals. Studies have consistently shown that administering this compound in a fed state, as opposed to a fasted state, decreases both the rate and the extent of its absorption[1][3].

Q2: How significantly does a high-fat meal alter this compound's pharmacokinetic (PK) profile?

The impact is substantial, leading to lower peak concentrations and overall drug exposure. In non-surgical subjects, a high-fat meal was found to decrease the absorption rate by 54% and the total bioavailability by 18%[3]. Similarly, for this compound's primary metabolite (ADL 08-0011), bioavailability decreased by 25% in fed subjects compared to fasted subjects. The most dramatic effect is on the absorption lag time, which can be significantly prolonged.

Q3: What are the underlying physiological reasons for this food effect?

The interaction is primarily due to food-induced changes in gastrointestinal (GI) physiology. A high-fat meal can:

  • Delay Gastric Emptying: This slows the rate at which this compound transits from the stomach to the small intestine, which is the primary site of absorption.

  • Stimulate Bile Flow and Change GI pH: These changes can alter the solubility and stability of the drug in the GI tract.

  • Increase Splanchnic Blood Flow: While this can sometimes increase absorption for other drugs, the delayed transit appears to be the dominant, negative factor for this compound.

Q4: What is the recommended dosing condition for this compound in clinical trials to ensure consistent absorption?

To minimize variability, the standard protocol in pivotal postoperative ileus clinical trials has been to administer the initial preoperative dose of this compound in a fasted state (e.g., after an overnight fast of at least 10 hours). While subsequent postoperative doses were often given without regard to meals, establishing baseline exposure in a controlled, fasted state is critical for initial PK characterization and reducing inter-subject variability.

Troubleshooting Guide

Q: Our study is showing high inter-subject variability in this compound plasma concentrations. Could diet be a contributing factor?

A: Yes, this is highly likely. This compound's pharmacokinetics are known to be moderately variable among individuals. Inconsistent dietary conditions at the time of dosing is a primary driver of this variability. If subjects are not adhering to a strict, standardized fasting protocol before dosing, the differences in fed vs. fasted states will lead to significant variations in absorption and resulting plasma concentrations. Implementing and enforcing a consistent pre-dose fasting period for all subjects is the most effective way to mitigate this issue.

Q: We have observed a significantly delayed time to reach peak plasma concentration (Tmax) and even bimodal ("double-peaked") absorption profiles in several subjects. What could be the cause?

A: Administration with or shortly after a meal, especially a high-fat one, is the most probable cause. Food-induced delayed gastric emptying is the key mechanism. One study noted that in the fed state, the lag time for the appearance of this compound's metabolite increased by 408%. This profound delay can result in a longer Tmax. A bimodal absorption profile may occur due to erratic or biphasic gastric emptying, where portions of the drug are released into the intestine at different times. To troubleshoot, you must strictly control the timing of meals relative to drug administration.

Quantitative Impact of Food on this compound Pharmacokinetics

The following table summarizes the quantitative changes in key pharmacokinetic parameters of this compound and its primary metabolite when administered in a fed versus a fasted state.

Pharmacokinetic ParameterFasted State (Reference)Fed State (High-Fat Meal)% ChangeReference(s)
This compound Bioavailability Baseline▼ 18%-18%
This compound Absorption Rate Baseline▼ 54%-54%
Metabolite Bioavailability Baseline▼ 25%-25%
Metabolite Lag Time Baseline▲ 408%+408%
Metabolite Mean Transit Time 22.7 hours33.9 hours+49%

Experimental Protocols

Protocol: Standard Food-Effect Bioavailability Study for this compound

This protocol outlines a standard methodology for assessing the impact of a high-fat meal on the pharmacokinetics of this compound, based on FDA guidance.

1. Study Design:

  • Type: Single-center, randomized, open-label, single-dose, two-period, two-sequence crossover study.

  • Population: Healthy adult male and female volunteers, with a minimum of 12 subjects completing the study.

  • Washout Period: A minimum of 7-10 days between treatment periods to ensure complete washout, based on the 10-18 hour half-life of this compound and its metabolite.

2. Treatments:

  • Treatment A (Fasted): A single oral dose of this compound (e.g., 12 mg) administered with 240 mL of water after an overnight fast of at least 10 hours. No food is allowed for 4 hours post-dose.

  • Treatment B (Fed): A single oral dose of this compound (e.g., 12 mg) administered with 240 mL of water 30 minutes after the start of a standardized high-fat, high-calorie meal. Subjects should consume the meal within 30 minutes.

3. Standardized High-Fat Meal Composition:

  • Calories: Approximately 800 to 1000 kcal.

  • Caloric Distribution:

    • ~50% from fat (approx. 500-600 kcal)

    • ~35% from carbohydrates (approx. 280-350 kcal)

    • ~15% from protein (approx. 120-150 kcal)

    • Example: Two eggs fried in butter, two strips of bacon, two slices of toast with butter, four ounces of hash brown potatoes, and eight ounces of whole milk.

4. Pharmacokinetic (PK) Sampling:

  • Serial blood samples should be collected to adequately characterize the plasma concentration-time profile.

  • Suggested Time Points: Pre-dose (0 hr), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose. Sampling should be frequent around the expected Tmax of ~2 hours in the fasted state.

5. Data Analysis:

  • Calculate PK parameters (AUC0-t, AUC0-inf, Cmax, Tmax, t1/2) using non-compartmental methods.

  • Compare parameters between fed and fasted states. An effect of food is established if the 90% confidence intervals for the geometric mean ratio (Fed/Fasted) for AUC and Cmax fall outside the equivalence limits of 80-125%.

Visualizations

Diagrams of Workflows and Relationships

FoodEffectWorkflow cluster_screening Phase 1: Enrollment cluster_period1 Period 1 cluster_washout Phase 2: Washout cluster_period2 Period 2: Crossover cluster_analysis Phase 3: Analysis Screen Screening & Enrollment of Healthy Volunteers Rand Randomization Screen->Rand Fasted1 Group A 10-hour Overnight Fast Rand->Fasted1 Group A Fed1 Group B 10-hour Overnight Fast Rand->Fed1 Group B DoseA Administer this compound (Fasted) Fasted1->DoseA Meal1 Administer High-Fat Meal Fed1->Meal1 DoseB Administer this compound (Fed) Meal1->DoseB 30 min after start PKS1 Serial PK Blood Sampling (0-72h) DoseA->PKS1 DoseB->PKS1 Washout Washout Period (>= 7 Days) PKS1->Washout Fasted2 Group B 10-hour Overnight Fast Washout->Fasted2 Fed2 Group A 10-hour Overnight Fast Washout->Fed2 DoseC Administer this compound (Fasted) Fasted2->DoseC Meal2 Administer High-Fat Meal Fed2->Meal2 DoseD Administer this compound (Fed) Meal2->DoseD 30 min after start PKS2 Serial PK Blood Sampling (0-72h) DoseC->PKS2 DoseD->PKS2 Analysis Calculate PK Parameters (AUC, Cmax, Tmax) PKS2->Analysis Compare Compare Fed vs. Fasted (90% CI for Geo Mean Ratio) Analysis->Compare

Caption: Workflow for a standard two-way crossover food-effect study.

DietImpact cluster_cause Dietary Cause cluster_mechanism Physiological Mechanisms cluster_effect Pharmacokinetic Impact Meal High-Fat Meal Intake Gastric Delayed Gastric Emptying Meal->Gastric pH Altered GI pH & Motility Meal->pH Bile Increased Bile Secretion Meal->Bile Rate Decreased Rate of Absorption (Increased Tmax, Increased Lag Time) Gastric->Rate Primary Effect Extent Decreased Extent of Absorption (Reduced AUC & Cmax) Gastric->Extent pH->Extent Bile->Extent

Caption: Mechanism of how a high-fat meal impacts this compound absorption.

References

Challenges in long-term Alvimopan administration for chronic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the long-term administration of Alvimopan, a peripherally acting µ-opioid receptor antagonist (PAMORA), for chronic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the approved clinical use of this compound?

This compound is approved for short-term use to accelerate the time to upper and lower gastrointestinal (GI) recovery following surgeries that include partial bowel resection with primary anastomosis.[1][2] It is intended for hospital use only, with a maximum of 15 doses.[3]

Q2: What are the primary challenges and risks associated with long-term this compound administration for chronic conditions?

The most significant challenge identified in clinical trials is a potential increased risk of myocardial infarction (MI) with long-term use.[3] A 12-month study in patients with opioid-induced bowel dysfunction (a chronic condition) showed a higher incidence of MI in patients treated with this compound compared to placebo, leading to a boxed warning and a restricted use program for the drug.[1] For researchers, preclinical challenges may include µ-opioid receptor (MOR) upregulation, tachyphylaxis (loss of drug effect over time), and maintaining the peripheral restriction of the drug in long-term, high-dose animal models.

Q3: What is the mechanism of action of this compound?

This compound is a competitive antagonist of the µ-opioid receptor. It has a high binding affinity for MORs in the gastrointestinal tract. Due to its pharmacokinetic properties—specifically its large molecular weight and low lipophilicity—it does not readily cross the blood-brain barrier, allowing it to block the peripheral effects of opioids (like constipation) without reversing their central analgesic effects.

Q4: What is µ-opioid receptor tachyphylaxis, and how might it impact long-term this compound experiments?

Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. In the context of long-term antagonist administration, a potential concern is receptor upregulation. Chronic blockade of MORs could theoretically lead to a compensatory increase in the number or sensitivity of these receptors. While this is more commonly discussed with agonists leading to desensitization, chronic antagonism can also lead to adaptive changes in the receptor system. For an antagonist like this compound, this could manifest as a need for increasing doses to achieve the same level of peripheral blockade, or a rebound effect upon drug withdrawal.

Troubleshooting Guide for Experimental Issues

Issue 1: Diminishing antagonist effect of this compound in a long-term animal model.
  • Question: In our rodent model of opioid-induced bowel dysfunction, we observed a significant antagonist effect from this compound for the first two weeks. However, by week four, the effect has diminished, and we need higher doses to achieve the same level of GI motility. What could be the cause?

  • Answer: This phenomenon likely points to a compensatory biological response. Here are the potential causes and troubleshooting steps:

    • MOR Upregulation: Chronic receptor blockade can lead to an increase in receptor expression on cell surfaces.

      • Suggested Protocol: Perform radioligand binding assays on tissue homogenates (e.g., from the colon or ileum) from your long-term treated animals and compare them to a control group. An increased Bmax (maximum binding capacity) for a MOR-selective radioligand would indicate receptor upregulation.

    • Altered Drug Metabolism: The animal's metabolic pathways may have adapted to the chronic presence of the drug. This compound is primarily metabolized by intestinal flora.

      • Suggested Protocol: Analyze plasma and fecal samples at different time points using LC-MS/MS to quantify this compound and its primary metabolite. An increased rate of clearance could suggest metabolic adaptation.

    • Development of Alternative Signaling Pathways: The biological system might be compensating for the MOR blockade through other pathways that regulate gut motility.

Issue 2: High variability in results from in vitro cell-based assays.
  • Question: We are using a human intestinal cell line (e.g., Caco-2) to model the effects of this compound on opioid-induced changes in cell signaling. After several passages while continuously exposing the cells to this compound, our results from cAMP assays have become highly variable. Why?

  • Answer: Long-term cell culture can present several challenges. Consider the following:

    • Receptor Expression Instability: GPCR expression, including MOR, can fluctuate significantly over multiple cell passages. Chronic exposure to an antagonist might select for cells with lower or altered receptor expression.

      • Suggested Protocol: Regularly perform quantitative PCR (qPCR) or Western blotting to monitor MOR expression levels at different passage numbers. Consider using a stable, inducible expression system for more consistent receptor levels.

    • Cell Line Health: Chronic drug exposure can be stressful to cells, affecting their overall health and signaling integrity.

      • Suggested Protocol: Routinely check cell viability (e.g., using a Trypan Blue exclusion assay) and monitor for morphological changes. Ensure that the concentration of this compound used is not cytotoxic over the experimental duration.

Issue 3: Observing unexpected systemic effects in an animal model.
  • Question: Our long-term study involves high doses of this compound in a rodent model. We are observing behaviors that suggest potential central nervous system (CNS) effects, even though this compound is supposed to be peripherally restricted. How is this possible?

  • Answer: While this compound has low oral bioavailability (~6%) and poor CNS penetration, several factors could lead to unexpected systemic effects in a research setting:

    • Blood-Brain Barrier (BBB) Disruption: The experimental model itself might involve conditions that compromise the integrity of the BBB (e.g., inflammation models, specific genetic strains).

    • High Dosage Saturation: At very high doses, the mechanisms that limit CNS penetration could become saturated, allowing a small but significant amount of the drug to cross the BBB.

    • Metabolite Activity: this compound has a major metabolite that is also active. While it is also expected to be peripherally restricted, its pharmacokinetic profile might differ slightly from the parent compound, especially under conditions of chronic high dosing.

      • Suggested Protocol: To confirm CNS penetration, collect brain tissue from the animals and measure the concentration of this compound and its primary metabolite using a sensitive method like LC-MS/MS. Compare these levels to plasma concentrations to determine the brain-to-plasma ratio.

Quantitative Data Summary

Table 1: Pharmacokinetic Properties of this compound

ParameterValueRelevance for Long-Term Studies
Mechanism of Action Peripherally Acting µ-Opioid Receptor (MOR) AntagonistThe primary target for efficacy and potential for receptor upregulation.
Binding Affinity (Ki) ~0.2 ng/mL for MORHigh affinity suggests potent and specific binding at the target site.
Oral Bioavailability ~6% (Range: 1-19%)Low systemic exposure is key to its peripheral action.
CNS Penetration Minimal (does not cross the blood-brain barrier)A critical feature; any compromise could lead to central effects.
Metabolism Primarily by intestinal floraChanges in gut microbiome could alter drug metabolism over time.
Primary Metabolite ADL 08-0011 (active)The long-term effects and pharmacokinetics of this metabolite should also be considered.
Terminal Half-life 10 to 18 hoursDictates the dosing schedule required to maintain steady-state concentrations.

Experimental Protocols & Visualizations

Protocol 1: Assessing MOR Desensitization/Upregulation In Vitro

This protocol provides a method to determine if long-term exposure to this compound alters the signaling capacity of the µ-opioid receptor in a cell-based model.

  • Cell Culture: Culture HEK293 cells stably expressing the human µ-opioid receptor. Divide cells into two groups: a control group and a group chronically treated with this compound (e.g., 1 µM for 72 hours).

  • cAMP Assay:

    • Plate cells from both groups.

    • Wash cells to remove the this compound from the treated group.

    • Stimulate the cells with 10 µM forskolin (to increase cAMP) and co-treat with varying concentrations of a MOR agonist (e.g., DAMGO).

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Plot the concentration-response curve for the agonist's inhibition of forskolin-stimulated cAMP.

    • Compare the EC50 and Emax values between the control and this compound-treated groups. A leftward shift in the agonist's potency (lower EC50) in the this compound-treated group may suggest receptor sensitization or upregulation.

G cluster_setup Experimental Setup cluster_assay cAMP Assay cluster_analysis Data Analysis start HEK293 cells with stable MOR expression control Control Group (Vehicle) start->control 72 hours treated Treated Group (Chronic this compound) start->treated 72 hours stim Stimulate with Forskolin + MOR Agonist (DAMGO) control->stim wash Wash to remove This compound treated->wash wash->stim measure Measure cAMP levels stim->measure analysis Plot Dose-Response Curve (DAMGO vs cAMP inhibition) measure->analysis compare Compare EC50 and Emax between groups analysis->compare

Caption: Workflow for assessing MOR functional sensitivity after chronic antagonist exposure.

Signaling Pathway and this compound's Mechanism

The diagram below illustrates the signaling pathway of the µ-opioid receptor and the mechanism by which this compound acts as an antagonist. It also depicts potential long-term adaptive changes.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor (MOR) Gi Gi Protein MOR->Gi Activates Upreg Potential Chronic Effect: Receptor Upregulation MOR->Upreg Opioid Opioid Agonist Opioid->MOR Binds & Activates This compound This compound This compound->MOR Competitively Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: this compound competitively antagonizes the µ-opioid receptor signaling cascade.

Troubleshooting Logic Flow

This diagram provides a logical workflow for diagnosing the cause of diminishing this compound efficacy in long-term experiments.

G start Observation: Diminishing this compound Efficacy Over Time q1 Is receptor expression altered? start->q1 p1 Perform radioligand binding or Western blot on GI tissue q1->p1 Investigate q2 Is drug clearance increased? q1->q2 No a1_yes Cause: Receptor Upregulation p1->a1_yes If Bmax is increased p2 Perform pharmacokinetic analysis (LC-MS/MS of plasma/feces) q2->p2 Investigate a3_no Possible Cause: Alternative Signaling Pathway Compensation q2->a3_no No a2_yes Cause: Metabolic Adaptation p2->a2_yes If clearance is faster

Caption: Logical workflow for troubleshooting decreased this compound efficacy in vivo.

References

Alvimopan Clinical Research: A Technical Support Center for Enhanced Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers working with Alvimopan, a peripherally acting mu-opioid receptor antagonist. Our goal is to facilitate the design of cost-effective clinical and preclinical research by providing detailed protocols, troubleshooting guides, and key data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of the mu-opioid receptor, primarily in the gastrointestinal tract. It competitively binds to these receptors, inhibiting the effects of opioid agonists (like morphine) that cause decreased GI motility and secretion. Due to its chemical properties, this compound has limited ability to cross the blood-brain barrier, thus it does not reverse the central analgesic effects of opioids.

Q2: What are the key factors influencing the cost-effectiveness of this compound in a clinical setting?

A2: The cost-effectiveness of this compound is primarily driven by its ability to accelerate the recovery of gastrointestinal function, which in turn can lead to a shorter hospital length of stay (LOS).[1][2][3][4] Reductions in the incidence of postoperative ileus also contribute to lower overall healthcare costs by minimizing the need for additional interventions.[1]

Q3: Are there specific patient populations where this compound has shown greater cost-effectiveness?

A3: Studies have suggested that this compound is cost-effective in patients undergoing major elective colorectal surgery, including those within an enhanced recovery after surgery (ERAS) protocol. One study noted a more pronounced effect on reducing the length of stay in patients 70 years of age or older.

Data Presentation: Summary of Cost-Effectiveness Data

The following tables summarize key quantitative data from various studies on the impact of this compound on hospital length of stay and associated costs.

Table 1: Impact of this compound on Hospital Length of Stay (LOS)

Study PopulationReduction in LOS (this compound vs. Control)Statistical Significance (P-value)
Major Elective Enhanced Recovery Colorectal Surgery1.6 days shorterP = 0.002
Elective Colorectal Surgery0.9 days shorter (adjusted)p<0.01
Open Bowel Resection1.2 days shorterNot provided
Laparoscopic Bowel Resection0.9 days shorterNot provided
Radical Cystectomy1 day shorter (median)P < .001
Radical Cystectomy (Randomized Controlled Trial)2.63 days shorterp=0.005

Table 2: Impact of this compound on Hospital Costs

Study PopulationCost Savings per Patient (this compound vs. Control)Statistical Significance (P-value)
Major Elective Enhanced Recovery Colorectal Surgery$1,492P = 0.01
Elective Colorectal Surgery$636 (adjusted)p=0.02
Open Bowel Resection$1,042Not provided
Laparoscopic Bowel Resection$338Not provided
Radical Cystectomy$2,709P = .003
Radical Cystectomy (Randomized Controlled Trial)$2,640 (total combined costs)p=0.068
North American Phase III Efficacy Trials$879 - $977Not provided
Large Inpatient Database after Bowel Resection$1,040P = 0.033

Troubleshooting Guide

Issue: High variability in in vitro assay results.

  • Possible Cause: this compound solubility. This compound is zwitterionic at physiological pH, which can contribute to low solubility.

  • Troubleshooting Steps:

    • Ensure complete dissolution of this compound in the appropriate solvent before preparing serial dilutions.

    • Consider the pH of your buffer system, as solubility can be affected.

    • For cell-based assays, verify the final concentration of any organic solvent (e.g., DMSO) is not affecting cell viability.

Issue: Inconsistent results in animal models of postoperative ileus.

  • Possible Cause: Timing of drug administration. Preclinical studies suggest that the timing of this compound administration in relation to the surgical procedure and opioid administration can influence its efficacy.

  • Troubleshooting Steps:

    • Standardize the administration protocol, including the time of dosing relative to surgery and/or opioid challenge.

    • Ensure consistent surgical manipulation to induce a reproducible level of postoperative ileus.

    • Monitor and control for factors that can influence gastrointestinal transit, such as animal stress and diet.

Issue: Difficulty in interpreting competitive binding assay data.

  • Possible Cause: Inadequate assay conditions or improper data analysis.

  • Troubleshooting Steps:

    • Optimize incubation time and temperature to ensure binding equilibrium is reached.

    • Include appropriate controls, such as non-specific binding determination with a high concentration of an unlabeled ligand.

    • Use a non-linear regression analysis to accurately determine the IC50 and Ki values.

Experimental Protocols

Protocol 1: In Vitro Mu-Opioid Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for the mu-opioid receptor.

Materials:

  • Cell membranes expressing the human mu-opioid receptor

  • Radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Unlabeled mu-opioid receptor agonist (for non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail and counter

Methodology:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either vehicle, unlabeled agonist (for non-specific binding), or varying concentrations of this compound.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to calculate the IC50 and subsequently the Ki value for this compound.

Protocol 2: In Vivo Assessment of Gastrointestinal Transit in a Rodent Model

This protocol describes a method to evaluate the effect of this compound on opioid-induced delay in gastrointestinal transit.

Materials:

  • Rodents (e.g., rats or mice)

  • This compound

  • Opioid agonist (e.g., morphine)

  • Non-absorbable marker (e.g., carmine red or charcoal meal)

  • Vehicle for drug administration (e.g., saline)

  • Gavage needles

Methodology:

  • Acclimate animals to the experimental conditions to minimize stress.

  • Fast the animals overnight with free access to water.

  • Administer this compound or vehicle orally via gavage at a predetermined time before the opioid challenge.

  • Administer the opioid agonist (e.g., morphine) or vehicle subcutaneously.

  • After a specified time, administer the non-absorbable marker orally via gavage.

  • Euthanize the animals at a fixed time point after the marker administration.

  • Carefully dissect the gastrointestinal tract from the stomach to the cecum.

  • Measure the total length of the small intestine and the distance traveled by the marker.

  • Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.

  • Compare the gastrointestinal transit between different treatment groups.

Mandatory Visualizations

Here are diagrams illustrating key concepts related to this compound's mechanism and experimental workflow.

Alvimopan_Mechanism_of_Action cluster_gut Gastrointestinal Tract cluster_cns Central Nervous System Opioid_Agonist Opioid Agonist (e.g., Morphine) Mu_Receptor Mu-Opioid Receptor Opioid_Agonist->Mu_Receptor Binds and Activates Opioid_Agonist_CNS Opioid Agonist Decreased_Motility Decreased GI Motility (Constipation) Mu_Receptor->Decreased_Motility Leads to This compound This compound This compound->Mu_Receptor Competitively Binds and Blocks Alvimopan_CNS This compound (Limited BBB Penetration) Mu_Receptor_CNS Mu-Opioid Receptor Opioid_Agonist_CNS->Mu_Receptor_CNS Binds and Activates Analgesia Analgesia Mu_Receptor_CNS->Analgesia Leads to

Caption: this compound's peripheral antagonism of mu-opioid receptors.

Experimental_Workflow Start Start: In Vivo Experiment Animal_Prep Animal Preparation (Fasting) Start->Animal_Prep Drug_Admin Drug Administration (this compound/Vehicle) Animal_Prep->Drug_Admin Opioid_Challenge Opioid Challenge (Morphine/Vehicle) Drug_Admin->Opioid_Challenge Marker_Admin Marker Administration (Carmine Red) Opioid_Challenge->Marker_Admin Euthanasia Euthanasia & Dissection Marker_Admin->Euthanasia Measurement Measure GI Transit Euthanasia->Measurement Analysis Data Analysis Measurement->Analysis End End Analysis->End

Caption: Workflow for in vivo assessment of GI transit.

References

Why did some Alvimopan phase III trials show non-significant results?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Alvimopan Clinical Trials Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of this compound clinical trials, with a particular focus on Phase III studies that yielded non-significant results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peripherally acting mu-opioid receptor antagonist (PAMORA).[1][2][3] It is designed to block the effects of opioids on the gastrointestinal tract without interfering with their analgesic effects on the central nervous system.[4] Opioids, commonly used for post-operative pain management, bind to mu-opioid receptors in the gut, leading to decreased motility and constipation. This compound competitively binds to these peripheral mu-opioid receptors, thereby inhibiting the gastrointestinal side effects of opioids.

Q2: Have all this compound Phase III trials been successful?

No, not all Phase III trials of this compound have met their primary endpoints. While several studies demonstrated efficacy, leading to its approval for postoperative ileus (POI) in certain patient populations, other trials, notably for POI in a European setting and for opioid-induced constipation (OIC), did not achieve statistical significance on their primary outcome measures.

Troubleshooting Non-Significant Trial Results

This section provides a detailed breakdown of two key Phase III trials with non-significant primary endpoints, offering potential explanations and troubleshooting considerations for future research.

Case Study 1: Postoperative Ileus (POI) - Study SB-767905/001

This European, Australian, and New Zealand-based trial did not meet its primary endpoint for the management of postoperative ileus.

Summary of Quantitative Data
EndpointThis compound 6 mgThis compound 12 mgPlaceboStatistical Significance (vs. Placebo)
Primary: GI3 Recovery (Time to first toleration of solid food AND first flatus or bowel movement) HR: 1.22 (95% CI: 1.01, 1.47)HR: 1.13 (95% CI: 0.94, 1.37)-p=0.042 (NS)
Secondary: GI2 Recovery (Time to first toleration of solid food AND first bowel movement) Statistically SignificantStatistically Significant-Met
Secondary: Time to Hospital Discharge Order Written Not Statistically SignificantNot Statistically Significant-Not Met

(NS: Not Significant; HR: Hazard Ratio; CI: Confidence Interval)

Troubleshooting Guide

Issue: Primary endpoint (GI3) not met, while a key secondary endpoint (GI2) was.

Potential Causes & Troubleshooting:

  • Endpoint Selection:

    • Problem: The GI3 endpoint, which includes the passage of flatus, may be a more subjective and less reliable measure of meaningful clinical recovery compared to GI2, which relies on the more concrete event of a bowel movement. The timing of reporting flatus can be inconsistent among patients.

    • Recommendation: For future trials, consider using GI2 (time to toleration of solid food and first bowel movement) as the primary endpoint, as it may be a more robust and clinically relevant measure of gastrointestinal recovery.

  • Differences in Perioperative Care:

    • Problem: There were notable differences in the standard of perioperative care between the European trial and the North American trials where this compound showed significant efficacy. In the European study, there was a higher use of non-opioid analgesics (69% vs. 4% in US studies) in the initial 48 hours post-surgery. This reduced reliance on opioids in the placebo group may have led to a faster baseline recovery, diminishing the observable treatment effect of this compound.

    • Recommendation: When designing multinational trials, it is crucial to standardize perioperative care protocols, particularly pain management strategies, to ensure a consistent baseline and a fair evaluation of the investigational drug's effect. A post-hoc analysis of the European trial revealed that in the subset of patients who did receive opioid-based patient-controlled analgesia, this compound did show a significant acceleration in GI-2 recovery.

Experimental Protocol: Study SB-767905/001
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.

  • Patient Population: 911 patients undergoing elective major abdominal surgery (741 bowel resection, 170 radical hysterectomy).

  • Inclusion Criteria: Adults (≥18 years) scheduled for surgery via laparotomy and for postoperative opioid pain management.

  • Exclusion Criteria: Not detailed in the provided search results.

  • Treatment Arms:

    • This compound 6 mg orally, administered 2 hours before surgery and twice daily postoperatively.

    • This compound 12 mg orally, administered 2 hours before surgery and twice daily postoperatively.

    • Placebo orally, administered on the same schedule.

  • Duration of Treatment: Until hospital discharge or for a maximum of seven days.

  • Primary Endpoint: Time to recovery of gastrointestinal function, defined as the later of the following: time from surgery to first toleration of solid foods, and time from surgery to first passage of flatus or bowel movement (GI3).

Case Study 2: Opioid-Induced Constipation (OIC) - Study SB-767905/013

This trial investigating this compound for the treatment of OIC in patients with non-cancer pain did not meet its primary efficacy endpoint.

Summary of Quantitative Data
EndpointThis compound 0.5 mg once dailyThis compound 0.5 mg twice dailyPlaceboStatistical Significance (vs. Placebo)
Primary: Proportion of Responders Not Significantly DifferentNot Significantly Different-p=0.259
(≥3 SBMs/week AND an average increase of ≥1 SBM/week from baseline)p=0.214

(SBM: Spontaneous Bowel Movement)

Troubleshooting Guide

Issue: The primary endpoint, a composite measure of bowel movement frequency, was not met.

Potential Causes & Troubleshooting:

  • Patient Population Heterogeneity:

    • Problem: The underlying causes and severity of OIC can vary significantly among patients with chronic non-cancer pain. The study population may have included individuals with a range of opioid tolerance levels and baseline bowel habits, potentially masking the treatment effect.

    • Recommendation: Future studies could benefit from more stringent patient stratification based on opioid dose, duration of opioid use, and baseline constipation severity to identify subpopulations that may derive the most benefit.

  • Placebo Effect:

    • Problem: Gastrointestinal endpoints are known to be susceptible to a significant placebo effect. The structured environment of a clinical trial, with regular monitoring and patient diaries, can in itself lead to improvements in bowel function in the placebo group.

    • Recommendation: Employing a run-in period to establish a stable baseline and identify placebo responders before randomization could help to mitigate this effect. Additionally, focusing on more objective secondary endpoints, such as changes in stool consistency or the need for rescue laxatives, can provide further insights.

Experimental Protocol: Study SB-767905/013
  • Study Design: Randomized, double-blind, placebo-controlled, multicenter, parallel-group.

  • Patient Population: 485 adults taking opioid therapy for persistent non-cancer pain with resulting opioid-induced bowel dysfunction.

  • Inclusion Criteria: Adults on stable opioid therapy for non-cancer pain, experiencing opioid-induced bowel dysfunction (defined by infrequent bowel movements and other symptoms), willing to discontinue other laxatives.

  • Exclusion Criteria: Pregnancy, lactation, non-ambulatory status, participation in another investigational drug trial within 30 days, opioid use for addiction management or cancer-related pain.

  • Treatment Arms:

    • This compound 0.5 mg once daily.

    • This compound 0.5 mg twice daily.

    • Placebo.

  • Duration of Treatment: 12 weeks.

  • Primary Endpoint: The proportion of patients who experienced ≥3 spontaneous bowel movements (SBMs) per week over the treatment period AND an average increase from baseline of ≥1 SBM per week.

Visualizations

This compound's Mechanism of Action: Signaling Pathway

Alvimopan_Mechanism cluster_gut_lumen Gut Lumen cluster_enterocyte Enteric Neuron/Smooth Muscle Cell This compound This compound (Oral) Alvimopan_Receptor This compound This compound->Alvimopan_Receptor Absorption Mu_Receptor Mu-Opioid Receptor G_Protein Gi/Go Protein Mu_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Neurotransmitter ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter K_Efflux ↑ K+ Efflux K_Channel->K_Efflux K_Efflux->Neurotransmitter Motility ↓ GI Motility & Secretion Neurotransmitter->Motility Opioid Opioid Agonist (e.g., Morphine) Opioid->Mu_Receptor Activation Alvimopan_Receptor->Mu_Receptor Competitive Antagonism

Caption: this compound competitively antagonizes mu-opioid receptors in the gut.

Logical Flow for Troubleshooting Non-Significant POI Trial Results

POI_Troubleshooting Start Phase III POI Trial: Non-Significant Primary Endpoint Endpoint Evaluate Primary Endpoint Selection (e.g., GI3 vs. GI2) Start->Endpoint Perioperative Analyze Perioperative Care Protocols Start->Perioperative Endpoint_Subjective Is the endpoint subjective? (e.g., includes flatus) Endpoint->Endpoint_Subjective Yes Opioid_Use Was opioid use consistent across all study sites/regions? Perioperative->Opioid_Use No Endpoint_Objective Consider a more objective endpoint (e.g., GI2 - bowel movement) Endpoint_Subjective->Endpoint_Objective Standardize_Care Standardize pain management protocols in future trials Opioid_Use->Standardize_Care Subgroup_Analysis Conduct subgroup analysis on patients with consistent opioid use Opioid_Use->Subgroup_Analysis

Caption: Troubleshooting logic for non-significant postoperative ileus trials.

References

Alvimopan Protocol Adjustment: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the use of Alvimopan in experimental settings, with a specific focus on protocol adjustments for subjects with renal impairment. The following information is intended to assist researchers in designing and executing studies involving this compound, ensuring subject safety and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a peripherally acting mu-opioid receptor antagonist.[1][2] It competitively binds to mu-opioid receptors in the gastrointestinal tract, inhibiting the effects of opioids on gut motility.[1] Due to its chemical structure and low oral bioavailability, this compound does not cross the blood-brain barrier and therefore does not reverse the central analgesic effects of opioids.[1]

Q2: What is the standard clinical protocol for this compound administration?

A2: The standard adult dosage for accelerating gastrointestinal recovery after partial bowel resection is 12 mg administered orally 30 minutes to 5 hours before surgery, followed by 12 mg twice daily from the day after surgery until discharge, for a maximum of 7 days or 15 doses.[3]

Q3: Are dose adjustments required for patients with renal impairment?

A3: For patients with mild-to-severe renal impairment, no dosage adjustment is necessary. However, this compound is not recommended for patients with end-stage renal disease (ESRD).

Q4: How does renal impairment affect the pharmacokinetics of this compound and its active metabolite?

A4: While the plasma concentrations of this compound are not significantly altered in patients with mild-to-severe renal impairment, the exposure to its active metabolite (ADL 08-0011) is 2- to 5-fold higher in patients with moderate to severe renal impairment compared to those with normal renal function.

Q5: What is the this compound REMS Program?

A5: The this compound Risk Evaluation and Mitigation Strategy (REMS) Program is a required safety program by the U.S. Food and Drug Administration (FDA) to mitigate the potential risk of myocardial infarction with long-term use. This program restricts this compound to short-term, in-hospital use (a maximum of 15 doses) for patients undergoing bowel resection surgery. Only hospitals enrolled in the REMS program can dispense this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Increased gastrointestinal adverse effects (e.g., abdominal pain, diarrhea, nausea) in a subject with moderate to severe renal impairment. Increased plasma concentration of the active metabolite of this compound.Monitor the subject closely for adverse reactions. If adverse reactions occur and are suspected to be related to high metabolite concentrations, consider discontinuing this compound.
Subject with a history of long-term opioid use is enrolled in a study. Contraindication for this compound use.This compound is contraindicated in patients who have taken therapeutic doses of opioids for more than 7 consecutive days immediately prior to administration. Discontinue the subject from the this compound arm of the study.
Difficulty in obtaining this compound for a research study. This compound is distributed under a restricted program (REMS).Ensure the research is being conducted in a hospital that is enrolled in the this compound REMS Program.
Uncertainty about administering this compound to a patient with rapidly declining renal function. Potential for accumulation of the active metabolite.Exercise caution and increase monitoring for adverse effects. If the patient progresses to end-stage renal disease, this compound use is not recommended.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Adults with Varying Degrees of Renal Function

Parameter Normal Renal Function (Creatinine Clearance > 80 mL/min) Mild Renal Impairment (Creatinine Clearance 51-80 mL/min) Moderate Renal Impairment (Creatinine Clearance 31-50 mL/min) Severe Renal Impairment (Creatinine Clearance < 30 mL/min)
This compound Cmax No significant changeNo significant changeNo significant changeNo significant change
This compound AUC No significant changeNo significant changeNo significant changeNo significant change
This compound Half-life ~10-17 hoursComparable to normalComparable to normalLonger than normal
Metabolite (ADL 08-0011) Exposure (AUC) BaselineComparable to normal2- to 5-fold higher than normal2- to 5-fold higher than normal

Table 2: Dosing Recommendations for this compound in Renal Impairment

Degree of Renal Impairment Creatinine Clearance (mL/min) Recommended Dose Adjustment Monitoring
Mild 51-80No adjustment necessaryStandard monitoring
Moderate 31-50No adjustment necessaryMonitor for adverse reactions
Severe < 30No adjustment necessaryClosely monitor for adverse reactions that could indicate high metabolite concentrations (e.g., diarrhea, gastrointestinal pain, cramping). Discontinue if adverse reactions occur.
End-Stage Renal Disease (ESRD) < 15 or on dialysisNot recommendedN/A

Experimental Protocols

Key Experiment: Pharmacokinetic Study of this compound in Subjects with Renal Impairment

  • Objective: To evaluate the effect of renal impairment on the pharmacokinetic profile of this compound and its primary metabolite, ADL 08-0011.

  • Study Design: An open-label, single-dose, parallel-group study.

  • Subject Population:

    • Healthy volunteers with normal renal function (Creatinine Clearance [CrCl] > 80 mL/min).

    • Subjects with mild renal impairment (CrCl 51-80 mL/min).

    • Subjects with moderate renal impairment (CrCl 31-50 mL/min).

    • Subjects with severe renal impairment (CrCl < 30 mL/min).

    • Exclusion criteria: Subjects with end-stage renal disease, history of complete bowel obstruction, or those who have taken therapeutic doses of opioids for more than 7 consecutive days prior to the study.

  • Methodology:

    • A single oral dose of 12 mg this compound is administered to all subjects.

    • Serial blood samples are collected at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

    • Plasma concentrations of this compound and its metabolite (ADL 08-0011) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Pharmacokinetic parameters, including Cmax (maximum plasma concentration), AUC (area under the plasma concentration-time curve), and t1/2 (half-life), are calculated for both this compound and its metabolite.

  • Primary Endpoints:

    • Comparison of Cmax and AUC of this compound and its metabolite across the different renal function groups.

  • Key Findings Leading to Current Recommendations: The study would demonstrate that while the pharmacokinetics of the parent drug, this compound, are not significantly affected by renal impairment, the exposure to the active metabolite is substantially increased in subjects with moderate to severe renal impairment. This finding underpins the recommendation for close monitoring of adverse effects in this population, despite no dose adjustment being required.

Visualizations

Alvimopan_Mechanism_of_Action cluster_gut Gastrointestinal Tract cluster_cns Central Nervous System Opioid Opioid Analgesic MuReceptor Mu-Opioid Receptor Opioid->MuReceptor Binds and Activates This compound This compound This compound->MuReceptor Competitively Binds and Blocks GIT_Effects Decreased GI Motility (Constipation, Ileus) MuReceptor->GIT_Effects Leads to Opioid_CNS Opioid Analgesic MuReceptor_CNS Mu-Opioid Receptor Opioid_CNS->MuReceptor_CNS Binds and Activates Analgesia Analgesia MuReceptor_CNS->Analgesia Leads to BBB Blood-Brain Barrier Alvimopan_pass This compound Alvimopan_pass->BBB Does Not Cross

This compound's peripheral mu-opioid receptor antagonism.

Alvimopan_Renal_Impairment_Workflow Start Patient Considered for this compound Therapy AssessRenal Assess Renal Function (Calculate Creatinine Clearance) Start->AssessRenal NormalMild Normal or Mild Impairment (CrCl > 50 mL/min) AssessRenal->NormalMild CrCl > 50 ModerateSevere Moderate to Severe Impairment (CrCl 15-50 mL/min) AssessRenal->ModerateSevere 15 <= CrCl <= 50 ESRD End-Stage Renal Disease (CrCl < 15 mL/min or Dialysis) AssessRenal->ESRD CrCl < 15 StandardDose Administer Standard this compound Protocol (12 mg pre-op, then 12 mg BID) NormalMild->StandardDose ModerateSevere->StandardDose Contraindicated This compound Not Recommended ESRD->Contraindicated Monitor Monitor for Adverse Effects (GI symptoms) StandardDose->Monitor AdverseEffects Adverse Effects Present? Monitor->AdverseEffects Continue Continue Treatment AdverseEffects->Continue No Discontinue Consider Discontinuation AdverseEffects->Discontinue Yes

Decision workflow for this compound use in renal impairment.

References

Validation & Comparative

Comparing Alvimopan's efficacy to other peripherally acting mu-opioid antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Alvimopan and Other Peripherally Acting Mu-Opioid Antagonists

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of peripherally acting mu-opioid receptor antagonists (PAMORAs) is crucial for advancing the treatment of opioid-induced gastrointestinal side effects. This guide provides an objective comparison of this compound with other approved PAMORAs—methylnaltrexone, naloxegol, and naldemedine—supported by experimental data from pivotal clinical trials.

Introduction to PAMORAs

Opioid analgesics are mainstays in pain management; however, their utility is often limited by significant gastrointestinal side effects, most notably postoperative ileus (POI) and opioid-induced constipation (OIC). These conditions arise from the activation of mu-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility.[1][2] PAMORAs are a class of drugs designed to selectively antagonize these peripheral mu-opioid receptors without compromising the centrally mediated analgesic effects of opioids.[1] This selective action is primarily due to their limited ability to cross the blood-brain barrier.[3]

The primary distinction among the PAMORAs discussed in this guide lies in their approved indications. This compound is specifically approved for the acceleration of gastrointestinal recovery following surgeries that include partial bowel resection with primary anastomosis.[4] In contrast, methylnaltrexone, naloxegol, and naldemedine are approved for the treatment of OIC in patients with chronic non-cancer pain, and in some cases, in patients with advanced illness receiving palliative care. This fundamental difference in target patient populations and indications is critical when evaluating and comparing their efficacy.

Comparative Efficacy and Data

Direct head-to-head clinical trials comparing this compound with other PAMORAs are scarce due to their distinct primary indications. Therefore, this comparison relies on data from their respective placebo-controlled pivotal trials. The following tables summarize the key characteristics and quantitative efficacy data for each drug.

Table 1: Key Characteristics of this compound and Other PAMORAs

FeatureThis compoundMethylnaltrexoneNaloxegolNaldemedine
Approved Indication Acceleration of time to upper and lower GI recovery following partial large or small bowel resection surgery with primary anastomosis.Treatment of OIC in adults with advanced illness receiving palliative care, and in adults with chronic non-cancer pain.Treatment of OIC in adults with chronic non-cancer pain.Treatment of OIC in adults with chronic non-cancer pain.
Mechanism of Action Peripherally acting mu-opioid receptor antagonist.Peripherally acting mu-opioid receptor antagonist.Peripherally acting mu-opioid receptor antagonist; a pegylated derivative of naloxone.Peripherally acting mu-opioid receptor antagonist.
Administration OralSubcutaneous, OralOralOral
Key Efficacy Endpoint(s) Time to recovery of GI function (composite of first flatus/bowel movement and solid food tolerance), Time to hospital discharge order written.Proportion of patients with rescue-free laxation within 4 hours of the first dose, Time to rescue-free laxation.Percentage of OIC responders over 12 weeks.Proportion of responders (defined by frequency of spontaneous bowel movements).

Table 2: Summary of Quantitative Efficacy Data from Pivotal Clinical Trials

DrugTrial/Study PopulationKey Efficacy Results
This compound Pooled analysis of Phase III trials in patients undergoing bowel resection.- GI-3 Recovery (Time to first flatus/stool and solid food): Hazard Ratio vs. Placebo: 1.28 (6 mg dose) and 1.38 (12 mg dose) (P ≤ 0.001 for both). - GI-2 Recovery (Time to first flatus/stool): Significantly accelerated vs. Placebo.
Phase III trial in patients undergoing major abdominal surgery (partial colectomy or hysterectomy).- Time to GI Recovery: Significantly reduced with 6 mg dose vs. Placebo (Hazard Ratio = 1.45; P = 0.003). - Time to Hospital Discharge Order Written: Significantly accelerated with 6 mg dose vs. Placebo (Hazard Ratio = 1.50; P < 0.001).
Methylnaltrexone Pooled data from two randomized, double-blind, placebo-controlled studies in patients with advanced illness and OIC.- Rescue-free laxation within 4 hours of first dose: 62.4% with methylnaltrexone vs. 16.8% with placebo (P<0.0001).
Phase III, double-blind trial in patients with chronic noncancer pain and OIC.- Percentage of dosing days resulting in a rescue-free bowel movement within 4 hours (Weeks 1-4): 27.4% (450 mg) and 24.6% (300 mg) vs. 18.2% with placebo (P < 0.0001 and P = 0.002, respectively).
Naloxegol KODIAC-04 & KODIAC-05 trials in patients with noncancer pain and OIC.- Response Rate (≥3 SBMs/week and an increase of ≥1 SBM/week from baseline for ≥9 of 12 weeks and for ≥3 of the final 4 weeks): - KODIAC-04: 44.4% (25 mg) vs. 29.4% with placebo (P=0.001). - KODIAC-05: 39.7% (25 mg) vs. 29.3% with placebo (P=0.02).
Naldemedine COMPOSE-1 & COMPOSE-2 trials in patients with chronic non-cancer pain and OIC.- Proportion of Responders (≥3 SBMs/week with an increase from baseline of ≥1 SBM/week for at least 9 of 12 weeks): - COMPOSE-1: 47.6% with naldemedine vs. 34.6% with placebo. - COMPOSE-2: 52.5% with naldemedine vs. 33.6% with placebo.
COMPOSE-4 trial in patients with cancer and OIC.- Proportion of Spontaneous Bowel Movement (SBM) Responders (≥ 3 SBMs/week and an increase of ≥ 1 SBM/week from baseline): 71.1% with naldemedine vs. 34.4% with placebo (P < .0001).

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methodologies used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathway and a typical clinical trial workflow.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (GPCR) Opioid->MOR Binds & Activates PAMORA PAMORA (e.g., this compound) PAMORA->MOR Competitively Binds & Antagonizes G_protein G-Protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_channels Modulates cAMP ↓ cAMP AC->cAMP Neuronal_activity ↓ Neuronal Excitability (↓ Neurotransmitter Release) Ion_channels->Neuronal_activity GI_effects ↓ GI Motility & Secretion (Constipation/Ileus) Neuronal_activity->GI_effects

Mu-Opioid Receptor Signaling Pathway and PAMORA Action.

clinical_trial_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Data Collection cluster_analysis Analysis Patient_Population Identify Target Population (e.g., Post-Bowel Resection or Chronic OIC) Inclusion_Exclusion Apply Inclusion/Exclusion Criteria Patient_Population->Inclusion_Exclusion Informed_Consent Obtain Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomize Patients (1:1) Informed_Consent->Randomization Treatment_Arm Administer PAMORA (e.g., this compound 12 mg) Randomization->Treatment_Arm Placebo_Arm Administer Placebo Randomization->Placebo_Arm Data_Collection Collect Data on Primary & Secondary Endpoints (e.g., Time to First Bowel Movement, SBMs/week) Treatment_Arm->Data_Collection Placebo_Arm->Data_Collection AE_Monitoring Monitor for Adverse Events Data_Collection->AE_Monitoring Statistical_Analysis Perform Statistical Analysis (e.g., Hazard Ratio, Responder Analysis) AE_Monitoring->Statistical_Analysis

Typical Clinical Trial Workflow for a PAMORA.

Experimental Protocols

The methodologies for the pivotal clinical trials of these PAMORAs share common elements of being randomized, double-blind, and placebo-controlled, but differ in their specific endpoints and patient populations.

This compound for Postoperative Ileus (Phase III Trials)
  • Objective: To evaluate the efficacy and safety of this compound in accelerating the recovery of gastrointestinal function in patients undergoing major abdominal surgery, such as partial bowel resection.

  • Study Design: These were multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.

  • Patient Population: Adult patients scheduled for partial large or small bowel resection or simple or radical hysterectomy. Key exclusion criteria included patients with complete bowel obstruction and those expected to receive epidural opioids.

  • Intervention: Patients were randomized to receive oral this compound (e.g., 6 mg or 12 mg) or a matching placebo. The first dose was administered approximately 2 hours before surgery, followed by twice-daily dosing until hospital discharge or for a maximum of seven days.

  • Primary Efficacy Endpoint: The primary endpoint was typically a composite measure of the time to recovery of gastrointestinal function, defined as the later of the time to first passage of flatus or stool and the time to tolerance of solid food (GI-3 recovery).

  • Secondary Endpoints: These often included the time to hospital discharge order written, time to GI-2 recovery (first flatus or bowel movement), and monitoring of adverse events.

Methylnaltrexone for Opioid-Induced Constipation (Phase III Trial in Chronic Noncancer Pain)
  • Objective: To assess the efficacy and safety of oral methylnaltrexone for the treatment of OIC in adults with chronic noncancer pain.

  • Study Design: A phase 3, double-blind, placebo-controlled trial.

  • Patient Population: Adults with chronic noncancer pain receiving stable opioid doses of ≥50 mg/day oral morphine equivalents with confirmed OIC.

  • Intervention: Patients were randomly assigned to receive oral methylnaltrexone (150, 300, or 450 mg) or placebo once daily for 4 weeks, followed by an 8-week as-needed dosing period.

  • Primary Efficacy Endpoint: The primary endpoint was the mean percentage of dosing days that resulted in a rescue-free bowel movement (RFBM) within 4 hours of dosing during the initial 4-week period.

  • Secondary Endpoints: Included the percentage of responders (defined as ≥3 RFBMs/week with an increase of ≥1 RFBM/week from baseline for at least 3 of the 4 weeks) and the change from baseline in the mean number of weekly RFBMs.

Naloxegol for Opioid-Induced Constipation (KODIAC-04 & KODIAC-05 Trials)
  • Objective: To evaluate the efficacy and safety of naloxegol for the treatment of OIC in adult patients with noncancer pain.

  • Study Design: Two identical phase 3, multicenter, randomized, double-blind, placebo-controlled trials of 12 weeks duration.

  • Patient Population: Adult outpatients with noncancer pain and OIC who had been on a stable opioid regimen. A key subgroup of patients had an inadequate response to laxatives.

  • Intervention: Patients were randomly assigned to receive a daily oral dose of 12.5 mg or 25 mg of naloxegol or a matching placebo.

  • Primary Efficacy Endpoint: The primary endpoint was the percentage of OIC responders versus placebo over the 12 weeks of treatment. A responder was defined as having at least three spontaneous bowel movements (SBMs) per week, with at least a one SBM per week increase over baseline, for at least nine out of the 12 weeks and for at least three out of the last four weeks.

  • Secondary Endpoints: Included time to first post-dose SBM and the mean number of SBMs per week.

Naldemedine for Opioid-Induced Constipation (COMPOSE-1 & COMPOSE-2 Trials)
  • Objective: To assess the efficacy and safety of naldemedine for treating OIC in patients with chronic non-cancer pain.

  • Study Design: Two multicentre, phase 3, double-blind, randomised, parallel-group trials.

  • Patient Population: Eligible patients were adults aged 18–80 years with chronic non-cancer pain, on a stable opioid regimen (at least 30 mg morphine equivalent daily for at least one month), and who were not using laxatives at the time of enrollment.

  • Intervention: Patients were randomly assigned (1:1) to receive either oral naldemedine 0.2 mg or a matching placebo once daily for 12 weeks.

  • Primary Efficacy Endpoint: The primary endpoint was the proportion of responders, defined as patients who had at least three spontaneous bowel movements (SBMs) per week with an increase from baseline of at least one SBM per week for at least 9 of the 12 treatment weeks.

  • Secondary Endpoints: Included changes in SBM frequency and patient-reported outcomes.

Conclusion

This compound stands out among PAMORAs with its specific indication for accelerating gastrointestinal recovery in the postoperative setting, a niche not currently filled by other agents in this class. Its efficacy in reducing time to GI recovery and hospital stay has been demonstrated in a surgical patient population. In contrast, methylnaltrexone, naloxegol, and naldemedine have proven efficacy in treating OIC in patients with chronic pain, a different but equally significant clinical challenge. The choice of a PAMORA is therefore critically dependent on the clinical context. While a direct comparative efficacy assessment is limited by the differing indications and trial designs, this guide provides a framework for understanding the relative strengths and applications of this compound in relation to other available PAMORAs. Future research, including potential head-to-head trials in overlapping patient populations, could further clarify the comparative effectiveness of these agents.

References

Unveiling Alvimopan's Mechanism: A Comparative Guide Based on Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alvimopan's performance with other peripherally acting mu-opioid receptor antagonists (PAMORAs). It delves into the validation of this compound's mechanism of action, supported by experimental data from preclinical models, including insights from mu-opioid receptor knockout studies.

This compound is a peripherally acting mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioids, such as postoperative ileus (POI) and opioid-induced constipation (OIC), without compromising their central analgesic effects. Its efficacy stems from its selective action on mu-opioid receptors in the gut. The definitive validation of this mechanism comes from studies utilizing mu-opioid receptor knockout animal models.

Validation Through Mu-Opioid Receptor Knockout Models

The foundational evidence for this compound's mechanism of action lies in the well-established role of the mu-opioid receptor in regulating gastrointestinal transit. Seminal studies using mu-opioid receptor knockout mice have unequivocally demonstrated that the inhibitory effects of morphine on gut motility are entirely dependent on this receptor. In these knockout animals, morphine fails to delay gastrointestinal transit, confirming the mu-opioid receptor as the sole mediator of this opioid-induced side effect.

Comparative Preclinical Efficacy

Preclinical studies in rodent models of postoperative ileus have provided a direct comparison of this compound with other PAMORAs, such as methylnaltrexone. These studies are crucial for understanding the relative potency and efficacy of these compounds in a controlled experimental setting.

Table 1: Comparison of this compound and Methylnaltrexone in a Rat Model of Postoperative Ileus
Treatment GroupDoseAdministration TimeGastrointestinal Transit (Geometric Center)% Improvement vs. Control
Control (Ileus)--2.92 ± 0.17-
Morphine + Ileus1 mg/kgPost-surgery1.97 ± 0.11-
This compound 1 mg/kg45 min pre-surgerySignificantly improvedData not quantified
This compound 3 mg/kg45 min pre-surgerySignificantly improvedData not quantified
Methylnaltrexone100 mg/kg45 min pre-surgeryInactiveNo improvement

Data adapted from a study in a rat model of postoperative ileus induced by intestinal manipulation. Gastrointestinal transit was measured using the geometric center of 51Cr distribution.[1]

As the data indicates, this compound, when administered prophylactically, significantly reversed the delayed gastrointestinal transit caused by intestinal manipulation and morphine. In stark contrast, methylnaltrexone was found to be inactive under the same experimental conditions.[1] This suggests a potentially greater efficacy for this compound in the context of postoperative ileus in this preclinical model.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental designs discussed, the following diagrams are provided.

Alvimopan_Signaling_Pathway cluster_receptor Enteric Neuron Opioid Opioid (e.g., Morphine) MuReceptor Peripheral Mu-Opioid Receptor Opioid->MuReceptor Binds & Activates This compound This compound This compound->MuReceptor Binds & Blocks NormalMotility Normal Gastrointestinal Motility G_Protein Gi/Go Protein MuReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Motility ↓ Gastrointestinal Motility cAMP->Motility Leads to

This compound's antagonistic action on the mu-opioid receptor signaling pathway.

Knockout_Validation_Workflow cluster_wildtype Wild-Type Mice cluster_knockout Mu-Opioid Receptor Knockout Mice cluster_alvimopan_validation Proposed this compound Validation WT_Morphine Administer Morphine WT_Transit_Slow Result: Delayed GI Transit WT_Morphine->WT_Transit_Slow Conclusion Conclusion: Mu-opioid receptor is essential for opioid-induced GI dysmotility, validating the target for this compound. WT_Transit_Slow->Conclusion KO_Morphine Administer Morphine KO_Transit_Normal Result: Normal GI Transit KO_Morphine->KO_Transit_Normal KO_Transit_Normal->Conclusion KO_this compound Administer this compound + Opioid KO_Alvimopan_Effect Expected Result: No additional effect on normal transit KO_this compound->KO_Alvimopan_Effect KO_Alvimopan_Effect->Conclusion Confirms Specificity

References

A Comparative Analysis of Alvimopan and Naloxegol for the Management of Postoperative Ileus

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two peripherally acting mu-opioid receptor antagonists in the context of accelerating gastrointestinal recovery following surgery.

Postoperative ileus (POI), the transient cessation of coordinated bowel motility after surgical intervention, remains a significant challenge in perioperative care, contributing to patient discomfort, prolonged hospital stays, and increased healthcare costs.[1][2] The pathophysiology of POI is multifactorial, involving inflammatory responses, inhibitory neural reflexes, and the effects of opioid analgesics commonly used for pain management.[1][2][3] Opioids contribute to POI by binding to mu-opioid receptors in the gastrointestinal tract, which disrupts normal motility. To counteract this, peripherally acting mu-opioid receptor antagonists (PAMORAs) have been developed. This guide provides a comparative analysis of two such agents: Alvimopan and Naloxegol.

Mechanism of Action: A Shared Target

Both this compound and Naloxegol are peripherally acting mu-opioid receptor antagonists. They selectively block the binding of opioids to mu-opioid receptors in the gut. A key feature of these drugs is their limited ability to cross the blood-brain barrier, which means they can counteract the gastrointestinal side effects of opioids without compromising their central analgesic effects.

This compound has a high binding affinity for mu-opioid receptors. Naloxegol is a PEGylated derivative of naloxone, a modification that also limits its entry into the central nervous system.

Signaling Pathway of Opioid-Induced Bowel Dysfunction and PAMORA Intervention

cluster_CNS Central Nervous System cluster_GITract Gastrointestinal Tract Opioids_CNS Opioid Analgesics Mu_Receptor_CNS Mu-Opioid Receptor (Brain & Spinal Cord) Opioids_CNS->Mu_Receptor_CNS Binds to Analgesia Analgesia Mu_Receptor_CNS->Analgesia Activation leads to Opioids_GIT Opioid Analgesics Mu_Receptor_GIT Mu-Opioid Receptor (Enteric Nervous System) Opioids_GIT->Mu_Receptor_GIT Binds to Decreased_Motility Decreased Motility & Secretion Mu_Receptor_GIT->Decreased_Motility Activation leads to POI Postoperative Ileus Decreased_Motility->POI PAMORAs This compound / Naloxegol PAMORAs->Mu_Receptor_GIT Antagonizes Opioids_Systemic Systemic Opioid Administration Opioids_Systemic->Opioids_CNS Opioids_Systemic->Opioids_GIT

Caption: Opioid action in the CNS and GI tract, and PAMORA intervention.

Clinical Efficacy and Approval Status

This compound is approved by the U.S. Food and Drug Administration (FDA) specifically to accelerate the time to upper and lower gastrointestinal recovery following partial large or small bowel resection with primary anastomosis. Its use is restricted to short-term, in-hospital settings under a Risk Evaluation and Mitigation Strategy (REMS) program known as the Entereg Access Support and Education (E.A.S.E.) program, due to potential cardiovascular risks with long-term use.

Naloxegol , on the other hand, is primarily approved for the treatment of opioid-induced constipation (OIC) in adult patients with chronic non-cancer pain. While it shares a similar mechanism with this compound, its use for postoperative ileus is considered off-label and is currently being investigated.

Comparative Clinical Data

Direct, head-to-head, prospective, randomized controlled trials comparing this compound and Naloxegol for postoperative ileus are limited. However, retrospective studies, particularly in patients undergoing radical cystectomy, have shown no significant differences in postoperative outcomes between the two drugs.

Outcome MeasureThis compoundNaloxegolReference
Median Postoperative Length of Stay 6 days6 days
Time to First Flatus 2 days2 days
Incidence of Postoperative Ileus 14%17%
Incidence of Postoperative Ileus (another study) 13%24%

It is important to note that in one study, the incidence of postoperative ileus was numerically higher in the naloxegol group, although the difference was not statistically significant. A significant advantage of Naloxegol highlighted in these studies is its lower cost compared to this compound.

Experimental Protocols: A Look at Clinical Trial Design

The clinical development of this compound for postoperative ileus involved several Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.

This compound Clinical Trial Protocol (Synthesized)
  • Objective: To evaluate the efficacy and safety of this compound in accelerating GI recovery after bowel resection.

  • Patient Population: Adults undergoing partial large or small bowel resection with primary anastomosis.

  • Intervention: this compound (typically 12 mg) administered orally 30 minutes to 5 hours before surgery, followed by twice-daily administration for up to 7 days or until hospital discharge, with a maximum of 15 doses.

  • Control: Placebo administered on the same schedule.

  • Primary Efficacy Endpoints:

    • GI-3: A composite measure of the time to first bowel movement and tolerance of solid food.

    • GI-2: Time to first passage of flatus or stool.

  • Secondary Endpoints: Time to discharge order written, need for postoperative nasogastric tube insertion, and hospital readmission rates.

  • Exclusion Criteria: Patients who had taken therapeutic doses of opioids for more than 7 consecutive days immediately prior to surgery.

Naloxegol for Postoperative Ileus (Investigational Protocol Example)

Ongoing and past studies investigating Naloxegol for POI have employed similar rigorous designs.

  • Objective: To assess the effectiveness of perioperative Naloxegol in reducing the duration of postoperative ileus.

  • Patient Population: Patients undergoing surgeries with a high risk of POI, such as cardiac surgery or radical cystectomy.

  • Intervention: Naloxegol administered pre- and postoperatively.

  • Control: Placebo.

  • Primary Outcome: Time to transit recovery.

  • Secondary Outcomes: Rate of digestive and respiratory complications.

Experimental Workflow for a Comparative Clinical Trial

Start Patient Screening (e.g., Bowel Resection) Inclusion Inclusion/Exclusion Criteria Met Start->Inclusion Randomization Randomization Inclusion->Randomization Alvimopan_Group This compound Arm (Pre- & Post-op Dosing) Randomization->Alvimopan_Group Naloxegol_Group Naloxegol Arm (Pre- & Post-op Dosing) Randomization->Naloxegol_Group Placebo_Group Placebo Arm Randomization->Placebo_Group PostOp_Monitoring Postoperative Monitoring Alvimopan_Group->PostOp_Monitoring Naloxegol_Group->PostOp_Monitoring Placebo_Group->PostOp_Monitoring Data_Collection Data Collection (Time to GI Recovery, LOS, etc.) PostOp_Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Comparative Efficacy & Safety Results Analysis->Results

Caption: A generalized workflow for a three-arm comparative clinical trial.

Conclusion

This compound is a well-established agent with specific FDA approval for accelerating gastrointestinal recovery after bowel resection surgery. Its use is, however, restricted and it comes at a higher cost. Naloxegol, while primarily indicated for OIC, presents a potentially cost-effective alternative for the management of POI. Retrospective data suggest comparable efficacy to this compound in certain surgical populations. For researchers and drug development professionals, the key takeaway is the need for prospective, randomized controlled trials to definitively establish the comparative efficacy and safety of Naloxegol versus this compound in the prevention and management of postoperative ileus across a broader range of surgical procedures. Such studies will be crucial in guiding clinical practice and informing healthcare policy.

References

Alvimopan Demonstrates Accelerated Gastrointestinal Recovery Compared to Placebo in Post-Surgical Patients

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of head-to-head clinical trials reveals that Alvimopan significantly shortens the time to gastrointestinal recovery and hospital discharge in patients undergoing major abdominal surgery compared to placebo. This guide provides a detailed comparison of this compound and placebo, presenting key quantitative data from pivotal studies, outlining experimental protocols, and visualizing the underlying mechanism and trial workflow for researchers, scientists, and drug development professionals.

This compound, a peripherally acting mu-opioid receptor antagonist, has been the subject of numerous randomized, double-blind, placebo-controlled trials to evaluate its efficacy in mitigating postoperative ileus (POI), a common complication of abdominal surgery characterized by a temporary cessation of bowel motility.[1][2] These studies consistently show that this compound, by blocking the effects of opioids on the gastrointestinal tract without compromising their pain-relieving effects, leads to a faster return of bowel function.[3][]

Quantitative Comparison of Clinical Endpoints

The efficacy of this compound versus placebo has been assessed using several key metrics, primarily focusing on the time to recovery of gastrointestinal function and the duration of hospital stay. The following tables summarize the quantitative data from significant clinical trials.

Outcome MeasureThis compound 12 mgPlaceboHazard Ratio (95% CI)P-valueSource(s)
Time to GI-3 Recovery AcceleratedSlower1.30 (1.16, 1.45)<0.001[5]
Time to GI-2 Recovery AcceleratedSlower1.61 (1.26, 2.05)<0.001
Time to Hospital Discharge Order Accelerated by 18 hoursSlower1.26 (1.13, 1.40)<0.001
Time to First Bowel Movement 67 hours89 hours1.74 (1.29, 2.35)<0.001 / 0.02
Time to Tolerate Solid Food AcceleratedSlower1.14 (1.01, 1.30)=0.04

Table 1: Efficacy of this compound 12 mg versus Placebo in Patients Undergoing Bowel Resection. GI-3 is a composite endpoint of toleration of solid food and first flatus or bowel movement. GI-2 is a composite of toleration of solid food and first bowel movement.

Outcome MeasureThis compound 6 mgPlaceboHazard Ratio (95% CI)P-valueSource(s)
Time to GI Recovery Significantly ReducedSlower1.45=0.003
Time to Hospital Discharge Order Significantly AcceleratedSlower1.50<0.001
Time to GI-3 Recovery AcceleratedSlower1.28≤0.001
Time to Hospital Discharge Order Accelerated by 16 hoursSlower-<0.001

Table 2: Efficacy of this compound 6 mg versus Placebo in Patients Undergoing Major Abdominal Surgery.

Adverse event profiles for this compound in these short-term studies were generally similar to placebo.

Experimental Protocols

The clinical trials assessing this compound's efficacy in postoperative ileus have followed a broadly similar, rigorous methodology.

Study Design: The majority of these investigations were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.

Patient Population: The studies primarily enrolled adult patients scheduled to undergo major abdominal surgery, such as partial small or large bowel resection with primary anastomosis, or total abdominal hysterectomy. Key exclusion criteria often included patients who had taken opioids for more than seven consecutive days prior to surgery.

Treatment Administration:

  • This compound Group: Patients received a single oral dose of this compound (commonly 12 mg or 6 mg) administered 30 minutes to 5 hours before surgery. This was followed by twice-daily oral doses of this compound starting the day after surgery and continuing until hospital discharge, for a maximum of seven days (a total of 15 doses).

  • Placebo Group: Patients received a matching placebo on the same schedule as the this compound group.

Outcome Measures:

  • Primary Endpoint: The primary efficacy endpoint was typically a composite measure of gastrointestinal recovery. This was often defined as "GI-3 recovery" (the later of first toleration of solid food and first flatus or bowel movement) or "GI-2 recovery" (the later of first toleration of solid food and first bowel movement).

  • Secondary Endpoints: Secondary endpoints frequently included the time to hospital discharge order written, time to first flatus, time to first bowel movement, and overall postoperative ileus-related morbidity.

Postoperative Care: In many trials, patients in both arms received a standardized accelerated postoperative care pathway, which included early mobilization, early introduction of oral nutrition, and opioid-based patient-controlled analgesia for pain management.

Visualizing the Process and Pathway

To better understand the clinical trial process and the mechanism of action of this compound, the following diagrams are provided.

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Data Collection cluster_analysis Analysis P Patient Population (Undergoing Major Abdominal Surgery) I Inclusion/Exclusion Criteria Met P->I R Randomization I->R A This compound Administration (Pre- and Post-operative) R->A B Placebo Administration (Matching Schedule) D Data Collection (Time to GI Recovery, Discharge, etc.) A->D S Safety Monitoring (Adverse Events) A->S B->D B->S E Efficacy Analysis (Comparison of Endpoints) D->E SA Safety Analysis S->SA

Caption: Workflow of a Randomized Controlled Trial Comparing this compound and Placebo.

G cluster_opioid Opioid Action cluster_this compound This compound Intervention O Opioid Analgesics (e.g., Morphine) R Mu-Opioid Receptors in GI Tract O->R E Decreased GI Motility (Postoperative Ileus) R->E B Blocks Opioid Binding to Mu-Receptors in the Gut R->B C Restoration of Normal GI Motility A This compound A->B B->C

Caption: Mechanism of Action of this compound in the Gastrointestinal Tract.

References

Meta-analysis of Alvimopan's effectiveness in reducing hospital length of stay

Author: BenchChem Technical Support Team. Date: November 2025

Alvimopan's Efficacy in Reducing Hospital Stay: A Meta-Analysis Comparison

This compound, a peripherally acting mu-opioid receptor antagonist, has been the subject of numerous clinical trials and subsequent meta-analyses to evaluate its effectiveness in accelerating gastrointestinal recovery and reducing the length of hospital stay in patients undergoing abdominal surgery.[1][2][3][4] This guide provides a comparative summary of key meta-analyses, presenting quantitative data, experimental protocols, and a visual representation of the drug's mechanism and typical trial workflow for researchers, scientists, and drug development professionals.

Quantitative Comparison of Meta-Analyses

The following tables summarize the key findings from several meta-analyses on this compound's efficacy.

Table 1: Reduction in Hospital Length of Stay

Meta-Analysis/Systematic ReviewPatient PopulationNumber of StudiesTotal PatientsReduction in Hospital StayStatistical Significance
Tan et al. (2007)[1]Bowel resection or total abdominal hysterectomy5 RCTs2,195Hazard Ratio: 1.26p < 0.001
Vaughan-Shaw et al. (2012)Abdominal surgery within an accelerated recovery program3 trials1,388Hazard Ratio: 1.37p < 0.0001
Recent Review (2024)Abdominal surgeries (open and laparoscopic)10 studies18,8225.2 hours (6 mg dose), 6.2 hours (12 mg dose)p = 0.04 (6 mg), p = 0.018 (12 mg)
Systematic Review (2024)Bowel resection26 studies94,833Mean Difference: -1.08 daysp < 0.00001
Chapuis et al. (2015)Laparoscopic gastrointestinal surgery5 studies5310.2 to 1.6 daysNot consistently significant

Table 2: Secondary Outcomes - Gastrointestinal Recovery

Meta-Analysis/Systematic ReviewOutcomeResultStatistical Significance
Tan et al. (2007)GI-3 Recovery (flatus, stool, solid food)Hazard Ratio: 1.30 (12 mg)p < 0.001
GI-2 Recovery (stool and solid food)Hazard Ratio: 1.61 (12 mg)p < 0.001
Vaughan-Shaw et al. (2012)GI-3 RecoveryHazard Ratio: 1.42p < 0.001
GI-2 RecoveryHazard Ratio: 1.49p < 0.0001
Recent Review (2024)GI-3 Recovery14 hours faster (6 mg), 13.5 hours faster (12 mg)p = 0.002 (6 mg), p = 0.02 (12 mg)
Systematic Review (2024)Time to First Bowel MotionMean Difference: -0.43 daysp < 0.00001
Postoperative IleusOdds Ratio: 0.57p < 0.00001

Experimental Protocols

The clinical trials included in these meta-analyses generally followed a double-blind, randomized, placebo-controlled design. Key elements of the methodologies are outlined below.

Inclusion Criteria:

  • Adult patients scheduled for major abdominal surgery, such as partial colectomy, bowel resection, or hysterectomy.

  • Patients enrolled in standardized accelerated recovery programs (ERAS) in some studies.

Exclusion Criteria:

  • Patients with a history of chronic opioid use (defined as taking therapeutic doses for more than 7 consecutive days immediately before the study).

  • Patients with complete bowel obstruction or those requiring emergency surgery in many protocols.

Intervention:

  • Oral administration of this compound (commonly 12 mg) or a matching placebo.

  • The first dose was typically administered a few hours before surgery, followed by twice-daily doses until hospital discharge or for a maximum of 7 days.

Primary and Secondary Endpoints:

  • Primary: Time to recovery of gastrointestinal function, often a composite measure (GI-3: first passage of flatus or stool and tolerance of solid food), and time to hospital discharge order written.

  • Secondary: Time to first bowel movement, time to tolerance of solid food, incidence of postoperative ileus, and length of hospital stay.

Visualizing the Mechanism and Workflow

To better understand this compound's role, the following diagrams illustrate its signaling pathway and the typical workflow of a clinical trial.

Alvimopan_Signaling_Pathway cluster_gut Gastrointestinal Tract cluster_cns Central Nervous System Opioids Opioid Analgesics MuReceptor Mu-Opioid Receptor Opioids->MuReceptor Binds to GITract GI Tract Motility MuReceptor->GITract Inhibits This compound This compound This compound->MuReceptor Antagonizes Alvimopan_info This compound does not cross the blood-brain barrier, preserving central analgesic effects. DelayedRecovery Delayed GI Recovery (Postoperative Ileus) GITract->DelayedRecovery Leads to Analgesia Analgesia Opioids_CNS Opioid Analgesics MuReceptor_CNS Mu-Opioid Receptor Opioids_CNS->MuReceptor_CNS Binds to MuReceptor_CNS->Analgesia Mediates

Caption: this compound's selective antagonism of peripheral mu-opioid receptors in the gut.

Alvimopan_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Start->Randomization GroupA This compound Group Randomization->GroupA 1:1 GroupB Placebo Group Randomization->GroupB 1:1 Surgery Abdominal Surgery GroupA->Surgery GroupB->Surgery PostOp Postoperative Monitoring (GI Recovery, LOS, Adverse Events) Surgery->PostOp DataAnalysis Data Analysis (Statistical Comparison) PostOp->DataAnalysis Conclusion Conclusion on Efficacy and Safety DataAnalysis->Conclusion

Caption: A typical experimental workflow for a randomized controlled trial of this compound.

References

Alvimopan in Major Abdominal Surgery: A Comparative Guide to Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Postoperative ileus (POI), the transient cessation of bowel motility after surgery, remains a significant challenge in patients undergoing major abdominal procedures. It is associated with patient discomfort, prolonged hospital stays, and increased healthcare costs.[1][2][3] Alvimopan, a peripherally acting mu-opioid receptor antagonist, has emerged as a targeted therapy to mitigate POI by blocking the gastrointestinal side effects of opioids without compromising their analgesic effects.[1][4] This guide provides a comprehensive evaluation of this compound's impact across different types of major abdominal surgery, presenting supporting experimental data, detailed methodologies, and visualizations of its mechanism of action.

Comparative Efficacy of this compound

Clinical evidence from numerous randomized controlled trials and meta-analyses demonstrates that this compound significantly accelerates gastrointestinal recovery and reduces the length of hospital stay in patients undergoing various major abdominal surgeries. The most common dosages evaluated are 6 mg and 12 mg, administered orally prior to surgery and twice daily thereafter until discharge or for a maximum of seven days.

Key Outcomes Across Different Surgical Procedures

The efficacy of this compound has been most robustly established in open abdominal surgeries, particularly bowel resections and radical cystectomies. While its benefits in laparoscopic procedures are still being evaluated, some studies suggest a positive impact.

Table 1: Efficacy of this compound in Bowel Resection

Outcome MeasureThis compound 6 mg vs. PlaceboThis compound 12 mg vs. PlaceboReference
Time to GI Recovery (GI-3) Accelerated by ~12.4 - 15 hours (HR: 1.28 - 1.45)Accelerated by ~14.8 - 22 hours (HR: 1.38 - 1.54)
Time to Hospital Discharge Order Accelerated by ~16 hours (HR: ~1.50)Accelerated by ~18 - 20 hours (HR: ~1.42)
Postoperative Ileus Incidence Significantly reducedSignificantly reduced
Need for Nasogastric Tube Reinsertion ReducedReduced

GI-3 is a composite measure of the time to first toleration of solid food and the time to first flatus or bowel movement. HR = Hazard Ratio. A value > 1 indicates a shorter time to the event for the this compound group.

Table 2: Efficacy of this compound in Other Major Abdominal Surgeries

Surgical ProcedureKey Findings with this compoundReference
Radical Hysterectomy Significantly reduced time to GI recovery.
Radical Cystectomy Associated with more rapid GI recovery time.
Laparoscopic Colorectal Surgery Reduced incidence of postoperative ileus and may shorten hospital stay.

It is important to note that the context of perioperative care, such as the use of Enhanced Recovery After Surgery (ERAS) pathways, can influence outcomes. However, studies have shown that this compound provides additional benefits even within an ERAS protocol.

Mechanism of Action: Reversing Opioid-Induced Bowel Dysfunction

Postoperative pain management often relies on opioid analgesics. While effective for pain relief, opioids also bind to mu-opioid receptors in the enteric nervous system of the gastrointestinal tract, leading to decreased motility, reduced secretions, and ultimately, postoperative ileus.

This compound is a peripherally acting mu-opioid receptor antagonist. Its chemical structure limits its ability to cross the blood-brain barrier, thereby selectively blocking the peripheral effects of opioids on the gut without interfering with their central analgesic properties.

Below is a diagram illustrating the signaling pathway of opioid-induced bowel dysfunction and the mechanism of action of this compound.

Opioid Action and this compound's Mechanism.

Experimental Protocols

The evaluation of this compound's efficacy has been conducted through numerous Phase III, multicenter, randomized, double-blind, placebo-controlled clinical trials. A generalized experimental workflow for these trials is outlined below.

Typical Clinical Trial Workflow

cluster_screening Pre-Operative Phase cluster_treatment Peri-Operative Phase cluster_followup Post-Operative Phase Patient_Screening Patient Screening & Informed Consent Randomization Randomization Patient_Screening->Randomization Pre_Op_Dose Pre-operative Dose (this compound/Placebo) Randomization->Pre_Op_Dose Surgery Major Abdominal Surgery Pre_Op_Dose->Surgery Post_Op_Dose Post-operative Dosing (Twice Daily) Surgery->Post_Op_Dose Data_Collection Daily Data Collection (GI-3, Pain Scores, AEs) Post_Op_Dose->Data_Collection Discharge Hospital Discharge Data_Collection->Discharge Follow_Up Post-Discharge Follow-up Discharge->Follow_Up

Generalized this compound Clinical Trial Workflow.

Key Methodological Components:

  • Patient Population: Adult patients scheduled for major abdominal surgery, such as partial bowel resection or radical hysterectomy.

  • Intervention: Oral administration of this compound (typically 12 mg) or a matching placebo 2 hours before surgery and twice daily postoperatively until hospital discharge or for a maximum of 7 days (up to 15 doses).

  • Primary Efficacy Endpoint: Time to return of gastrointestinal function, often a composite measure (GI-3) of the time to first passage of flatus or stool and the time to tolerance of solid food.

  • Secondary Endpoints: Time to hospital discharge order written, incidence of postoperative ileus, need for nasogastric tube reinsertion, and adverse event monitoring.

  • Standardized Care: Many trials are conducted within the framework of an Enhanced Recovery After Surgery (ERAS) protocol, which includes early ambulation and feeding.

Conclusion

The available evidence strongly supports the use of this compound to accelerate gastrointestinal recovery and shorten hospital stays in patients undergoing major open abdominal surgery, particularly bowel resection. Its peripherally selective mechanism of action allows for the mitigation of opioid-induced bowel dysfunction without compromising postoperative pain management. While further research is needed to fully elucidate its role in laparoscopic surgery and within evolving ERAS protocols, this compound represents a significant advancement in the management of postoperative ileus.

References

Assessing the Long-Term Safety Profile of Alvimopan in Clinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term safety profile of Alvimopan, a peripherally acting mu-opioid receptor antagonist (PAMORA). Its performance is compared with other PAMORAs, namely methylnaltrexone and naloxegol, and the standard of care for postoperative ileus (POI). This document summarizes quantitative data from key clinical studies, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a thorough comparative analysis for research and drug development purposes.

Executive Summary

This compound is indicated for accelerating the time to upper and lower gastrointestinal recovery following surgeries that include partial bowel resection with primary anastomosis. While effective in its approved short-term use, long-term administration of this compound has been associated with an increased risk of myocardial infarction (MI), leading to a Risk Evaluation and Mitigation Strategy (REMS) program by the U.S. Food and Drug Administration (FDA). This guide delves into the clinical data that shaped this decision and compares this compound's safety profile with that of other PAMORAs and standard postoperative care.

Comparative Safety Data

The following tables summarize the incidence of adverse events from long-term clinical studies of this compound and its alternatives. It is important to note that direct head-to-head long-term safety trials are limited, and the data presented here are from separate studies that may have different patient populations and methodologies.

Table 1: Long-Term Safety Profile of this compound in Opioid-Induced Bowel Dysfunction (12-Month Study)

Adverse EventThis compound 0.5 mg Twice Daily (n=538)Placebo (n=267)
Myocardial Infarction 7 (1.3%) 0 (0%)
Any Cardiovascular Event of Interest12 (2.2%)6 (2.3%)
Neoplasms15 (2.8%)2 (0.7%)
Bone FracturesNot specifiedNot specified

Data from the 12-month, randomized, double-blind, placebo-controlled Phase 3 study (NCT00241722) in adults with opioid-induced bowel dysfunction.

Table 2: Long-Term Safety Profile of Methylnaltrexone in Opioid-Induced Constipation (48-Week Study) [1][2]

Adverse EventSubcutaneous Methylnaltrexone 12 mg Once Daily (N=1034)
Serious Cardiac-Related AEs 9 (0.9%)
Discontinuation due to AEs15.2%
Abdominal Pain24.0%
Diarrhea16.4%
Nausea15.1%

Data from a 48-week, multicenter, open-label Phase 3 trial (a component of NCT00672139) in adults with chronic noncancer pain and opioid-induced constipation.

Table 3: Long-Term Safety Profile of Naloxegol in Opioid-Induced Constipation (52-Week Study) [3][4]

Adverse EventNaloxegol 25 mg/day (n=534)Usual Care (Investigator-chosen laxative) (n=270)
Major Adverse Cardiovascular Events (MACE) 2 (0.4%) 2 (0.7%)
Any Adverse Event81.8%72.2%
Abdominal Pain17.8%3.3%
Diarrhea12.9%5.9%
Nausea9.4%4.1%
Headache9.0%4.8%
Flatulence6.9%1.1%

Data from the KODIAC-08 52-week, multicenter, open-label, randomized, parallel-group Phase 3 study in out-patients with noncancer pain and opioid-induced constipation.

Experimental Protocols

Methodology for a Representative Long-Term Safety Study (Synthesized from this compound, Methylnaltrexone, and Naloxegol Trials)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-comparator, parallel-group study with a duration of 12 months or longer.

  • Participant Population: Adult patients with a documented history of chronic non-cancer pain requiring long-term opioid therapy and experiencing opioid-induced constipation or bowel dysfunction. Key inclusion criteria often include a stable opioid regimen and a baseline of fewer than three spontaneous bowel movements per week. Exclusion criteria typically include a history of major cardiovascular events, severe renal or hepatic impairment, and known or suspected mechanical gastrointestinal obstruction.

  • Intervention: Participants are randomized to receive the investigational drug (e.g., this compound, methylnaltrexone, naloxegol) at a specified dose and frequency or a matching placebo/active comparator.

  • Safety Assessments:

    • Adverse Event (AE) Monitoring: AEs are systematically collected at each study visit through spontaneous reporting by the participant and direct questioning by the investigator. AEs are coded using a standardized medical dictionary (e.g., MedDRA).

    • Serious Adverse Events (SAEs): SAEs are reported to the sponsor within 24 hours of the site's awareness. An independent Data and Safety Monitoring Board (DSMB) reviews accumulating safety data at regular intervals.

    • Cardiovascular Adjudication: An independent, blinded clinical endpoint committee (CEC) adjudicates all potential cardiovascular events of interest (e.g., MI, stroke, cardiovascular death) based on predefined criteria and source documentation.

    • Clinical Laboratory Tests: Hematology, serum chemistry, and urinalysis are performed at baseline and at specified intervals throughout the study.

    • Vital Signs and Electrocardiograms (ECGs): Blood pressure, heart rate, and 12-lead ECGs are recorded at baseline and periodically during the trial.

  • Statistical Analysis: The primary safety analysis is typically descriptive, summarizing the incidence, severity, and causality of AEs. The incidence of pre-specified AEs of special interest, such as cardiovascular events, is compared between treatment groups using appropriate statistical tests (e.g., Fisher's exact test or Chi-square test). Time-to-event analyses (e.g., Kaplan-Meier) may be used for key safety endpoints.

Signaling Pathways and Experimental Workflows

Alvimopan_Mechanism_of_Action cluster_enterocyte Enterocyte Opioid Opioid Analgesic Mu_Receptor Mu-Opioid Receptor Opioid->Mu_Receptor Binds This compound This compound This compound->Mu_Receptor Competitively Blocks G_Protein Gi/o Protein Mu_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Motility ↓ GI Motility (Constipation) cAMP->Motility

This compound's competitive antagonism at the peripheral mu-opioid receptor.

Postoperative_Ileus_Pathophysiology Surgery Abdominal Surgery (Tissue Handling, Incision) Neurogenic Neurogenic Phase (Sympathetic Hyperactivity) Surgery->Neurogenic Inflammatory Inflammatory Phase (Leukocyte Infiltration, Cytokine Release) Surgery->Inflammatory Dysmotility Gastrointestinal Dysmotility (Ileus) Neurogenic->Dysmotility Inflammatory->Dysmotility Opioids Postoperative Opioids Gut_Receptors Peripheral Mu-Opioid Receptor Activation Opioids->Gut_Receptors Gut_Receptors->Dysmotility

Multifactorial pathophysiology of postoperative ileus.

LongTerm_Safety_Trial_Workflow Start Patient Screening & Informed Consent Randomization Randomization Start->Randomization Treatment Treatment Period (e.g., 12 Months) - Drug/Placebo Administration - Regular Follow-up Visits Randomization->Treatment AE_Monitoring Continuous Adverse Event Monitoring Treatment->AE_Monitoring Data_Collection Data Collection (Labs, Vitals, ECGs) Treatment->Data_Collection Endpoint_Adjudication Endpoint Adjudication (e.g., Cardiovascular Events) Treatment->Endpoint_Adjudication End End of Study & Final Analysis Treatment->End DSMB_Review Periodic DSMB Review AE_Monitoring->DSMB_Review Data_Collection->DSMB_Review DSMB_Review->Treatment Continue/Modify/ Stop Trial Endpoint_Adjudication->End

Generalized workflow for a long-term clinical safety trial.

Discussion and Conclusion

The long-term safety profile of this compound is primarily defined by the findings of a 12-month study in patients with opioid-induced bowel dysfunction, which revealed a higher incidence of myocardial infarction compared to placebo. This finding, although a causal relationship was not definitively established, led to the implementation of the this compound REMS program, restricting its use to short-term, in-hospital settings for the management of postoperative ileus. In its approved indication for short-term use, an increased risk of MI has not been observed.

In comparison, long-term studies of other peripherally acting mu-opioid receptor antagonists, such as subcutaneous methylnaltrexone and oral naloxegol, have not demonstrated a similar cardiovascular safety signal. The 48-week trial of methylnaltrexone reported serious cardiac-related adverse events in a small percentage of patients, all of whom had pre-existing cardiovascular risk factors. The 52-week study of naloxegol showed a comparable rate of major adverse cardiovascular events between the naloxegol and usual care groups.

The standard of care for postoperative ileus is largely supportive and includes measures such as early ambulation, nutritional support, and judicious use of opioid analgesics. While these strategies are fundamental, they do not directly address the opioid-induced component of POI in the same way that PAMORAs do.

For researchers and drug development professionals, the case of this compound underscores the critical importance of robust long-term safety studies, even for drugs intended for acute or short-term use. The differing safety profiles among the PAMORAs, particularly concerning cardiovascular events, highlight the potential for subtle but significant differences in drug pharmacology and off-target effects that warrant thorough investigation during preclinical and clinical development. Future research in this area should focus on elucidating the potential mechanisms underlying the observed cardiovascular risk with this compound and on developing peripherally acting mu-opioid receptor antagonists with optimized safety profiles for both acute and chronic applications.

References

Reproducibility of Alvimopan's effects on gastrointestinal recovery across different studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of clinical trial data reveals a consistent and reproducible effect of Alvimopan in accelerating the recovery of gastrointestinal function following various surgical procedures. This guide provides a detailed comparison of its performance across multiple studies, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a peripherally acting mu-opioid receptor antagonist, has demonstrated a consistent ability to shorten the time to gastrointestinal (GI) recovery in patients undergoing surgeries such as bowel resection, radical cystectomy, and hysterectomy.[1][2][3] By blocking the effects of opioids on the gut, this compound helps to mitigate postoperative ileus (POI), a common complication characterized by a temporary cessation of coordinated bowel motility.[1][4] This guide synthesizes quantitative data from key clinical trials and meta-analyses to provide a clear comparison of this compound's efficacy and to detail the experimental protocols under which these results were achieved.

Comparative Efficacy of this compound Across Studies

The efficacy of this compound has been evaluated in numerous randomized, double-blind, placebo-controlled trials. The primary endpoints in these studies typically include composite measures of GI recovery, such as the time to first bowel movement and tolerance of solid food (GI-2) or the addition of first flatus (GI-3). The data consistently show a statistically significant reduction in recovery time for patients treated with this compound compared to placebo.

A meta-analysis of five trials encompassing 2,195 patients demonstrated that a 12 mg dose of this compound significantly improved both GI-3 and GI-2 recovery times. Another pooled analysis of three Phase III trials focusing on bowel resection patients showed that both 6 mg and 12 mg doses of this compound significantly accelerated GI-3 recovery. More recent meta-analyses continue to support these findings, showing a lower risk of postoperative ileus and shorter hospital stays with this compound use, particularly in open bowel resection.

The following tables summarize the quantitative outcomes from various studies, providing a clear comparison of this compound's effects across different surgical populations and dosing regimens.

Table 1: Efficacy of this compound in Bowel Resection
Study/AnalysisThis compound DosePrimary EndpointReduction in Time to GI Recovery vs. Placebo (Hazard Ratio)Reduction in Time to Hospital Discharge Order Written (Hazard Ratio)Reference
Pooled Phase III Trials6 mgGI-31.28 (p ≤ 0.001)1.28 (p < 0.001)
12 mgGI-31.38 (p ≤ 0.001)1.33 (p < 0.001)
Meta-Analysis (Tan et al., 2007)12 mgGI-31.30 (p < 0.001)1.26 (p < 0.001)
GI-21.61 (p < 0.001)
Systematic Review (2024)6 mgGI Recovery14 hours (HR: 1.62, p = 0.002)5.2 hours (HR: 1.52, p = 0.04)
12 mgGI-313.5 hours (HR: 1.58, p = 0.02)6.2 hours (HR: 1.46, p = 0.018)
Table 2: Efficacy of this compound in Other Surgical Procedures
Surgical ProcedureThis compound DosePrimary EndpointReduction in Time to GI Recovery vs. PlaceboKey FindingsReference
Radical Cystectomy12 mgGI-21.3 days (5.5 vs 6.8 days; HR: 1.8, p<0.0001)Shorter mean length of stay (7.4 vs 10.1 days; p=0.0051)
Hysterectomy (Total Abdominal)6 mgTime to first bowel movementSignificantly decreasedAlso significantly decreased time to first flatus
Cytoreductive Surgery with HIPEC12 mgGI-235 hours (117 vs 152 hours; p = 0.04)Time to first bowel movement reduced by 22 hours (p = 0.02)

Experimental Protocols

The reproducibility of this compound's effects is underpinned by well-defined experimental protocols across its clinical trials. The following provides a general overview of the methodologies employed in the pivotal Phase III studies.

Patient Population: Inclusion criteria typically involved adult patients scheduled for partial small or large bowel resection with primary anastomosis, or other major abdominal surgeries like radical cystectomy or total abdominal hysterectomy. Key exclusion criteria often included complete bowel obstruction, a history of chronic opioid use, and the planned use of epidural opioids or local anesthetics.

Study Design: The majority of studies were multicenter, randomized, double-blind, and placebo-controlled. Patients were randomly assigned to receive either this compound (commonly 6 mg or 12 mg) or a matching placebo.

Drug Administration: The standard protocol involved administering the first dose of this compound or placebo orally 30 minutes to 2 hours before surgery. Subsequent doses were given twice daily until the patient was discharged from the hospital, for a maximum of seven postoperative days or 15 in-hospital doses.

Endpoints and Assessments: The primary efficacy endpoint was consistently a composite measure of GI recovery, either GI-2 (time to first bowel movement and tolerance of solid food) or GI-3 (time to first flatus or bowel movement and tolerance of solid food). Secondary endpoints frequently included the time to discharge order written, postoperative length of stay, and the incidence of postoperative ileus-related morbidity.

Visualizing the Mechanism and Workflow

To better understand this compound's mechanism of action and the typical workflow of the clinical trials, the following diagrams are provided.

Alvimopan_Mechanism_of_Action cluster_gut Gastrointestinal Tract cluster_cns Central Nervous System Opioids Exogenous Opioids (e.g., Morphine) MuReceptor Mu-Opioid Receptor Opioids->MuReceptor Binds to GI_Motility Decreased GI Motility (Postoperative Ileus) MuReceptor->GI_Motility Activates This compound This compound This compound->MuReceptor Antagonizes (Blocks Binding) Analgesia Analgesia CNS_MuReceptor Mu-Opioid Receptor CNS_MuReceptor->Analgesia Mediates CNS_Opioids Opioids CNS_Opioids->CNS_MuReceptor Binds to Alvimopan_CNS This compound (Does not cross blood-brain barrier)

Caption: this compound's selective antagonism of peripheral mu-opioid receptors in the gut.

Alvimopan_Clinical_Trial_Workflow Start Patient Screening & Informed Consent Randomization Randomization Start->Randomization PreOpDose Preoperative Dose (this compound or Placebo) Randomization->PreOpDose Surgery Abdominal Surgery PreOpDose->Surgery PostOpDose Postoperative Dosing (Twice Daily) Surgery->PostOpDose DataCollection Data Collection (GI Recovery, LOS, AEs) PostOpDose->DataCollection Discharge Hospital Discharge DataCollection->Discharge

Caption: A simplified workflow of a typical this compound clinical trial.

References

Alvimopan: A Comparative Analysis of Clinical Trial Efficacy and Real-World Performance in Postoperative Ileus

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[CITY, STATE] – [Date] – This comprehensive guide provides a detailed comparison of Alvimopan's performance in rigorously controlled clinical trials versus its effectiveness in real-world clinical practice for the management of postoperative ileus (POI). Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, outlines experimental methodologies, and visualizes key biological and procedural pathways to offer a thorough understanding of this compound's clinical profile.

Executive Summary

This compound is a peripherally acting mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioids used for postoperative pain management, without compromising their analgesic effects.[][2][3] Clinical trials have demonstrated its efficacy in accelerating gastrointestinal recovery and reducing the length of hospital stay following bowel resection surgery.[4][5] This guide delves into the nuances of these findings, juxtaposing them with observational data from routine clinical use to provide a holistic view of this compound's utility.

Data Presentation: Controlled Trials vs. Real-World Evidence

The following tables summarize the key efficacy endpoints for this compound from pivotal Phase III clinical trials and observational "real-world" studies.

Table 1: Efficacy of this compound in Controlled Clinical Trials (Bowel Resection)

EndpointThis compound (12 mg)PlaceboHazard Ratio (95% CI)Mean Difference (Hours)p-valueCitation(s)
Time to GI-3 Recovery AcceleratedSlower1.38 (1.21, 1.57)15 - 22<0.001
Time to GI-2 Recovery AcceleratedSlower1.54 (1.32, 1.79)18 - 26<0.001
Time to Hospital Discharge Order Written AcceleratedSlower1.42 (1.22, 1.65)16 - 21<0.001

GI-3 Recovery: Time to first toleration of solid food and first flatus or bowel movement. GI-2 Recovery: Time to first toleration of solid food and first bowel movement.

Table 2: this compound Performance in Real-World Observational Studies

Study TypePatient PopulationKey FindingsCitation(s)
Retrospective CohortElective Colorectal SurgeryShorter length of stay by 0.9 days (adjusted) and $636 lower hospital costs.
Retrospective ReviewLaparoscopic Intra-abdominal SurgeryNo statistically significant difference in postoperative ileus, length of stay, or 30-day readmission.
Retrospective AnalysisElective Bowel ResectionImproved return of bowel function but no significant difference in length of stay or total hospital cost.
Enhanced Recovery ProgramColorectal SurgeryFaster return of bowel function by 0.6 days, lower incidence of postoperative ileus, shorter length of stay by 1.6 days, and cost savings of $1492 per patient (adjusted).

Comparative Efficacy with Other Agents

While direct head-to-head trials are limited, some comparisons can be drawn from available literature.

  • Methylnaltrexone : Another peripherally acting mu-opioid receptor antagonist, methylnaltrexone, has been studied for opioid-induced constipation. However, trials of methylnaltrexone for the prevention of postoperative ileus have not consistently shown a benefit. In contrast, this compound has demonstrated efficacy in this specific indication.

  • Prucalopride : A selective serotonin 5-HT4 receptor agonist, prucalopride, has shown prokinetic effects. Some studies suggest its potential in reducing the duration of postoperative ileus, but direct comparative data with this compound from the same clinical trial is lacking.

Experimental Protocols

Pivotal Phase III Clinical Trial for this compound in Postoperative Ileus

Objective: To evaluate the efficacy and safety of this compound in accelerating the recovery of gastrointestinal function in patients undergoing partial bowel resection.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

Patient Population:

  • Inclusion Criteria: Adult patients (≥18 years) undergoing partial small or large bowel resection with primary anastomosis via laparotomy. Patients were scheduled to receive postoperative opioid-based analgesia, typically patient-controlled analgesia (PCA).

  • Exclusion Criteria: Patients with complete bowel obstruction, those who had taken opioid analgesics within the 4 weeks prior to surgery (with some exceptions), and those expected to receive epidural opioids or local anesthetics.

Treatment Regimen:

  • Patients were randomized to receive either this compound (12 mg) or a matching placebo.

  • The first dose was administered orally ≥2 hours before surgery.

  • Subsequent doses were given twice daily, starting on postoperative day 1, until hospital discharge or for a maximum of 7 postoperative days (a total of 15 doses).

Endpoints:

  • Primary Endpoint: Time to recovery of upper and lower gastrointestinal function, a composite measure known as "GI-3 recovery." This was defined as the time from the end of surgery to the later of two events: (1) toleration of solid food and (2) the first passage of flatus or a bowel movement.

  • Secondary Endpoints:

    • "GI-2 recovery": A composite of the time to toleration of solid food and the time to first bowel movement.

    • Time to "hospital discharge order written."

Statistical Analysis: Time-to-event endpoints were analyzed using Cox proportional hazards models to estimate hazard ratios and 95% confidence intervals.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Signaling Pathway

This compound is a potent and selective antagonist of the mu-opioid receptor (MOR) in the gastrointestinal tract. Opioids, used for pain management, bind to MORs on enteric neurons, leading to a cascade of intracellular events that inhibit gastrointestinal motility and secretion. This compound competitively blocks this binding, thereby preventing the downstream signaling that causes opioid-induced bowel dysfunction. Due to its structure and polarity, this compound has limited ability to cross the blood-brain barrier, thus it does not interfere with the central analgesic effects of opioids.

Alvimopan_Mechanism_of_Action cluster_opioid Opioid Agonist Action cluster_this compound This compound's Antagonistic Action Opioid Opioid (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Opioid->MOR Binds to Blocked_MOR Blocked Mu-Opioid Receptor Opioid->Blocked_MOR Binding Prevented G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits K_channel ↑ K+ Efflux G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release (e.g., ACh) Ca_channel->Neurotransmitter K_channel->Neurotransmitter Motility ↓ GI Motility & Secretion Neurotransmitter->Motility This compound This compound This compound->Blocked_MOR Competitively Blocks Normal_Function Normal GI Motility & Secretion Blocked_MOR->Normal_Function Restores

Caption: this compound's antagonism of the mu-opioid receptor signaling pathway.

Experimental Workflow for a Phase III this compound Clinical Trial

The following diagram illustrates a typical workflow for a Phase III clinical trial evaluating the efficacy of this compound for postoperative ileus.

Alvimopan_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_data_collection Data Collection & Follow-up cluster_analysis Data Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Preop_Dose Preoperative Dose (this compound 12mg or Placebo) Randomization->Preop_Dose Surgery Bowel Resection Surgery Preop_Dose->Surgery Postop_Dosing Postoperative Dosing (Twice Daily) Surgery->Postop_Dosing Daily_Assessment Daily Assessment for GI Recovery & Tolerability Postop_Dosing->Daily_Assessment Endpoint_Monitoring Monitoring for Primary & Secondary Endpoints Daily_Assessment->Endpoint_Monitoring Discharge Hospital Discharge Endpoint_Monitoring->Discharge Data_Lock Database Lock Discharge->Data_Lock Statistical_Analysis Statistical Analysis (Cox Proportional Hazards) Data_Lock->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A typical experimental workflow for an this compound Phase III clinical trial.

Conclusion

In controlled clinical trials, this compound has consistently demonstrated a statistically significant and clinically meaningful acceleration of gastrointestinal recovery and a reduction in the length of hospital stay for patients undergoing bowel resection. Real-world evidence, however, presents a more varied picture. While some observational studies support the benefits seen in clinical trials, particularly within enhanced recovery after surgery (ERAS) protocols, others have not found a significant impact on length of stay or cost, especially in the context of laparoscopic surgery. This discrepancy may be attributable to differences in patient populations, adherence to protocols, and the multifaceted nature of hospital discharge decisions in routine practice. Future research should focus on identifying the patient subgroups and clinical settings where this compound provides the most substantial benefit.

References

Safety Operating Guide

Proper Disposal Procedures for Alvimopan

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Alvimopan in a laboratory or research setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory safety protocols.

Handling and Safety Precautions

When handling this compound, especially in its powdered form, it is crucial to adhere to safety protocols to minimize exposure and risk. This compound is not classified as a hazardous substance, but it can cause mechanical irritation to the skin and eyes upon contact.[1][2] A significant hazard is the potential for fine dust to form an explosive mixture with air.[1]

Hazard and Precaution Summary
Personal Protective Equipment (PPE)
Eye ProtectionWear safety goggles.[1]
Hand ProtectionUse protective gloves for prolonged or repeated contact.[1]
Skin and Body ProtectionWash skin after contact.
Respiratory ProtectionIn case of dust formation, use adequate ventilation. Do not breathe dust.
Physical and Chemical Hazards
FlammabilityMay form an explosive dust-air mixture.
ReactivityStable under normal conditions but can react with strong oxidizing agents.
First Aid Measures
Eye ContactRinse well with water. Seek medical attention if irritation persists.
Skin ContactWash with soap and water.
InhalationMove to fresh air. Get medical attention if symptoms occur.
IngestionDo NOT induce vomiting. Rinse mouth with water and get medical attention.

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is incineration. Always adhere to local, state, and federal regulations regarding chemical waste disposal.

Routine Disposal of Unused this compound
  • Collection : Collect waste this compound, including residues and contaminated materials, in a suitable, clearly labeled, and closed container.

  • Storage : Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.

  • Disposal : Arrange for disposal through a licensed chemical waste disposal service. Ensure the service is capable of incinerating pharmaceutical waste in compliance with environmental regulations.

Disposal of Contaminated Labware
  • Decontamination : Whenever possible, decontaminate reusable labware by washing with soap and water.

  • Collection : Dispose of single-use plastics, gloves, and other contaminated materials by placing them in a sealed container or bag.

  • Disposal : Treat the sealed container as chemical waste and dispose of it via incineration through a certified waste management provider.

Spill Cleanup and Disposal

In the event of a spill, follow these emergency procedures to ensure safety and proper containment.

  • Evacuate : Evacuate the immediate area to prevent unnecessary exposure, especially if a significant amount of dust is generated.

  • Ventilate : Ensure the area is well-ventilated.

  • Wear PPE : Before cleaning, equip yourself with the appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection if dust is present.

  • Containment : Prevent further leakage or spillage if it is safe to do so. Avoid dispersal of dust into the air. Do not use compressed air for cleaning surfaces.

  • Cleanup :

    • Carefully sweep or vacuum up the spilled solid material.

    • For broken capsules, soak up the contents with an absorbent material.

    • Place the collected material and any contaminated absorbents into a suitable, sealed, and properly labeled container for disposal.

  • Final Decontamination : Wash the spill area to remove any remaining residue. Retain contaminated wash water and dispose of it as chemical waste.

  • Reporting : Advise local authorities if a significant spillage cannot be contained.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

AlvimopanDisposal start This compound Waste Generated is_spill Is it a spill? start->is_spill routine_disposal Routine Disposal is_spill->routine_disposal No spill_cleanup Spill Cleanup Procedure is_spill->spill_cleanup Yes collect_waste 1. Collect waste in a suitable, closed container. routine_disposal->collect_waste wear_ppe 1. Wear appropriate PPE (goggles, gloves, etc.). spill_cleanup->wear_ppe label_container 2. Label container clearly (Waste this compound). collect_waste->label_container store_waste 3. Store in designated secure area. label_container->store_waste dispose Dispose via licensed waste management (Incineration). store_waste->dispose contain_spill 2. Contain spill & avoid dust dispersal. wear_ppe->contain_spill collect_spill 3. Sweep or absorb material. Place in sealed container. contain_spill->collect_spill decontaminate 4. Decontaminate spill area. collect_spill->decontaminate decontaminate->dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Alvimopan

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and research, ensuring safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for handling Alvimopan, a peripherally acting mu-opioid receptor antagonist. Adherence to these procedural steps will minimize exposure risk and ensure proper disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, especially in its powdered form, a combination of personal protective equipment and engineering controls is crucial to mitigate the risk of exposure through inhalation, skin contact, or eye contact.

Recommended Personal Protective Equipment:

  • Eye Protection: Wear safety goggles to protect against dust particles.[1]

  • Hand Protection: For prolonged or repeated contact, protective gloves are recommended.[1] Nitrile gloves are a suitable option for handling chemicals in a laboratory setting.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below recommended limits or when handling large quantities that may generate dust, a NIOSH-approved particulate respirator should be used.

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[2] Skin should be washed after contact.[1]

Engineering Controls:

  • Ventilation: Work in a well-ventilated area.[2] For procedures that may generate dust, such as weighing or reconstituting the powder, a chemical fume hood or a powder containment hood is recommended.

  • Dust Control: this compound may form an explosive dust-air mixture. Procedures should be designed to minimize dust generation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC25H32N2O4
Molecular Weight424.5 g/mol
AppearanceWhite to light beige powder
SolubilityInsoluble in water; soluble in ethanol and DMSO

Standard Operating Procedure for Handling this compound

This protocol outlines the essential steps for the safe handling of this compound powder in a research laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure all necessary PPE is available and in good condition.
  • Verify that the chemical fume hood or other containment device is functioning correctly.
  • Designate a specific area for handling this compound to minimize contamination.

2. Weighing and Reconstitution:

  • Perform all weighing and reconstitution procedures within a chemical fume hood or powder containment hood to prevent inhalation of dust.
  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
  • When dissolving, add the solvent to the this compound powder slowly to avoid splashing.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention if irritation persists.
  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.
  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek medical attention.

4. Disposal Plan:

  • Dispose of waste this compound and any contaminated materials (e.g., gloves, weighing paper) in accordance with local, state, and federal regulations for chemical waste.
  • Do not dispose of this compound down the drain or in the regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Alvimopan_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep_PPE Don PPE Prep_Eng Verify Engineering Controls Prep_PPE->Prep_Eng Handling_Weigh Weigh Powder Prep_Eng->Handling_Weigh Handling_Recon Reconstitute Handling_Weigh->Handling_Recon Emergency_Spill Spill? Handling_Weigh->Emergency_Spill Cleanup_Decon Decontaminate Workspace Handling_Recon->Cleanup_Decon Emergency_Exposure Exposure? Handling_Recon->Emergency_Exposure Cleanup_Waste Segregate Waste Cleanup_Decon->Cleanup_Waste Cleanup_Dispose Dispose via HazWaste Cleanup_Waste->Cleanup_Dispose Cleanup_Doff Doff PPE Cleanup_Dispose->Cleanup_Doff Emergency_Spill->Cleanup_Decon No Spill_Action Follow Spill Protocol Emergency_Spill->Spill_Action Yes Emergency_Exposure->Cleanup_Decon No Exposure_Action Follow First Aid Emergency_Exposure->Exposure_Action Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alvimopan
Reactant of Route 2
Alvimopan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.